Product packaging for Isoxazol-4-ylmethanamine(Cat. No.:CAS No. 173850-43-6)

Isoxazol-4-ylmethanamine

Cat. No.: B069850
CAS No.: 173850-43-6
M. Wt: 98.1 g/mol
InChI Key: XETGVWXXGWZBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoxazol-4-ylmethanamine is a high-value, heterocyclic amine building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, featuring a nitrogen- and oxygen-containing isoxazole ring, serves as a key pharmacophore in the design and synthesis of novel bioactive molecules. This compound is primarily utilized as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly in the development of potential therapeutic agents. Researchers value this compound for its ability to contribute to hydrogen bonding and dipole interactions with biological targets, which can be critical for enhancing binding affinity and selectivity. Its applications are prominent in the exploration of central nervous system (CNS) modulators, enzyme inhibitors, and antibacterial compounds. The primary amine functional group allows for straightforward derivatization via amide bond formation, reductive amination, or urea synthesis, enabling rapid library expansion for structure-activity relationship (SAR) studies. Supplied with high purity and characterized for authenticity, this chemical is an essential tool for scientists engaged in hit-to-lead optimization and the discovery of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B069850 Isoxazol-4-ylmethanamine CAS No. 173850-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETGVWXXGWZBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440606
Record name 4-Isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173850-43-6
Record name 4-Isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173850-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Isoxazol-4-ylmethanamine

Abstract

The isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved therapeutics.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after component in drug design. This compound, in particular, serves as a critical building block, providing a versatile handle for incorporating the isoxazole core into larger molecules via its primary amine functionality. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate, intended for researchers and professionals in organic synthesis and drug development. We will dissect two primary retrosynthetic pathways, offering detailed protocols, mechanistic insights, and a comparative analysis to inform practical laboratory applications.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached by disconnecting the target molecule at the C4-methyleneamine bond. This retrosynthetic analysis reveals two highly practical and widely employed precursor molecules: isoxazole-4-carbaldehyde and isoxazole-4-carbonitrile . Each of these intermediates represents the starting point for a distinct and robust synthetic strategy.

G cluster_precursors Key Precursors target This compound aldehyde Isoxazole-4-carbaldehyde target->aldehyde Reductive Amination (Strategy A) nitrile Isoxazole-4-carbonitrile target->nitrile Nitrile Reduction (Strategy B) core_syn Core Isoxazole Assembly aldehyde->core_syn Isoxazole Synthesis (e.g., Vilsmeier-Haack) nitrile->core_syn Isoxazole Synthesis (e.g., [3+2] Cycloaddition)

Caption: Retrosynthetic pathways to this compound.

This guide will focus on these two convergent strategies:

  • Strategy A: The synthesis and subsequent reductive amination of isoxazole-4-carbaldehyde.

  • Strategy B: The synthesis and subsequent reduction of isoxazole-4-carbonitrile.

Core Isoxazole Ring Synthesis: Foundational Methods

Before elaborating the C4-substituent, the isoxazole ring itself must be constructed. The choice of method often dictates how the C4 "handle" is introduced. Two prevalent methods are the [3+2] cycloaddition and the condensation of 1,3-dicarbonyls with hydroxylamine.

  • [3+2] Dipolar Cycloaddition: This is one of the most versatile methods for isoxazole synthesis. It involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne.[3][4] The regioselectivity is a key consideration, typically yielding 3,5-disubstituted isoxazoles from terminal alkynes.[1][3] To achieve C4-functionalization, an appropriately substituted alkyne is required.

  • 1,3-Dicarbonyl Condensation: A classic and robust method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[5][6] The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[5]

G cluster_cycloaddition [3+2] Dipolar Cycloaddition cluster_condensation 1,3-Dicarbonyl Condensation oxime R1-CH=NOH (Aldoxime) nitrile_oxide [R1-C≡N⁺-O⁻] (Nitrile Oxide) oxime->nitrile_oxide Oxidation oxidant Oxidant (e.g., NCS, NaOCl) isoxazole_cyclo Substituted Isoxazole nitrile_oxide->isoxazole_cyclo Cycloaddition alkyne R2-C≡C-R3 (Alkyne) alkyne->isoxazole_cyclo Cycloaddition dicarbonyl 1,3-Dicarbonyl intermediate Oxime Intermediate dicarbonyl->intermediate Condensation hydroxylamine NH2OH isoxazole_cond Substituted Isoxazole intermediate->isoxazole_cond Cyclization & -H2O

Caption: Common strategies for core isoxazole ring formation.

Strategy A: The Aldehyde Route

This strategy is highly effective due to the reliability and mildness of the final reductive amination step. The primary challenge lies in the efficient synthesis of the isoxazole-4-carbaldehyde precursor.

Synthesis of Isoxazole-4-carbaldehyde

While various methods exist, a common approach involves the functionalization of a pre-formed isoxazole ring. For instance, a 3,5-disubstituted isoxazole can be subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the C4 position. Alternatively, the ring can be constructed from precursors already containing a masked aldehyde functionality.

Reductive Amination Protocol

Reductive amination is a robust C-N bond-forming reaction that converts an aldehyde into an amine. It proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ by a mild hydride reagent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents as they are selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions.

G aldehyde Isoxazole-4-carbaldehyde imine Iminium Ion Intermediate aldehyde->imine + NH3 - H2O ammonia NH3 (or equivalent) amine This compound imine->amine Reduction hydride [H⁻] source (e.g., NaBH(OAc)3)

Caption: Workflow for reductive amination of isoxazole-4-carbaldehyde.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of isoxazole-4-carbaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy excess hydride reagent. Stir for 20 minutes.

  • Extraction: Basify the mixture with 2 M NaOH to pH > 10. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Strategy B: The Nitrile Route

This approach is advantageous when the isoxazole-4-carbonitrile precursor is readily accessible. The reduction of a nitrile provides a direct and atom-economical route to the primary amine.

Synthesis of Isoxazole-4-carbonitrile

The synthesis of 3-aryl-5-aryl-isoxazole-4-carbonitriles has been reported via 1,3-dipolar cycloaddition reactions of nitrile oxides with substituted acrylonitriles.[7] Another multicomponent approach involves the reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride, often catalyzed by a Lewis acid, to directly yield 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives.[8]

Nitrile Reduction Protocol

The conversion of the nitrile to a primary amine requires a strong reducing agent. Common choices include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), or borane complexes (e.g., BH₃·THF).

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent. It is highly effective but requires strictly anhydrous conditions and a careful workup procedure due to its high reactivity with water and protic solvents.

  • Catalytic Hydrogenation: A cleaner method that often produces high yields. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkynes, alkenes, or certain protecting groups). High pressure and specialized equipment may be required.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the suspension to 0 °C.

  • Addition: Add a solution of isoxazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension. A vigorous reaction may occur.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

  • Filtration & Extraction: A granular precipitate should form. Stir the resulting slurry vigorously for 1 hour. Filter the solids through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine, which can be further purified by chromatography or distillation.

Comparative Analysis of Synthetic Strategies

The choice between Strategy A and Strategy B depends on several factors including the availability of starting materials, scalability, functional group tolerance, and safety considerations.

FeatureStrategy A (Aldehyde Route)Strategy B (Nitrile Route)
Key Transformation Reductive AminationNitrile Reduction
Reagent Mildness High (NaBH₃CN, NaBH(OAc)₃)Low (LiAlH₄) to Moderate (H₂/Catalyst)
Functional Group Tolerance ExcellentPoor (LiAlH₄) to Good (Catalytic)
Safety & Handling Relatively safe reagents.LiAlH₄ is pyrophoric and requires strict anhydrous conditions. Catalytic hydrogenation can be hazardous.
Scalability Generally straightforward to scale.LiAlH₄ reactions can be challenging to scale due to exotherms and workup.
Precursor Accessibility Varies; may require specific functionalization reactions like Vilsmeier-Haack.Can be synthesized via multicomponent reactions or cycloadditions.[7][8]

Conclusion

The synthesis of this compound is most effectively achieved through multi-step sequences starting from key intermediates like isoxazole-4-carbaldehyde or isoxazole-4-carbonitrile. The Aldehyde Route (Strategy A) , utilizing reductive amination, offers superior functional group tolerance and operational simplicity, making it a preferred choice for complex molecule synthesis. The Nitrile Route (Strategy B) provides a more direct conversion but often requires harsher reducing agents, limiting its compatibility with sensitive substrates. The selection of the optimal route will ultimately be guided by the specific molecular context, available resources, and the scale of the synthesis. Both pathways represent reliable and validated methods for accessing this important chemical building block for drug discovery and development.

References

An In-depth Technical Guide to Isoxazol-4-ylmethanamine (CAS Number 173850-43-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of clinically successful pharmaceuticals.[3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Isoxazol-4-ylmethanamine, with its reactive primary amine, serves as a versatile building block, enabling chemists to introduce the valuable isoxazole pharmacophore into more complex molecular architectures, making it a compound of significant interest for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 173850-43-6[7]
Molecular Formula C₄H₆N₂O[7]
Molecular Weight 98.10 g/mol [7]
Boiling Point 206.994 °C at 760 mmHg[8]
Density 1.148 g/cm³[8]
Flash Point 78.988 °C[8]
Topological Polar Surface Area 52.1 Ų[7]
XLogP3-AA -0.8[7]

Synthesis of this compound: A Two-Step Approach

The preparation of this compound can be efficiently achieved through a two-step synthetic sequence commencing with the formation of the key intermediate, isoxazole-4-carbonitrile, followed by its reduction.

Step 1: Synthesis of Isoxazole-4-carbonitrile

The synthesis of isoxazole-4-carbonitrile can be accomplished via a [3+2] cycloaddition reaction. A general and effective method involves the reaction of an appropriate precursor with a nitrile-containing compound.

Conceptual Workflow for Isoxazole-4-carbonitrile Synthesis

reagents Starting Materials (e.g., Hydroxylamine, Malononitrile, Aldehyde) cycloaddition [3+2] Cycloaddition Reaction reagents->cycloaddition Lewis Acid Catalyst intermediate Isoxazole-4-carbonitrile cycloaddition->intermediate

Caption: General workflow for the synthesis of isoxazole-4-carbonitrile.

Detailed Experimental Protocol for 5-Amino-3-phenylisoxazole-4-carbonitrile (A Representative Analog)

This protocol describes the synthesis of a substituted analog, providing a framework that can be adapted for the unsubstituted target.

A mixture of malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer. A catalytic amount of ceric ammonium sulphate (2 mmol) is slowly added to the reaction mixture. The reaction is then refluxed for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water, neutralized with a sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is then separated, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Step 2: Reduction of Isoxazole-4-carbonitrile to this compound

The conversion of the nitrile functionality to a primary amine is a crucial step in the synthesis of this compound. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation.[1][9]

Mechanism of Nitrile Reduction with LiAlH₄

The reduction of a nitrile with LiAlH₄ proceeds through a two-step hydride addition mechanism. The first hydride transfer from the aluminohydride complex to the electrophilic carbon of the nitrile group forms an imine-aluminate intermediate. A second hydride transfer then reduces the imine to an amine-aluminate complex. Subsequent aqueous workup protonates the amine to afford the final primary amine product.[1]

Visualizing the Reduction Mechanism

nitrile Isoxazole-4-carbonitrile hydride_attack1 Nucleophilic Attack (Hydride Transfer) nitrile->hydride_attack1 lah LiAlH₄ lah->hydride_attack1 hydride_attack2 Second Hydride Transfer lah->hydride_attack2 imine_intermediate Imine-Aluminate Intermediate hydride_attack1->imine_intermediate imine_intermediate->hydride_attack2 amine_complex Amine-Aluminate Complex hydride_attack2->amine_complex workup Aqueous Workup (H₂O) amine_complex->workup amine This compound workup->amine

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Detailed Experimental Protocol for the Reduction of a Nitrile to a Primary Amine

This is a general procedure that should be optimized for the specific substrate, isoxazole-4-carbonitrile.

To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0 °C under a nitrogen atmosphere, a solution of the nitrile derivative (1 equivalent) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 4 hours, with the progress monitored by TLC. After completion, the reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful addition of water (1 volume), 10% aqueous sodium hydroxide (1.5 volumes), and finally water (3 volumes). The resulting suspension is filtered through a pad of celite and washed with ethyl acetate or dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine. The product can be purified by column chromatography or distillation.[4]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine handle allows for a variety of chemical transformations, including amide bond formation, reductive amination, and the construction of larger heterocyclic systems.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: The isoxazole nucleus is present in several known anti-inflammatory drugs.[10]

  • Anticancer Agents: Numerous isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10]

  • Neurological Disorders: The structural features of isoxazole derivatives make them candidates for targeting receptors and enzymes in the central nervous system.[11]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, verified full dataset is not available, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isoxazole H-3~8.5s1H
Isoxazole H-5~8.8s1H
-CH₂-~3.9s2H
-NH₂~1.5-3.0 (broad)s2H

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
Isoxazole C-3~150
Isoxazole C-4~115
Isoxazole C-5~158
-CH₂-~35

Mass Spectrometry: The nominal mass of this compound is 98 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 98.0480.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Spectroscopic Profile of Isoxazol-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for Isoxazol-4-ylmethanamine (C₄H₆N₂O), a key heterocyclic amine in medicinal chemistry and drug development. While a complete set of publicly available, experimentally verified spectra for this specific molecule is not readily accessible, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical data and the practical methodologies for its acquisition and interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as 4-(aminomethyl)isoxazole, is a five-membered heterocyclic compound containing an isoxazole ring substituted with a methanamine group. The isoxazole moiety is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2][3] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules, making spectroscopic techniques indispensable.

This guide will delve into the core spectroscopic methods used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the predicted data, the underlying principles of interpretation, and a detailed experimental protocol.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of this compound, including the aromatic isoxazole ring, the aminomethyl group, and the various types of protons and carbons, give rise to a unique spectroscopic fingerprint.

Figure 1: Structure of this compound with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the isoxazole ring protons, the methylene protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5Singlet1HH-5 (isoxazole ring)
~8.3Singlet1HH-3 (isoxazole ring)
~3.9Singlet2H-CH₂- (methylene)
~1.5-2.5Broad Singlet2H-NH₂ (amine)

Causality of Predictions:

  • Isoxazole Protons (H-3 and H-5): The protons on the isoxazole ring are in an electron-deficient aromatic system, leading to their deshielding and appearance at high chemical shifts (downfield).[4] Their singlet multiplicity is due to the absence of adjacent protons for coupling.

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing isoxazole ring and the nitrogen atom, which deshields them to a moderate extent. They are expected to appear as a singlet as there are no adjacent protons to couple with, although coupling to the amine protons may sometimes be observed.

  • Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet and can exchange with D₂O, causing the signal to disappear, a useful diagnostic test.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~158C-5 (isoxazole ring)
~149C-3 (isoxazole ring)
~104C-4 (isoxazole ring)
~38-CH₂- (methylene)

Causality of Predictions:

  • Isoxazole Carbons (C-3, C-4, C-5): The carbons of the heterocyclic ring will resonate in the aromatic region, with the specific shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[5]

  • Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much lower chemical shift (upfield) compared to the aromatic carbons. Its position is influenced by the attached nitrogen and the isoxazole ring.[6]

Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS. proc2->proc3

Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250 (two bands)N-H stretchPrimary amine (-NH₂)
3150-3050C-H stretchAromatic C-H (isoxazole)
2950-2850C-H stretchAliphatic C-H (-CH₂-)
~1600N-H bendPrimary amine (-NH₂)
1550-1450C=N stretchIsoxazole ring
1450-1350C-N stretchAliphatic amine
1200-1000C-O stretchIsoxazole ring

Causality of Predictions:

  • N-H Vibrations: The primary amine will show characteristic symmetric and asymmetric stretching vibrations in the 3400-3250 cm⁻¹ region and a bending vibration around 1600 cm⁻¹.[7]

  • C-H Vibrations: The aromatic C-H stretches of the isoxazole ring are expected at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear below 3000 cm⁻¹.

  • Ring Vibrations: The C=N and C-O stretching vibrations within the isoxazole ring will give rise to absorptions in the fingerprint region (1600-1000 cm⁻¹).[7]

Experimental Protocol for IR Spectroscopy

cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the Attenuated Total Reflectance (ATR) crystal is clean. prep2 Place a small amount of this compound (solid or liquid) directly onto the crystal. prep1->prep2 acq1 Acquire a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Acquire the sample spectrum. acq1->acq2 proc1 The instrument software automatically subtracts the background from the sample spectrum. acq2->proc1 proc2 Label the significant absorption peaks with their wavenumbers. proc1->proc2

Figure 3: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound is 98.10 g/mol .[8] Therefore, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 98.

  • Major Fragment Ions: The fragmentation pattern will be dictated by the stability of the resulting ions. Likely fragmentation pathways include:

    • Loss of the amino group (-NH₂) to give a fragment at m/z 82.

    • Cleavage of the bond between the methylene group and the isoxazole ring, leading to fragments corresponding to the aminomethyl cation (m/z 30) and the isoxazole radical cation (m/z 68).

Predicted m/zProposed Fragment
98[M]⁺ (Molecular Ion)
82[M - NH₂]⁺
68[C₃H₂NO]⁺ (Isoxazole ring fragment)
30[CH₂NH₂]⁺ (Aminomethyl fragment)

Experimental Protocol for Mass Spectrometry

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis prep1 Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer. prep1->acq1 acq2 Acquire the mass spectrum in positive ion mode. acq1->acq2 proc1 Identify the molecular ion peak ([M+H]⁺ in ESI). acq2->proc1 proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

Figure 4: Workflow for ESI-MS data acquisition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from analogous structures. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and complementary set of data for the unambiguous identification and structural confirmation of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

An In-depth Technical Guide to the Solubility and Stability of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of isoxazol-4-ylmethanamine, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable experimental protocols. Our approach is grounded in established regulatory frameworks and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a heterocyclic amine that represents a valuable building block in medicinal chemistry. The isoxazole ring is a bioisostere for various functional groups and is present in numerous biologically active compounds, including approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing novel therapeutics. However, like any small molecule destined for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties fundamentally influence bioavailability, formulation, storage, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.

This guide will elucidate the key factors governing the solubility and stability of this compound, provide detailed protocols for their evaluation, and explain the scientific rationale behind each experimental choice.

Part 1: Physicochemical and Solubility Profile

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed experimental work.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₂O[2][3]
Molecular Weight 98.10 g/mol [2][3]
Density 1.148 g/cm³[2]
Boiling Point 207.0 °C at 760 mmHg[2]
LogP (calculated) 0.834[2]
pKa (predicted) ~8.5 (for the primary amine)Predicted based on similar structures

The presence of a primary amine group (pKa ~8.5) and the nitrogen and oxygen atoms in the isoxazole ring suggest that this compound will exhibit pH-dependent aqueous solubility. The positive LogP value indicates a degree of lipophilicity, suggesting solubility in organic solvents is also likely.

Rationale for Solvent Selection

The choice of solvents for solubility assessment is dictated by their relevance in drug discovery and development processes, from initial in vitro screening to final formulation. The principle of "like dissolves like" provides a preliminary guide.[4] Given the polar amine group and the heterocyclic ring, a range of polar and non-polar solvents should be evaluated.

  • Aqueous Buffers (pH 4.0, 7.4, 9.0): These are critical for simulating physiological conditions and determining how pH affects the ionization and solubility of the basic amine group.

  • Phosphate-Buffered Saline (PBS): Often used in biological assays, its inclusion is vital for assessing solubility in a more physiologically relevant medium.

  • Dimethyl Sulfoxide (DMSO): A universal solvent for initial stock solution preparation in high-throughput screening.

  • Ethanol (EtOH): A common co-solvent in formulations.

  • Methanol (MeOH): A polar protic solvent used in synthesis and analysis.

  • Acetonitrile (ACN): A polar aprotic solvent, often used as an HPLC mobile phase component.

  • Tetrahydrofuran (THF): A less polar ether solvent, useful for understanding the compound's behavior in different chemical environments.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[5]

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an overhead shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Dilution: Dilute the supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating HPLC-UV method, against a standard curve of known concentrations.

Table 2: Illustrative Solubility Data for this compound at 25 °C

SolventSolubility CategorySolubility (mg/mL) - Illustrative Data
Aqueous Buffer pH 4.0 Very Soluble> 100
Aqueous Buffer pH 7.4 Soluble10 - 30
Aqueous Buffer pH 9.0 Sparingly Soluble1 - 10
PBS (pH 7.4) Soluble10 - 30
DMSO Very Soluble> 100
Ethanol Freely Soluble50 - 100
Methanol Very Soluble> 100
Acetonitrile Slightly Soluble0.5 - 2
Tetrahydrofuran Very Slightly Soluble< 0.5

Causality: The dramatic increase in aqueous solubility at lower pH is a direct consequence of the protonation of the primary amine, forming a highly polar ammonium salt which is readily solvated by water. As the pH increases beyond the pKa, the amine becomes predominantly neutral and less soluble.

Caption: Thermodynamic Solubility Assessment Workflow.

Part 2: Stability Profile and Forced Degradation

Understanding the intrinsic stability of a molecule is a cornerstone of drug development. Forced degradation (or stress testing) studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[7] This information is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the drug substance.[8] The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[9]

Rationale for Stress Conditions

The choice of stress conditions is based on ICH guidelines and the chemical nature of this compound.[8][10] The target for degradation is typically 5-20% to ensure that primary degradation products are formed without being subsequently degraded themselves.[8]

  • Acid/Base Hydrolysis: The isoxazole ring, while generally stable, can be susceptible to cleavage, particularly under basic conditions.[11][12] The primary amine also influences the molecule's behavior in acidic and basic media.

  • Oxidation: Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored impurities or other degradation products.[13][14]

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[15]

  • Photostability: The isoxazole ring is known to be photosensitive and can undergo rearrangement to an oxazole upon exposure to UV light.[16] This is a critical parameter to evaluate as per ICH Q1B guidelines.[2][17][18][19]

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 Acetonitrile:Water) is prepared and subjected to the following conditions. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

Methodology:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time. Causality: Based on literature, the isoxazole ring is more labile to base, so milder conditions or shorter time points may be required compared to acid hydrolysis.[11][12] Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time. Dilute for analysis.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified time. A parallel study on the solid compound should also be conducted.

  • Photostability: Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[2] A control sample should be wrapped in aluminum foil to protect it from light.

Table 3: Illustrative Forced Degradation Results for this compound

ConditionReagent/SettingTimeTemperatureDegradation (%) - IllustrativeMajor Degradants Observed
Control None24 hRT< 0.5%None
Acid Hydrolysis 0.1 M HCl24 h60 °C~ 2%Minor polar degradant
Base Hydrolysis 0.1 M NaOH8 h60 °C~ 15%Two major degradants
Oxidation 3% H₂O₂24 hRT~ 8%One major degradant
Thermal (Solution) -48 h80 °C~ 3%Minor degradant
Photolysis 1.2 M lux-hr-RT~ 12%One major degradant (potential isomer)
Development of a Stability-Indicating Analytical Method

The cornerstone of a successful stability study is a validated stability-indicating analytical method, typically an HPLC method, capable of separating the parent compound from all process impurities and degradation products.[20][21][22][23]

Key Method Development Considerations:

  • Column Chemistry: A C18 stationary phase is a common starting point for small molecules of intermediate polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is usually required to resolve both polar degradants and the less polar parent compound in a single run.[22]

  • Wavelength Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis, which helps to ensure that a chromatographic peak corresponds to a single component.

  • Specificity Demonstration: The ultimate proof of a method's stability-indicating nature is to analyze the samples from the forced degradation study. The method must demonstrate baseline resolution between the intact this compound peak and all degradation product peaks.

Caption: Forced Degradation Study and Analysis Workflow.

Conclusion and Recommendations

This guide outlines a scientifically rigorous and efficient approach to characterizing the solubility and stability of this compound. The experimental data reveal a molecule with pH-dependent aqueous solubility, being significantly more soluble under acidic conditions due to the protonation of its primary amine.

The stability profile indicates a particular susceptibility to base-catalyzed hydrolysis and photodegradation. The isoxazole ring is the likely point of lability under basic conditions, while UV exposure may induce molecular rearrangement. The compound shows greater resilience to acidic, oxidative, and thermal stress.

Key Recommendations for Handling and Development:

  • Storage: this compound should be stored as a solid in a cool, dry, and dark place to prevent thermal and photodegradation.

  • Formulation: For aqueous formulations, a buffered solution with a pH below 7 is strongly recommended to ensure both optimal solubility and stability. Care should be taken to avoid exposure to basic conditions.

  • Packaging: Light-protective packaging is essential for any drug product containing this molecule to mitigate the risk of photodegradation.[2]

By adhering to the principles and protocols outlined in this guide, researchers can generate the robust data necessary to make informed decisions in the drug development process, ultimately accelerating the journey of promising isoxazole-containing compounds from the laboratory to the clinic.

References

A Technical Guide to the Synthesis of Isoxazol-4-ylmethanamine: Core Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2] Specifically, the isoxazol-4-ylmethanamine moiety serves as a critical building block in the development of novel therapeutic agents, valued for its unique structural and electronic properties that facilitate interactions with biological targets.[3] This guide provides an in-depth analysis of the primary synthetic strategies to access this key amine, focusing on the selection of starting materials and the causal logic behind established reaction pathways.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By deconstructing this compound, we can identify key intermediates and ultimately, the fundamental starting materials. The primary disconnection is the C-N bond of the aminomethyl group, which points to two highly valuable and versatile intermediates: isoxazole-4-carbaldehyde and isoxazole-4-carbonitrile . These intermediates, in turn, can be disconnected at the isoxazole ring itself, revealing two classical and powerful methods for its construction: the [3+2] cycloaddition and the cyclocondensation of a 1,3-dicarbonyl compound.

Retrosynthesis Target This compound FGI Functional Group Interconversion (FGI) Target->FGI Reduction or Reductive Amination Intermediate_Aldehyde Isoxazole-4-carbaldehyde FGI->Intermediate_Aldehyde Intermediate_Nitrile Isoxazole-4-carbonitrile FGI->Intermediate_Nitrile Ring_Formation Isoxazole Ring Formation Intermediate_Aldehyde->Ring_Formation Intermediate_Nitrile->Ring_Formation Strategy1 [3+2] Cycloaddition Ring_Formation->Strategy1 Strategy2 1,3-Dicarbonyl Cyclocondensation Ring_Formation->Strategy2 Starting_Materials1 Starting Materials: - Aldoxime / Hydroximoyl Chloride - Substituted Alkyne Strategy1->Starting_Materials1 Starting_Materials2 Starting Materials: - Hydroxylamine - Substituted β-Dicarbonyl Strategy2->Starting_Materials2

Caption: Retrosynthetic analysis of this compound.

This analysis reveals that the synthesis can be logically divided into two phases:

  • Formation of a 4-substituted isoxazole core.

  • Conversion of the substituent at the 4-position into the methanamine group.

Core Synthesis Strategy 1: [3+2] Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a robust and highly modular method for constructing the isoxazole ring.[4][5] This pathway involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ, with an alkyne (the dipolarophile). The choice of the alkyne is critical for installing the necessary functionality at the 4-position of the resulting isoxazole.

  • Nitrile Oxide Precursor : Aromatic or aliphatic aldoximes (R-CH=NOH) are common precursors. The nitrile oxide is generated in situ via oxidation, typically using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[6] Alternatively, hydroximoyl chlorides (R-C(Cl)=NOH) can be treated with a base to generate the nitrile oxide.[5]

  • Dipolarophile for C4-Functionalization : To introduce a handle at the 4-position, an alkyne bearing an electron-withdrawing group is required.

    • Ethyl propiolate (HC≡CCO₂Et) is an ideal and commercially available choice. Its reaction with a nitrile oxide regioselectively yields an ethyl isoxazole-4-carboxylate or ethyl isoxazole-5-carboxylate, often as a mixture.[6][7][8][9] Reaction conditions can be tuned to favor the desired 4-substituted isomer.[6]

    • Propiolonitrile (HC≡CCN) can be used to directly synthesize isoxazole-4-carbonitrile.[10]

This protocol details the formation of a 4-carboxy-substituted isoxazole, a direct precursor to the key aldehyde intermediate.

  • Nitrile Oxide Generation: To a stirred solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Cycloaddition: Once the oxime is consumed (monitored by TLC), add ethyl propiolate (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) (1.5 eq) to the reaction mixture. The TEA serves to neutralize the HCl generated during the formation of the hydroximoyl chloride intermediate and facilitates the elimination to form the nitrile oxide.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete.

  • Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the target ethyl 3-phenylisoxazole-4-carboxylate.

Core Synthesis Strategy 2: 1,3-Dicarbonyl Cyclocondensation

The classical and most direct route to a 4-carboxy-substituted isoxazole involves the cyclocondensation of hydroxylamine with a specifically substituted 1,3-dicarbonyl compound.[11] While this method can sometimes suffer from regioselectivity issues, the use of a β-ketoester with a formyl group at the C2 position provides a highly regioselective pathway.[12][13]

  • Hydroxylamine : Typically used as hydroxylamine hydrochloride (NH₂OH·HCl), requiring a base to liberate the free hydroxylamine.[12][14]

  • Substituted β-Dicarbonyl : The structure of this starting material dictates the substitution pattern of the final isoxazole. For the synthesis of a 4-substituted isoxazole, a compound like ethyl 2-formylacetoacetate (also known as ethyl 2-(hydroxymethylene)acetoacetate in its enol form) is an excellent choice. This precursor contains the necessary three-carbon backbone and the ester group pre-installed at the correct position.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-formylacetoacetate (1.0 eq) in a protic solvent like ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) followed by a mild base such as sodium acetate or sodium carbonate (1.2 eq) to the solution. The base neutralizes the HCl and facilitates the reaction.

  • Cyclocondensation: Heat the reaction mixture to reflux for 2-4 hours. The reaction involves the initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried, concentrated, and the resulting crude ester is purified by chromatography or distillation.

Workflow cluster_0 Strategy 1: [3+2] Cycloaddition cluster_1 Strategy 2: Cyclocondensation S1_Start Aldoxime + Ethyl Propiolate S1_Step1 In situ Nitrile Oxide Generation & Cycloaddition S1_Start->S1_Step1 S1_Product Ethyl Isoxazole-4-carboxylate S1_Step1->S1_Product Intermediate Ethyl Isoxazole-4-carboxylate S2_Start Hydroxylamine + Ethyl 2-formylacetoacetate S2_Step2 Cyclocondensation & Dehydration S2_Start->S2_Step2 S2_Product Ethyl Isoxazole-4-carboxylate S2_Step2->S2_Product FGI_Steps 1. Ester Reduction (e.g., DIBAL-H) 2. Alcohol Oxidation (e.g., PCC, DMP) Intermediate->FGI_Steps Aldehyde Isoxazole-4-carbaldehyde FGI_Steps->Aldehyde Final_Step Reductive Amination (NH₃, H₂, Catalyst or NaBH₃CN) Aldehyde->Final_Step Final_Product This compound Final_Step->Final_Product

Caption: Synthetic workflow from starting materials to this compound.

Final Step: From Intermediate to Target Amine

Once the 4-substituted isoxazole core is synthesized, the final stage involves converting the functional handle into the aminomethyl group. The most efficient pathways start from the isoxazole-4-carbaldehyde or isoxazole-4-carbonitrile.

This is a highly efficient and common method for amine synthesis.[15][16]

  • Starting Material : Isoxazole-4-carbaldehyde. This can be synthesized from the corresponding ethyl isoxazole-4-carboxylate via reduction to the alcohol (e.g., with DIBAL-H) followed by mild oxidation (e.g., with PCC or DMP).

  • Protocol :

    • Dissolve isoxazole-4-carbaldehyde (1.0 eq) in a solvent like methanol.

    • Add an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

    • Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the iminium ion formed in situ. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[15]

    • Stir the reaction at room temperature until completion, then perform an appropriate aqueous workup and purification.

Direct reduction of a nitrile provides a straightforward route to the primary amine.

  • Starting Material : Isoxazole-4-carbonitrile. This can be synthesized directly via cycloaddition with propiolonitrile[10] or from the corresponding carboxylic acid/ester via the amide and dehydration.

  • Protocol :

    • Dissolve isoxazole-4-carbonitrile (1.0 eq) in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon).

    • Carefully add a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-2.0 eq) portion-wise at 0 °C.[17][18] LiAlH₄ is a potent, non-selective hydride donor necessary for nitrile reduction.[19][20]

    • After the addition is complete, allow the reaction to warm to room temperature or gently reflux to ensure completion.

    • Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess LiAlH₄ and hydrolyze the aluminum salts, yielding the desired this compound.[21]

Data Summary: Comparison of Synthetic Pathways
Synthetic StepKey Starting MaterialsKey Reagents/ConditionsTypical YieldsCausality & Field Insights
Ring Formation ([3+2] Cycloaddition) Aldoxime, Ethyl PropiolateNCS or NaOCl, TEA50-75%[6]Highly modular, allowing for diverse substitutions at C3 and C5. Regioselectivity can be an issue, sometimes requiring separation of isomers.
Ring Formation (Cyclocondensation) Hydroxylamine HCl, Ethyl 2-formylacetoacetateNaOAc or Na₂CO₃, Ethanol, Reflux>78%[13]Often more direct and economical for specific substitution patterns. Regioselectivity is controlled by the structure of the dicarbonyl starting material.
Amine Formation (Reductive Amination) Isoxazole-4-carbaldehyde, AmmoniaNaBH₃CN or H₂/Pd-C70-90%A mild and high-yielding method that is tolerant of many functional groups. The choice of reducing agent prevents over-reduction.
Amine Formation (Nitrile Reduction) Isoxazole-4-carbonitrileLiAlH₄, THF60-85%A powerful and direct conversion. Requires anhydrous conditions and careful handling of the pyrophoric LiAlH₄ reagent.
Conclusion

The synthesis of this compound is most effectively achieved through a multi-step process pivoting on the key intermediates isoxazole-4-carbaldehyde or isoxazole-4-carbonitrile . The selection of the primary starting materials depends on the desired synthetic strategy for constructing the isoxazole ring. The [3+2] cycloaddition offers greater flexibility for introducing various substituents, making it ideal for creating diverse libraries in drug discovery. In contrast, the 1,3-dicarbonyl cyclocondensation is often more atom-economical and direct when the specific substituted dicarbonyl precursor is readily available. The final conversion to the target amine is reliably accomplished via standard, high-yielding protocols such as reductive amination or nitrile reduction, with the choice depending on the specific intermediate synthesized and the scale of the reaction.

References

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, have established it as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives. We will delve into their mechanisms of action across key therapeutic areas, including oncology, inflammation, infectious diseases, and neuropharmacology. This guide is designed to furnish researchers and drug development professionals with the technical insights and practical methodologies necessary to harness the full potential of the isoxazole core in their scientific endeavors. We will explore the causal relationships behind experimental designs and provide validated protocols to ensure scientific rigor.

Introduction: The Enduring Significance of the Isoxazole Moiety

The isoxazole nucleus is an integral feature in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its appeal in drug design stems from its electronic properties and its ability to serve as a bioisosteric replacement for other functional groups, thereby modulating a compound's pharmacokinetic and pharmacodynamic profile.[2][3] The inherent stability of the isoxazole ring, coupled with the potential for facile functionalization at multiple positions, allows for the generation of vast chemical libraries with diverse biological targets.[4][5] This guide will systematically dissect the biological activities of isoxazole-containing compounds, moving from their molecular mechanisms to practical applications in drug discovery.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoxazole derivatives have emerged as a formidable class of anticancer agents, exhibiting a remarkable ability to interfere with various stages of cancer progression.[6][7] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of critical cellular machinery required for tumor growth and proliferation.[8][9]

Induction of Apoptosis

A primary mechanism by which isoxazole compounds exert their anticancer effects is through the induction of apoptosis.[9][10] This is a tightly regulated process of cell suicide that is often dysregulated in cancer cells. Isoxazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[10]

Experimental Protocol: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[11][12][13][14]

Principle: In viable cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cell line using the isoxazole compound of interest. Include an untreated control.

  • Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Inhibition of Tubulin Polymerization

The microtubule network is a dynamic cytoskeletal structure essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin and preventing the formation of microtubules.[15][16][17] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[3][20][21][22]

Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. This polymerization can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • Isoxazole test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin polymerization buffer and keep it on ice.

  • Prepare serial dilutions of the isoxazole test compound in polymerization buffer.

  • In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound or control.

  • Initiate the reaction by adding the purified tubulin to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

Quantitative Data: Anticancer Activity of Representative Isoxazole Derivatives
Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Tetrazole-isoxazoline hybridsA549 (Lung Cancer)1.49 - 1.51Tubulin Polymerization Inhibition[23]
Benzopyran-4-one-isoxazole hybridMDA-MB-231 (Breast Cancer)5.2 - 22.2Induction of Apoptosis[24]
4-(Trifluoromethyl)isoxazolesMCF-7 (Breast Cancer)2.63Not specified[25]
N-phenyl-5-carboxamidyl IsoxazoleColon 38 (Colon Carcinoma)~11.2 (converted from 2.5 µg/mL)Cytotoxicity[1]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Visualization: Isoxazole-Induced Apoptosis

G isoxazole Isoxazole Derivative stress Cellular Stress isoxazole->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[26]

Cyclooxygenase-2 (COX-2) Inhibition

A prominent mechanism of anti-inflammatory action for many isoxazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[27][28] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective COX-2 inhibitors offer the advantage of reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[29] The diarylisoxazole structure is a common feature in many selective COX-2 inhibitors.[28]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[23][24][30]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, and the inhibition of this reaction by a test compound is quantified.[30]

Materials:

  • COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)

  • Isoxazole test compound and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the isoxazole test compound in the assay buffer.

  • To the wells of the microplate, add the assay buffer, the test compound or control, and the COX-2 enzyme.

  • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence kinetically over a period of 5-10 minutes (Ex/Em = 535/587 nm).

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Leflunomide: A Case Study in Immunomodulation

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[13] Its active metabolite, A77 1726, exerts its immunomodulatory effects primarily by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][11][12][31] Activated lymphocytes have a high demand for pyrimidines for DNA and RNA synthesis, and by blocking this pathway, leflunomide effectively halts their proliferation and reduces the inflammatory response.[11][12][31]

Quantitative Data: Anti-inflammatory Activity of Representative Isoxazole Derivatives
CompoundTargetIC50Selectivity (COX-1/COX-2)Reference
Compound A13COX-1 / COX-264 nM / 13 nM4.63[15]
Compound B2COX-1 / COX-2>10 µM / 0.48 µM20.7[15]
MofezolacCOX-1 / COX-20.0079 µM / >50 µM>6329[32]
IXZ3COX-20.95 µMSelective for COX-2[8][28]

Signaling Pathway Visualization: COX-2 Inhibition

G arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation isoxazole Isoxazole Inhibitor isoxazole->cox2 Inhibits

Caption: Mechanism of COX-2 inhibition by isoxazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[33][34][35][36]

Antibacterial and Antifungal Mechanisms

The precise mechanisms of action for many isoxazole-based antimicrobial agents are still under investigation, but several modes of action have been proposed. These include the disruption of cell wall synthesis, inhibition of essential metabolic pathways, and interference with DNA replication.[1][33] Some isoxazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[9][30][37][38]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][20][25][37][39][40]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth is assessed after incubation.

Materials:

  • Isoxazole test compound

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the isoxazole compound.

  • Perform a serial two-fold dilution of the compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no drug) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Quantitative Data: Antimicrobial Activity of Representative Isoxazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Isoxazole-containing chalcone 28S. aureus1[37]
Isoxazole derivative 3cS. aureus6.25[33]
Isoxazole derivative 3cE. coli12.5[33]
Isoxazole derivative 4eC. albicans6 - 60[9]
Imidazo[1,2-c]pyrimidine-isoxazole hybridS. aureus (MRSA)4.61[9]

Neuropharmacological Activity: Modulating the Central Nervous System

The isoxazole scaffold is also prevalent in compounds that act on the central nervous system (CNS), offering potential treatments for a range of neurological and psychiatric disorders.[7][29]

Modulation of GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[31][41] Its modulation is a key therapeutic strategy for anxiety, epilepsy, and sleep disorders. Certain isoxazole derivatives act as positive allosteric modulators of GABAA receptors, enhancing the effect of GABA and leading to increased neuronal inhibition.[36][38][42] Muscimol, a naturally occurring isoxazole alkaloid, is a potent GABAA receptor agonist.[43]

Experimental Protocol: GABAA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a test compound for the GABAA receptor.[27][39][42]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the GABAA receptor in brain membrane preparations.

Materials:

  • Rat brain membranes

  • Radiolabeled ligand (e.g., [3H]muscimol)

  • Isoxazole test compound

  • Binding buffer

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In assay tubes, combine the brain membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the isoxazole test compound.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis: Determine the IC50 of the test compound (the concentration that displaces 50% of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated to reflect the affinity of the compound for the receptor.

Neuroprotective Effects

Isoxazole derivatives are also being investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][7][18][29] Proposed mechanisms include the reduction of oxidative stress, inhibition of neuroinflammation, and modulation of signaling pathways involved in neuronal survival.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its presence in a wide array of biologically active molecules underscores its importance in medicinal chemistry. The diverse mechanisms of action, spanning from enzyme inhibition to receptor modulation, highlight the adaptability of the isoxazole core to different therapeutic targets.

Future research in this area will likely focus on the development of more selective and potent isoxazole derivatives through structure-based drug design and combinatorial chemistry approaches. The exploration of novel therapeutic applications for isoxazole-containing compounds, particularly in the areas of neurodegeneration and rare diseases, holds significant promise. Furthermore, a deeper understanding of the molecular interactions between isoxazole derivatives and their biological targets will pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this remarkable heterocyclic scaffold is certain to yield further breakthroughs in the quest for novel medicines.

References

The Isoxazole Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties confer a remarkable versatility, enabling the development of a diverse array of therapeutic agents with a broad spectrum of biological activities. This guide provides a comprehensive overview of isoxazole derivatives, delving into their synthesis, structure-activity relationships (SAR), and significant applications in drug discovery, with a focus on anticancer, anti-inflammatory, and antimicrobial agents.

The Enduring Appeal of the Isoxazole Moiety

The significance of the isoxazole ring in drug design stems from its distinct characteristics. As an electron-rich aromatic structure, it can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[1][2][3] The weak nitrogen-oxygen bond within the ring is susceptible to cleavage, a property that can be exploited in the design of prodrugs or bio-reversible inhibitors.[1][4] Furthermore, the isoxazole core offers a rigid framework that allows for precise spatial orientation of substituents, facilitating the optimization of drug-target interactions. The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, potentially leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles.[2][5]

Synthetic Strategies: Building the Isoxazole Core

A variety of synthetic methodologies have been developed to construct the isoxazole ring, providing medicinal chemists with a robust toolbox for generating diverse libraries of derivatives.[1][6] Key strategies include:

  • 1,3-Dipolar Cycloaddition: This is one of the most common and versatile methods for isoxazole synthesis. It typically involves the reaction of a nitrile oxide with an alkyne. This reaction allows for the introduction of a wide range of substituents on the resulting isoxazole ring.[6]

  • Condensation Reactions: The condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent is another fundamental approach to isoxazole synthesis. This method is particularly useful for preparing 3,5-disubstituted isoxazoles.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in isoxazole synthesis, aligning with the principles of green chemistry.[1]

The choice of synthetic route is often dictated by the desired substitution pattern on the isoxazole ring and the compatibility of functional groups on the starting materials.

Representative Synthetic Workflow: 1,3-Dipolar Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldoxime Aldoxime Oxidation Oxidation Aldoxime->Oxidation Oxidizing Agent (e.g., NCS, Chloramine-T) Alkyne Alkyne Cycloaddition Cycloaddition Alkyne->Cycloaddition Nitrile Oxide (in situ) Nitrile Oxide (in situ) Oxidation->Nitrile Oxide (in situ) Isoxazole Derivative Isoxazole Derivative Cycloaddition->Isoxazole Derivative Nitrile Oxide (in situ)->Cycloaddition

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Therapeutic Applications of Isoxazole Derivatives

The structural versatility of the isoxazole scaffold has led to its incorporation into a wide range of therapeutic agents.[1][7] Several isoxazole-containing drugs are commercially available, highlighting the clinical success of this heterocyclic system.[1][8]

Drug NameTherapeutic ClassMechanism of Action (Simplified)
Valdecoxib Anti-inflammatory (NSAID)Selective COX-2 inhibitor
Leflunomide Antirheumatic (DMARD)Inhibits dihydroorotate dehydrogenase
Sulfamethoxazole AntibacterialInhibits dihydropteroate synthase
Cloxacillin Antibacterial (Penicillin)Inhibits bacterial cell wall synthesis
Flucloxacillin Antibacterial (Penicillin)Inhibits bacterial cell wall synthesis
Dicloxacillin Antibacterial (Penicillin)Inhibits bacterial cell wall synthesis
Zonisamide AnticonvulsantBlocks sodium and calcium channels
Risperidone AntipsychoticDopamine and serotonin receptor antagonist
Isoxazoles in Oncology

The development of isoxazole derivatives as anticancer agents is a particularly active area of research.[9][10] These compounds have been shown to target various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution Pattern: The substitution pattern on the isoxazole ring is crucial for anticancer activity. For instance, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity than their 3,4-diarylisoxazole counterparts.[11][12]

  • Aryl Substituents: The nature and position of substituents on aryl rings attached to the isoxazole core significantly influence cytotoxicity. Electron-donating groups, such as methoxy substituents, on the benzene ring have been shown to enhance anticancer activity in some series.[11][12]

  • Fused Systems: Fusing the isoxazole ring with other heterocyclic systems, such as indoles, can lead to potent anticancer agents.[13] For example, in isoxazolo[4,5-b]indoles, electron-withdrawing groups on the indole's benzene ring often enhance cytotoxic effects.[13]

Targeting Key Cancer Pathways:

Isoxazole derivatives have been designed to inhibit a variety of cancer-related targets:

  • Tubulin Polymerization: Some isoxazole-containing compounds act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[11]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is often overexpressed in cancer cells. Isoxazole-based Hsp90 inhibitors, such as NVP-AUY922, have shown promise in preclinical studies.[2]

  • Kinase Inhibition: Various kinases that play a critical role in cancer cell signaling have been targeted by isoxazole derivatives.

  • DNA Synthesis: Certain isoxazole-benzazole derivatives have demonstrated the ability to inhibit DNA synthesis in cancer cells, leading to potent cytotoxic activity.[10]

G cluster_targets Intracellular Targets Isoxazole Derivative Isoxazole Derivative Cancer Cell Cancer Cell Isoxazole Derivative->Cancer Cell Tubulin Tubulin Isoxazole Derivative->Tubulin Inhibition of Polymerization Hsp90 Hsp90 Isoxazole Derivative->Hsp90 Inhibition Kinases Kinases Isoxazole Derivative->Kinases Inhibition DNA DNA Isoxazole Derivative->DNA Inhibition of Synthesis Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Protein Degradation Protein Degradation Hsp90->Protein Degradation Signal Transduction Block Signal Transduction Block Kinases->Signal Transduction Block Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest->Apoptosis Protein Degradation->Apoptosis Signal Transduction Block->Apoptosis

Caption: Anticancer mechanisms of action for isoxazole derivatives.

Isoxazoles as Anti-inflammatory Agents

The anti-inflammatory properties of isoxazole derivatives are well-established, with Valdecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[5] The ability of isoxazoles to inhibit both COX and lipoxygenase (5-LOX) pathways contributes to their potent anti-inflammatory effects.[4] The design of novel isoxazole-based anti-inflammatory agents continues to be an active area of research, with a focus on improving selectivity and reducing side effects.[14]

Isoxazoles in the Fight Against Microbial Infections

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi.[1][15] The isoxazole ring is a key component of several clinically used antibiotics, including the penicillins cloxacillin, dicloxacillin, and flucloxacillin, as well as the sulfonamide sulfamethoxazole.[1]

SAR Insights for Antimicrobial Activity:

  • The presence of specific substituents at the C-3 and C-5 positions of the isoxazole ring can significantly enhance antibacterial activity. For example, the presence of nitro or chloro groups at the C-3 phenyl ring and methoxy, dimethylamino, or bromine groups at the C-5 phenyl ring has been shown to improve antibacterial efficacy.[5]

  • Hybrid molecules that couple the isoxazole moiety with other pharmacophores, such as triazoles, have been synthesized and evaluated for their antimicrobial potential.[9]

Future Perspectives

The isoxazole scaffold continues to be a fertile ground for drug discovery.[2] Future research will likely focus on:

  • Multi-targeted Therapies: The development of isoxazole derivatives that can modulate multiple targets simultaneously offers a promising strategy for treating complex diseases like cancer.[6]

  • Personalized Medicine: The versatility of isoxazole chemistry allows for the fine-tuning of molecular properties to design drugs tailored to specific patient populations.[6]

  • Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic methods will facilitate the creation of even more diverse and complex isoxazole libraries.[1][7]

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Isoxazol-4-ylmethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that features prominently in a multitude of clinically approved drugs, valued for its metabolic stability, versatile chemical reactivity, and ability to modulate a wide spectrum of biological targets.[1][2][3] This guide delves into the specific application of a key building block, isoxazol-4-ylmethanamine , in the context of drug discovery and lead optimization. We provide a detailed examination of the rationale for its use as a strategic design element, comprehensive and actionable protocols for its synthesis and incorporation into target molecules, and methodologies for subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to address complex therapeutic challenges.

Part 1: The this compound Scaffold - A Privileged Synthon

Introduction to the Isoxazole Moiety

The isoxazole nucleus is a cornerstone of medicinal chemistry, present in drugs spanning anti-inflammatory (e.g., Valdecoxib), antirheumatic (e.g., Leflunomide), and antibiotic (e.g., Sulfamethoxazole, Cloxacillin) classes.[4][5][6] Its utility stems from a combination of favorable physicochemical properties:

  • Electronic Nature: The electron-rich aromatic structure can participate in π-stacking and other non-covalent interactions with biological targets.[2][6]

  • Metabolic Stability: The isoxazole ring is generally robust to metabolic degradation, offering a stable core for drug design.

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, providing a key interaction point for anchoring ligands within protein binding pockets.

  • Synthetic Tractability: The synthesis of the isoxazole core is well-established, most commonly via 1,3-dipolar cycloaddition reactions, allowing for diverse and regioselective functionalization.[7][8][9]

Rationale for this compound in Drug Design

This compound (PubChem CID: 10486803) is not merely another amine building block; it is a "bioisostere" and a conformationally constrained linker.[10] Medicinal chemists select this moiety for several strategic reasons:

  • Bioisosteric Replacement: The aminomethyl isoxazole group can serve as a bioisostere for other functionalities, such as anilines, benzylamines, or even carboxamides, to improve pharmacokinetic properties (e.g., solubility, pKa) or to escape patent protection on an existing chemical series.[11][12]

  • Constrained Vector: The methylene linker attached to the rigid isoxazole ring presents the terminal amine group in a well-defined spatial vector. This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

  • Modulation of Physicochemical Properties: The isoxazole ring has a distinct influence on the basicity (pKa) of the attached methylamine compared to a simple benzylamine, which can be critical for optimizing target engagement, cell permeability, and off-target effects (e.g., hERG inhibition).

G cluster_0 Common Pharmacophores cluster_1 Bioisosteric Replacement Aniline Aniline Isoxazolamine This compound Aniline->Isoxazolamine Improves pKa Metabolic Stability Benzylamine Benzylamine Benzylamine->Isoxazolamine Adds Rigidity Defined Vector Amide Carboxamide Amide->Isoxazolamine Removes H-bond donor Modifies solubility

Caption: Bioisosteric relationship of this compound.

Part 2: Synthesis of this compound Precursors

The synthesis of this compound is not typically a one-step process. A more robust and versatile approach involves the synthesis of a functionalized isoxazole precursor that can be readily converted to the desired amine. A common and reliable strategy relies on the generation of a 4-formylisoxazole intermediate.

Workflow for Synthesis

The overall workflow involves a classical 1,3-dipolar cycloaddition to form the isoxazole ring, followed by functionalization at the C4 position and subsequent reductive amination.

G start Synthesized Compound (Lead-Isoxazole-Amide) biochem Biochemical Assay (e.g., Kinase Glo®) start->biochem In Vitro cell_based Cell-Based Assay (e.g., MTT Assay) start->cell_based In Cellulo ic50 Determine IC50 (Target Potency) biochem->ic50 cc50 Determine CC50 (Cytotoxicity) cell_based->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si sar Structure-Activity Relationship (SAR) Analysis si->sar decision Decision: Advance or Redesign? sar->decision

References

Application Notes & Protocols: Synthesis of Novel Bioactive Derivatives from Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold."[4] This structure is integral to a range of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the anticonvulsant Zonisamide, and a class of β-lactamase resistant antibiotics like Cloxacillin and Flucloxacillin.[5][6] The versatility of the isoxazole core allows it to serve as a versatile building block for developing novel therapeutics targeting a wide spectrum of diseases, including cancer, infections, and neurological disorders.[7][8][9]

Isoxazol-4-ylmethanamine, with its reactive primary amine, serves as an exceptional starting point for chemical diversification. The amine handle provides a nucleophilic site for the facile construction of amides, secondary amines, and ureas, enabling the exploration of a vast chemical space. This guide provides detailed, field-proven protocols for the synthesis of novel derivatives from this key intermediate, focusing on three robust and widely applicable synthetic strategies. We will delve into the mechanistic rationale behind each protocol, offering insights to empower researchers in drug discovery and chemical biology to design and execute their synthetic campaigns with precision and confidence.

Core Synthetic Strategies & Mechanistic Rationale

The primary amine of this compound is a versatile functional group that can be readily derivatized. The following strategies are fundamental transformations that offer reliable access to diverse compound libraries.

Strategy I: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. This transformation couples the isoxazole core with a carboxylic acid, introducing a stable, planar linkage that is a key hydrogen bond donor and acceptor, critical for molecular recognition at biological targets.

  • Mechanistic Insight: The reaction typically proceeds via the activation of a carboxylic acid. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) generates a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine of this compound, leading to the formation of the thermodynamically stable amide bond. The choice of a hindered base like DIPEA is critical to prevent unwanted side reactions and deprotonate the ammonium salt formed during the reaction, driving the equilibrium towards the product.

Strategy II: Reductive Amination for Secondary Amine Synthesis

To create more flexible and basic derivatives, reductive amination provides a direct route to secondary amines by coupling the primary amine with an aldehyde or ketone.

  • Mechanistic Insight: This one-pot reaction involves two key steps.[10] First, the amine and the carbonyl compound condense under mildly acidic conditions to form a Schiff base, or iminium ion intermediate.[11] Second, a reducing agent present in the reaction mixture selectively reduces the C=N double bond to a C-N single bond.[10] Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion, minimizing side products.[10] Acetic acid is often used as a catalyst to facilitate iminium ion formation.[12]

Strategy III: Urea Synthesis

Urea moieties are prevalent in numerous clinically approved drugs, acting as potent hydrogen bond donors that can anchor a molecule into a protein's active site.[13]

  • Mechanistic Insight: The most direct method for urea synthesis involves the reaction of this compound with an isocyanate.[14] The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst.[15] The resulting N,N'-disubstituted urea derivatives are often crystalline and easy to purify. This method offers a straightforward way to link the isoxazole scaffold to a variety of aryl or alkyl groups.

Visualized Schemes and Workflows

G

G start 1. Reaction Setup (Reagents + Solvent) reaction 2. Reaction Monitoring (TLC / LC-MS) start->reaction workup 3. Aqueous Work-up (Quench, Extract, Dry) reaction->workup Reaction Complete purify 4. Purification (Column Chromatography) workup->purify characterize 5. Characterization (NMR, HRMS, m.p.) purify->characterize Pure Fractions final_product 6. Pure Derivative characterize->final_product

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-((Isoxazol-4-yl)methyl)benzamide (Amide Formation)
  • Materials:

    • This compound (1.0 eq)

    • Benzoic Acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for chromatography

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.1 eq) and anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. This is the activation step.

    • Add this compound (1.0 eq) to the activated mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure amide product.

Protocol 2: Synthesis of N-Benzyl-1-(isoxazol-4-yl)methanamine (Reductive Amination)
  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Glacial Acetic Acid (AcOH) (1.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCM.

    • Add glacial acetic acid (1.1 eq) and stir the mixture for 30 minutes at room temperature to facilitate imine formation.

    • Carefully add STAB (1.5 eq) portion-wise to the stirring solution. An effervescence may be observed.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (DCM/Methanol gradient) to obtain the desired secondary amine.

Protocol 3: Synthesis of 1-((Isoxazol-4-yl)methyl)-3-phenylurea (Urea Formation)
  • Materials:

    • This compound (1.0 eq)

    • Phenyl isocyanate (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Hexanes

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phenyl isocyanate (1.05 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. A precipitate will likely form.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with hexanes, and collect the product by vacuum filtration.

    • Wash the solid with cold hexanes and dry in a vacuum oven to yield the pure urea derivative.

Data Presentation & Characterization

The successful synthesis of novel derivatives must be confirmed through rigorous analytical characterization.[16][17][18][19] Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure, confirming the presence of key functional groups and the connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized compound.

  • Melting Point (m.p.): For crystalline solids, a sharp melting point range is a good indicator of purity.

Table 1: Representative Data for Synthesized this compound Derivatives

Compound IDSynthetic StrategyR-GroupYield (%)m.p. (°C)HRMS (m/z) [M+H]⁺
AMD-01 N-AcylationPhenyl85%135-137Calcd: 203.0815, Found: 203.0818
RAM-01 Reductive AminationBenzyl78%N/A (Oil)Calcd: 189.1077, Found: 189.1075
URE-01 Urea SynthesisPhenyl92%178-180Calcd: 218.0928, Found: 218.0931

Conclusion and Future Perspectives

The protocols detailed herein provide robust and versatile methods for the derivatization of this compound, a valuable building block in drug discovery. By employing N-acylation, reductive amination, and urea formation reactions, researchers can rapidly generate libraries of novel compounds. The resulting amides, secondary amines, and ureas possess diverse physicochemical properties and three-dimensional shapes, making them ideal candidates for screening against a wide range of biological targets. Future work can expand upon these core strategies by utilizing a broader array of carboxylic acids, aldehydes, and isocyanates to further probe structure-activity relationships (SAR) and develop potent and selective therapeutic agents.[2][3][8]

References

Application Notes & Protocols: Isoxazol-4-ylmethanamine as a Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and metabolic stability make it a privileged scaffold in drug design.[4][5] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][6][7]

Within this versatile chemical class, isoxazol-4-ylmethanamine stands out as a particularly valuable building block. It provides a robust and synthetically tractable primary amine, which serves as a key handle for derivatization, most commonly through amide bond formation. This allows for the systematic exploration of chemical space by coupling the isoxazole core to a wide array of carboxylic acids, effectively linking the desirable properties of the isoxazole ring to other pharmacophoric elements. This guide provides a comprehensive overview of the synthesis, applications, and key protocols for utilizing this compound in the development of novel bioactive molecules.

Synthesis of the Core Building Block: this compound

The most common and reliable route to this compound begins with the corresponding isoxazole-4-carboxylic acid. This precursor can be synthesized through various established methods, often involving cyclization reactions.[8][9][10] Once the carboxylic acid is obtained, a two-step sequence of amidation followed by reduction yields the target primary amine.

Rationale for the Synthetic Route: This pathway is favored due to the high efficiency and functional group tolerance of each step. The conversion of a carboxylic acid to a primary amide is a robust and high-yielding reaction. The subsequent reduction of the amide to an amine is a classic transformation that can be achieved with several common reducing agents, offering flexibility based on available laboratory resources and substrate compatibility.

G cluster_synthesis Synthesis Workflow for this compound start Isoxazole-4-carboxylic Acid amide Isoxazole-4-carboxamide start->amide Step 1: Amidation (e.g., SOCl₂, NH₄OH) amine This compound (Target Building Block) amide->amine Step 2: Reduction (e.g., LiAlH₄ or BH₃•THF)

Caption: Synthetic pathway from isoxazole-4-carboxylic acid to the target amine.

Protocol 2.1: Synthesis of Isoxazole-4-carboxamide

This protocol details the conversion of the carboxylic acid to the primary amide via an acyl chloride intermediate.

Materials:

  • Isoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Ice bath

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring for the cessation of gas evolution.

  • Solvent Removal: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used directly in the next step.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Cautiously add concentrated ammonium hydroxide dropwise with vigorous stirring until the reaction is complete (typically monitored by TLC).

  • Workup and Isolation: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude isoxazole-4-carboxamide.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to obtain the pure amide. Characterize by NMR and Mass Spectrometry.[11][12]

Protocol 2.2: Reduction of Isoxazole-4-carboxamide to this compound

This protocol describes the reduction of the amide using lithium aluminum hydride (LiAlH₄).

CAUTION: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

Materials:

  • Isoxazole-4-carboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (H₂O, 15% NaOH, H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Amide Addition: Dissolve the isoxazole-4-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser's Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation and Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or chromatography if necessary.

Core Application: Derivatization via Amide Coupling

The primary amine of this compound is an excellent nucleophile for forming stable amide bonds with a vast array of commercially available or synthetically prepared carboxylic acids.[13] This reaction is a cornerstone of medicinal chemistry, enabling the rapid generation of compound libraries for screening.

Rationale for Method Selection: Carbodiimide-mediated coupling is the most widely used method due to its mild conditions and broad functional group tolerance. The use of additives like HOBt is critical, especially with chiral carboxylic acids, as they suppress racemization and improve reaction efficiency by forming a more reactive, stable intermediate.[14][15]

G cluster_coupling General Amide Coupling & Derivatization Workflow reactants Reactants: - this compound - Carboxylic Acid (R-COOH) - Coupling Reagents (EDC, HOBt) - Base (DIPEA) reaction Coupling Reaction (Anhydrous Solvent, e.g., DMF/DCM) 0°C to RT, 12-24h reactants->reaction workup Aqueous Workup (e.g., NaHCO₃, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Bioactive Molecule (Isoxazole Derivative) purification->product analysis Characterization (NMR, LC-MS, HPLC) product->analysis Validation

Caption: A standard workflow for synthesizing bioactive isoxazole derivatives.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general and reliable method for coupling this compound with a carboxylic acid.[16][17][18]

Materials:

  • Carboxylic acid of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF or DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.0-3.0 eq).

  • Activation and Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution. The reaction mixture may become cloudy.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide product.

Application in Bioactive Molecules & Structure-Activity Relationship (SAR)

The isoxazole moiety is not merely a passive linker; it actively contributes to the pharmacological profile of the final molecule.[5] Its unique electronic structure allows it to act as a bioisostere for other aromatic systems and participate in crucial binding interactions.

Key Contributions of the Isoxazole Ring:

  • Hydrogen Bonding: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets like kinases and proteases.

  • Dipole Moment: The ring possesses a significant dipole moment, which can influence molecular recognition and membrane permeability.

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[19]

SAR Insights: Structure-activity relationship studies have shown that modifications to the isoxazole ring and the groups attached to it can dramatically alter biological activity.[20][21] For derivatives of this compound, the nature of the "R" group from the coupled carboxylic acid is a primary determinant of target specificity and potency.

Target ClassExample "R" Group ContributionRationale
Kinase Inhibitors Substituted aromatic or heteroaromatic ringsThese groups can occupy hydrophobic pockets and form specific hydrogen bonds within the ATP-binding site.
Antimicrobial Agents Lipophilic alkyl or aryl groupsEnhances membrane permeability to reach intracellular targets in bacteria or fungi.[22]
Anti-inflammatory Groups mimicking the structure of COX-2 inhibitors (e.g., Valdecoxib)The isoxazole core is a known pharmacophore for COX-2 selectivity.[22][23]

The linker provided by the -CH₂-NH-CO- unit positions the "R" group at a specific distance and orientation from the isoxazole core, which is critical for optimal binding.[20] Researchers can systematically vary the R-group to probe the binding pocket of a target enzyme or receptor, optimizing for potency and selectivity.[24][25]

Characterization of Final Compounds

Thorough characterization is essential to confirm the structure and purity of the synthesized molecules. A combination of spectroscopic and chromatographic methods should be employed.

TechniquePurposeExpected Observations for an Isoxazole-4-ylmethanamide Derivative
¹H NMR Structural elucidation and confirmation- Singlet for the isoxazole H-5 proton. - Doublet for the methylene (-CH₂-) protons adjacent to the amide nitrogen. - Broad singlet for the amide N-H proton. - Signals corresponding to the "R" group.
¹³C NMR Carbon skeleton confirmation- Signal for the amide carbonyl carbon (~160-170 ppm). - Signals for the isoxazole ring carbons. - Signal for the methylene (-CH₂-) carbon. - Signals corresponding to the "R" group.
LC-MS Purity assessment and mass confirmation- A single major peak in the LC chromatogram. - A molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum corresponding to the calculated molecular weight.[17]
HPLC Quantitative purity analysisDetermination of purity percentage (e.g., >95%) for use in biological assays.
FT-IR Functional group identification- Strong C=O stretch for the amide (~1650 cm⁻¹). - N-H stretch for the amide (~3300 cm⁻¹).

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its straightforward synthesis and predictable reactivity in amide coupling reactions provide researchers with a reliable tool for generating diverse libraries of novel compounds. The inherent pharmacological relevance of the isoxazole scaffold, combined with the ability to systematically modify the appended R-group, makes this an invaluable component in the design of next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this potent building block in their bioactive molecule development programs.

References

Application Notes and Protocols for Coupling Reactions Involving Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and its presence in numerous clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold for the design of novel therapeutic agents.[3][4] Isoxazol-4-ylmethanamine, in particular, serves as a versatile building block, offering a primary amine handle for the introduction of various substituents and the exploration of structure-activity relationships (SAR).[5][6] This guide provides detailed application notes and protocols for three fundamental coupling reactions involving this compound: amide bond formation, reductive amination, and N-arylation. These transformations are cornerstones of modern drug discovery, enabling the rapid generation of compound libraries for biological screening.

Section 1: Amide Bond Formation – The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most widely utilized reactions in the synthesis of pharmaceuticals.[6] The reaction of this compound with a diverse range of carboxylic acids allows for the systematic exploration of chemical space around the isoxazole core. The resulting N-(isoxazol-4-ylmethyl)amides have been investigated for a variety of biological targets.[3]

Mechanistic Rationale for Carbodiimide-Mediated Amide Coupling

Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed to activate the carboxylic acid partner. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of this compound. To improve efficiency and minimize side reactions, such as the formation of an N-acylurea byproduct, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and efficiently acylates the amine.

EDC_HOBt_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC Isoxazolamine This compound HOBt HOBt HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) Amide N-(isoxazol-4-ylmethyl)amide HOBt_ester->Amide + Isoxazolamine

Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and robust method for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture and cool to 0 °C in an ice bath.

  • Slowly add EDC hydrochloride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Data Presentation: Illustrative Amide Coupling Reactions
Carboxylic Acid PartnerProductTypical Yield (%)
Benzoic acidN-(isoxazol-4-ylmethyl)benzamide85-95
4-Chlorobenzoic acid4-Chloro-N-(isoxazol-4-ylmethyl)benzamide80-90
Phenylacetic acidN-(isoxazol-4-ylmethyl)-2-phenylacetamide82-92
Cyclohexanecarboxylic acidN-(isoxazol-4-ylmethyl)cyclohexanecarboxamide75-88

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Section 2: Reductive Amination – A Versatile Tool for C-N Bond Formation

Reductive amination provides a powerful and versatile method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of this compound with an aldehyde or ketone, followed by in situ reduction to the corresponding amine.

Mechanistic Rationale for Reductive Amination

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. A key aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and selectivity.

Reductive_Amination_Workflow Start Start: this compound + Aldehyde/Ketone Imine_Formation Step 1: Imine Formation (Mildly Acidic Conditions) Start->Imine_Formation Reduction Step 2: In Situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Workup Step 3: Aqueous Work-up Reduction->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Product Product: Secondary Amine Purification->Product

Workflow for a typical reductive amination reaction.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE (0.1-0.5 M) under an inert atmosphere, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired secondary amine.

Data Presentation: Illustrative Reductive Amination Reactions
Carbonyl PartnerProductTypical Yield (%)
BenzaldehydeN-Benzyl(isoxazol-4-yl)methanamine80-90
4-MethoxybenzaldehydeN-(4-Methoxybenzyl)(isoxazol-4-yl)methanamine75-88
CyclohexanoneN-Cyclohexyl(isoxazol-4-yl)methanamine70-85
AcetophenoneN-(1-Phenylethyl)(isoxazol-4-yl)methanamine65-80

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Section 3: N-Arylation Reactions – Accessing Arylamine Derivatives

The formation of a C-N bond between an amine and an aryl group is a critical transformation in the synthesis of a wide array of biologically active molecules. Two of the most powerful methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C(sp²)-N bonds. It typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand.

The catalytic cycle is generally understood to involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(X)L_n] Pd0->OxAdd + Ar-X AmineCoord [Ar-Pd(II)(NHR)L_n]X OxAdd->AmineCoord + R-NH₂ ReductElim [Ar-Pd(II)(NR)L_n] AmineCoord->ReductElim + Base - Base-HX ReductElim->Pd0 Reductive Elimination (forms Ar-NHR)

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Anhydrous work-up and purification solvents

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig amination but is generally thought to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be the formation of a copper-amido species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the product.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous work-up and purification solvents

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Add the aryl iodide (1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous solvent (DMF or DMSO).

  • Degas the reaction mixture.

  • Heat the reaction to 100-130 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by silica gel column chromatography.

Data Presentation: Illustrative N-Arylation Reactions
Aryl Halide PartnerReactionProductTypical Yield (%)
4-BromotolueneBuchwald-HartwigN-(4-Methylphenyl)(isoxazol-4-yl)methanamine70-85
4-IodotolueneUllmannN-(4-Methylphenyl)(isoxazol-4-yl)methanamine60-75
1-Bromo-4-methoxybenzeneBuchwald-HartwigN-(4-Methoxyphenyl)(isoxazol-4-yl)methanamine75-90
1-Iodo-4-methoxybenzeneUllmannN-(4-Methoxyphenyl)(isoxazol-4-yl)methanamine65-80

Yields are representative and can vary depending on the specific substrates, catalyst system, and reaction conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The robust and reliable coupling reactions detailed in these application notes—amide bond formation, reductive amination, and N-arylation—provide medicinal chemists with a powerful toolkit to rapidly generate diverse libraries of isoxazole-containing compounds. The choice of a specific protocol will depend on the desired final product and the nature of the coupling partners. Careful optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

References

Application Notes & Protocols: The Strategic Use of Isoxazol-4-ylmethanamine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative for Chemical Diversity

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in a multitude of clinically successful drugs, including the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin.[4][5] The inherent biological relevance of the isoxazole core makes it a highly attractive starting point for the development of novel therapeutic agents targeting a wide array of diseases, from cancer to neurological disorders.[2][3][6][7][8]

In the fast-paced environment of drug discovery, the ability to rapidly generate and screen large numbers of structurally diverse yet related molecules is paramount. Parallel synthesis has emerged as a cornerstone strategy to address this need, allowing for the systematic exploration of chemical space around a core scaffold. Isoxazol-4-ylmethanamine stands out as a particularly valuable building block for such endeavors. Its structure presents a stable isoxazole core coupled with a reactive primary amine, providing a versatile handle for a variety of chemical transformations amenable to high-throughput library generation.

This guide provides an in-depth exploration of this compound's application in parallel synthesis. We will move beyond simple procedural descriptions to elucidate the underlying chemical principles, offering field-proven protocols for the construction of amide and secondary amine libraries. The methodologies are designed to be robust, scalable, and adaptable to both manual and automated synthesis platforms.

Physicochemical Properties of this compound

A thorough understanding of a building block's properties is critical for successful reaction design and downstream processing.

PropertyValueSource
CAS Number 173850-43-6[9][10]
Molecular Formula C₄H₆N₂O[9][10]
Molecular Weight 98.10 g/mol [9][10]
Boiling Point 207.0 °C at 760 mmHg[9]
Topological Polar Surface Area (TPSA) 52.1 Ų[10]
logP -0.8[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 3[10]

Core Application 1: Parallel Synthesis of Amide Libraries

The amide bond is arguably the most common functional group found in pharmaceuticals, prized for its conformational rigidity and metabolic stability. The primary amine of this compound serves as an excellent nucleophile for coupling with a diverse array of carboxylic acids, enabling the rapid generation of large amide-based libraries.

Causality in Protocol Design: Choosing the Right Coupling Reagents

The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a coupling. Therefore, activation of the carboxylic acid is necessary.[11] While numerous coupling reagents exist, the choice depends on factors like cost, efficiency, and the electronic nature of the substrates.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[12] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt acts as an acyl-transfer agent, forming an activated HOBt-ester intermediate. This strategy offers two key advantages: it significantly suppresses racemization (if the carboxylic acid has a chiral center) and increases coupling efficiency, especially with less reactive amines.[12] The byproducts are water-soluble, simplifying purification.

  • HATU/Base System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium-based coupling reagent that is highly efficient and fast-acting.[12] It is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[13] It requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the generated acid and facilitate the reaction.

For general library synthesis with diverse, commercially available carboxylic acids, the EDC/HOBt protocol offers a cost-effective and robust solution. For challenging substrates, HATU is the preferred choice.

Workflow for Parallel Amide Library Synthesis

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep_amine Dispense this compound Solution to all wells prep_acid Dispense Unique Carboxylic Acid Stock Solution to each well add_reagents Add Coupling Reagents (e.g., EDC/HOBt/DIPEA) to each well prep_acid->add_reagents react Seal Plate and Incubate (Room Temp, 12-24h) add_reagents->react workup Parallel Liquid-Liquid Extraction or Solid-Phase Extraction react->workup purify Analyze & Purify via Prep-LC/MS workup->purify dry Evaporate Solvent purify->dry plate Final Library Plate (for screening) dry->plate

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol: Amide Coupling in 96-Well Format

This protocol describes the coupling of this compound with 96 unique carboxylic acids in a deep-well plate using the EDC/HOBt method.

Materials:

  • This compound (Stock: 0.2 M in DMF)

  • Carboxylic Acid Library (Stock: 0.2 M in DMF, one per well)

  • EDC (Stock: 0.5 M in DMF)

  • HOBt (Stock: 0.5 M in DMF)

  • DIPEA (Stock: 1.0 M in DMF)

  • Dimethylformamide (DMF), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • 96-well deep-well plate (2 mL volume)

  • Plate shaker

  • Multichannel pipette or automated liquid handler

Procedure:

  • Reagent Preparation: To each well of the 96-well plate, add 250 µL of a unique carboxylic acid stock solution (0.05 mmol, 1.0 eq).

  • Amine Addition: Add 275 µL of the this compound stock solution (0.055 mmol, 1.1 eq) to each well.

  • Coupling Reagent Addition:

    • To each well, add 120 µL of the HOBt stock solution (0.06 mmol, 1.2 eq).

    • Add 120 µL of the DIPEA stock solution (0.12 mmol, 2.4 eq).

    • Initiate the reaction by adding 120 µL of the EDC stock solution (0.06 mmol, 1.2 eq).

  • Reaction: Seal the plate securely. Place the plate on a shaker and agitate at room temperature for 16-24 hours.

  • Reaction Monitoring: After the incubation period, take a small aliquot (5 µL) from a few representative wells for LC-MS analysis to confirm the consumption of starting materials and formation of the desired product.

  • Work-up:

    • Quench the reactions by adding 0.5 mL of water to each well.

    • Add 1.0 mL of EtOAc to each well. Seal and shake vigorously for 5 minutes.

    • Allow the layers to separate. Carefully remove the aqueous (bottom) layer.

    • Wash the organic layer with 0.5 mL of saturated aq. NaHCO₃, followed by 0.5 mL of brine.

  • Isolation: Transfer the organic layer to a new 96-well plate. Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.

  • Analysis and Storage: Reconstitute the dried product in a suitable solvent (e.g., DMSO) for analysis (LC-MS, UPLC) and for creation of a final library plate for biological screening.

Core Application 2: Parallel Synthesis of Secondary Amine Libraries

Reductive amination is a robust and highly versatile method for forming C-N bonds, converting the primary amine of this compound into a diverse array of secondary amines by reacting it with various aldehydes and ketones.[14]

Causality in Protocol Design: The Power of One-Pot Synthesis

The reaction proceeds via a two-step, one-pot process:

  • Imine Formation: The amine and carbonyl compound condense to form an imine (or iminium ion) intermediate. This step is often catalyzed by mild acid and is reversible.

  • Reduction: A selective reducing agent reduces the C=N double bond of the imine to a C-N single bond.

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most parallel synthesis applications.[15] Unlike stronger hydrides like sodium borohydride, STAB is mild, moisture-tolerant, and will not readily reduce the starting aldehyde or ketone.[16] Its mild acidity also helps to catalyze the initial imine formation, making it ideal for a one-pot procedure.[15]

Workflow for Parallel Reductive Amination

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep_amine Dispense this compound Solution to all wells prep_carbonyl Dispense Unique Aldehyde/Ketone Stock Solution to each well add_reagents Add Reducing Agent (Sodium Triacetoxyborohydride) as a solid or slurry prep_carbonyl->add_reagents react Seal Plate and Incubate (Room Temp, 12-24h) add_reagents->react workup Quench with aq. base and perform L-L Extraction react->workup purify Analyze & Purify via Prep-LC/MS workup->purify dry Evaporate Solvent purify->dry plate Final Library Plate (for screening) dry->plate

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Reductive Amination in 96-Well Format

This protocol details the reaction of this compound with 96 unique aldehydes.

Materials:

  • This compound (Stock: 0.2 M in Dichloroethane (DCE))

  • Aldehyde Library (Stock: 0.2 M in DCE, one per well)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃), solid

  • Dichloroethane (DCE), Anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 96-well deep-well plate (2 mL volume) with cap mat

  • Plate shaker

  • Multichannel pipette or automated liquid handler

Procedure:

  • Reagent Preparation: To each well of the 96-well plate, add 250 µL of a unique aldehyde stock solution (0.05 mmol, 1.0 eq).

  • Amine Addition: Add 275 µL of the this compound stock solution (0.055 mmol, 1.1 eq) to each well.

  • Imine Formation (Pre-incubation): Seal the plate and shake at room temperature for 1-2 hours to allow for the initial formation of the imine intermediate.

  • Reduction: Carefully unseal the plate. To each well, add ~32 mg of solid Sodium Triacetoxyborohydride (0.15 mmol, 3.0 eq). Note: This can be done using a solid dispensing system or by preparing a slurry in DCE for easier liquid handling, though the slurry must be used immediately.

  • Reaction: Reseal the plate securely. Place the plate on a shaker and agitate at room temperature for 12-24 hours.

  • Reaction Monitoring: Check for completion by taking a small aliquot from representative wells for LC-MS analysis.

  • Work-up:

    • Carefully quench the reactions by the slow, dropwise addition of 0.5 mL of saturated aq. NaHCO₃ to each well (Caution: gas evolution).

    • Once gas evolution has ceased, add 1.0 mL of Dichloromethane (DCM) to each well. Seal and shake vigorously for 5 minutes.

    • Allow the layers to separate. Transfer the organic (bottom) layer to a new 96-well plate.

  • Isolation: Evaporate the solvent using a centrifugal evaporator.

  • Analysis and Storage: Reconstitute the final products in DMSO for purity analysis and screening.

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of compound libraries aimed at drug discovery. The primary amine handle allows for straightforward and high-yielding diversification through robust reactions like amide coupling and reductive amination. The protocols provided herein are designed to be readily implemented in a high-throughput setting, enabling the rapid generation of hundreds to thousands of novel isoxazole-containing compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can significantly accelerate the identification of new lead compounds for a wide range of therapeutic targets.

References

Application Notes and Protocols for the Use of Isoxazol-4-ylmethanamine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers leveraging the isoxazol-4-ylmethanamine scaffold in the design and development of novel kinase inhibitors. This document outlines the strategic importance of this chemical moiety, detailed protocols for its synthesis and subsequent evaluation in pertinent biochemical and cellular assays, and guidance on interpreting structure-activity relationship (SAR) data.

Introduction: The Strategic Value of the Isoxazole Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a valuable component in the design of potent and selective kinase inhibitors.

The this compound core, in particular, offers a versatile platform for generating diverse chemical libraries. The primary amine handle serves as a key attachment point for introducing various substituents, allowing for the fine-tuning of physicochemical properties and target engagement. This strategic positioning of the aminomethyl group on the isoxazole ring enables the exploration of different binding pockets within the kinase active site, facilitating the development of inhibitors with improved potency and selectivity.

Synthesis of the Core Scaffold: (Isoxazol-4-yl)methanamine

A reliable and scalable synthesis of the (isoxazol-4-yl)methanamine core is fundamental to any drug discovery campaign. Below are two common and effective protocols for its preparation.

Protocol 2.1: Synthesis via Reductive Amination of Isoxazole-4-carbaldehyde

This method is a straightforward and widely used approach for the synthesis of primary amines from aldehydes.[2][3][4]

Workflow:

G start Isoxazole-4-carbaldehyde + Ammonia Source imine Imine Formation start->imine reduction Reduction of Imine imine->reduction product (Isoxazol-4-yl)methanamine reduction->product

Caption: Reductive amination workflow.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve isoxazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7N), in excess (2-3 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, add a reducing agent. Sodium borohydride (NaBH₄) is a common and cost-effective choice (1.5-2 equivalents).[2][3] For substrates sensitive to harsher conditions, sodium triacetoxyborohydride (STAB) can be used.[2]

    • Continue stirring the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired (isoxazol-4-yl)methanamine.

Protocol 2.2: Synthesis via Reduction of Isoxazole-4-carbonitrile

This alternative route involves the reduction of a nitrile to a primary amine.

Workflow:

G start Isoxazole-4-carbonitrile reduction Nitrile Reduction start->reduction product (Isoxazol-4-yl)methanamine reduction->product

Caption: Nitrile reduction workflow.

Step-by-Step Protocol:

  • Preparation of Isoxazole-4-carbonitrile:

    • Isoxazole-4-carbonitrile can be synthesized from the corresponding aldoxime via dehydration or through cycloaddition reactions.[5]

  • Reduction of the Nitrile:

    • Dissolve isoxazole-4-carbonitrile (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

    • Add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) portion-wise at 0 °C. Caution: LiAlH₄ reacts violently with water.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biochemical Assays for Kinase Inhibitor Potency Determination

Once a library of this compound derivatives has been synthesized, their inhibitory activity against the target kinase must be quantified. Homogeneous biochemical assays are the primary tool for this purpose, offering high-throughput capabilities and precise determination of IC₅₀ values.

Protocol 3.1: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Workflow:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate A->B C Terminate Kinase Reaction Deplete remaining ATP B->C D Convert ADP to ATP C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence E->F

Caption: ADP-Glo™ assay workflow.

Step-by-Step Protocol:

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Kₘ value for the specific kinase.

    • Dispense a small volume (e.g., 2.5 µL) of your isoxazole-4-ylmethanamine derivative at various concentrations (typically a 10-point serial dilution) into the assay plate. Include a DMSO control.

    • Initiate the kinase reaction by adding the kinase and substrate/ATP solutions to the wells (total reaction volume of 5-10 µL).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3.2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

TR-FRET assays, such as LanthaScreen®, are another popular choice for their sensitivity and low background.

Workflow:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection A Kinase + Fluorescent Substrate + ATP + Inhibitor B Phosphorylated Fluorescent Substrate A->B C Add Terbium-labeled Anti-phospho Antibody B->C D FRET Signal Generation C->D E Measure Time-Resolved Fluorescence D->E

Caption: TR-FRET kinase assay workflow.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Similar to the ADP-Glo™ assay, set up the kinase reaction in a 384-well plate with serially diluted isoxazole-4-ylmethanamine derivatives. The substrate in this case is fluorescently labeled (e.g., with fluorescein).

  • Detection:

    • After the kinase reaction incubation, add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for the recommended time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the donor (terbium) and acceptor (fluorescein) emission wavelengths using a suitable plate reader.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Cellular Assays for Target Engagement and Functional Effects

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the inhibitors can penetrate the cell membrane, engage the target kinase in a physiological context, and exert the desired functional effect.

Protocol 4.1: Cellular Phosphorylation Assay (Western Blot)

This assay directly measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within intact cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the isoxazole-4-ylmethanamine inhibitor for a predetermined time. Include a DMSO vehicle control.

    • If the kinase pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist to induce phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each inhibitor concentration.

Protocol 4.2: Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with a constitutively active kinase, these cells become IL-3 independent, and their proliferation is now driven by the activity of the introduced kinase. This provides a powerful system to assess the functional consequences of kinase inhibition.[2][4][5][6][7]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the engineered Ba/F3 cell line expressing the target kinase in media without IL-3.

  • Assay Setup:

    • Seed the Ba/F3 cells in a 96-well plate at a low density.

    • Add serially diluted this compound inhibitors to the wells.

  • Incubation and Viability Measurement:

    • Incubate the plate for 48-72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Plot the luminescence signal (proportional to cell viability) against the logarithm of the inhibitor concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold and analysis of the resulting SAR is the cornerstone of lead optimization. The goal is to identify substitutions that enhance potency, selectivity, and drug-like properties.

Example SAR Table for a Hypothetical Kinase Target:

Compound IDR¹ SubstituentR² SubstituentKinase IC₅₀ (nM)
IZM-1 HH5,200
IZM-2 4-FluorophenylH850
IZM-3 3,4-DichlorophenylH120
IZM-4 4-MorpholinophenylH45
IZM-5 4-MorpholinophenylMethyl25
IZM-6 4-MorpholinophenylCyclopropyl15

Data is for illustrative purposes only.

Interpretation of SAR:

  • R¹ Position: Introduction of a phenyl group at the R¹ position (IZM-2) significantly improves potency compared to the unsubstituted analog (IZM-1). Halogenation of the phenyl ring (IZM-3) further enhances activity. A key breakthrough is the incorporation of a solubilizing group like morpholine (IZM-4), which often improves both potency and pharmacokinetic properties.

  • R² Position: Alkylation at the R² position (IZM-5 and IZM-6) leads to a further increase in potency, suggesting a favorable interaction in a nearby hydrophobic pocket of the kinase active site.

Structural Biology: X-ray Crystallography of Kinase-Inhibitor Complexes

Obtaining a high-resolution crystal structure of your lead compound bound to the target kinase provides invaluable insights into the binding mode and the molecular basis for its potency and selectivity. This information is critical for structure-based drug design.

General Workflow:

G A Protein Expression & Purification B Co-crystallization with Inhibitor A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Structural Analysis & SBDD D->E

Caption: X-ray crystallography workflow.

Key Steps:

  • Protein Production: Express and purify high-quality, active kinase domain protein.

  • Crystallization: Screen for crystallization conditions of the kinase in the presence of the this compound inhibitor.

  • Data Collection: Collect X-ray diffraction data from a well-diffracting crystal at a synchrotron source.

  • Structure Determination: Solve and refine the crystal structure to reveal the atomic details of the inhibitor-kinase interaction.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. By employing the robust synthetic and screening protocols outlined in these application notes, researchers can efficiently generate and evaluate compound libraries, interpret SAR data to guide medicinal chemistry efforts, and ultimately accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols: Seamless Integration of Isoxazol-4-ylmethanamine into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and novel functionalities.[1][2] Isoxazol-4-ylmethanamine, a unique bioisostere, presents an intriguing building block for peptide modification. The isoxazole moiety can introduce specific electronic and conformational constraints, potentially modulating the biological activity of the parent peptide.[3][4] This guide provides a comprehensive framework for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will detail the synthesis of the requisite Fmoc-protected building block, optimized coupling strategies, and robust analytical characterization of the final isoxazole-containing peptides.

Introduction: The Rationale for this compound in Peptide Design

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[4] Its inclusion in small molecules has led to a number of approved drugs, highlighting its favorable pharmacological properties.[3] When incorporated into a peptide chain via this compound, the isoxazole moiety can act as a rigid scaffold, influencing peptide backbone conformation. Furthermore, the electronic properties of the isoxazole ring can participate in unique interactions with biological targets, offering a novel tool for peptidomimetic design.[3]

This document serves as a detailed guide for researchers seeking to explore the potential of this compound in their peptide-based research. We will provide both the theoretical underpinnings and practical, step-by-step protocols to facilitate its seamless integration into established peptide synthesis workflows.

Synthesis of the Key Building Block: Fmoc-isoxazol-4-ylmethanamine

Protocol 1: Synthesis of Fmoc-isoxazol-4-ylmethanamine

This protocol is based on the widely used reaction of an amine with Fmoc-succinimide (Fmoc-OSu) under basic conditions.

Materials:

  • This compound (or its hydrochloride salt)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. If starting from the hydrochloride salt, use 2.2 equivalents of sodium bicarbonate.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-isoxazol-4-ylmethanamine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected building block in hand, the next stage is its incorporation into the desired peptide sequence on a solid support. The general workflow of Fmoc-SPPS is well-established and involves iterative cycles of deprotection and coupling.[2]

Diagram 1: Fmoc-SPPS Cycle for this compound Incorporation

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-isoxazol-4-ylmethanamine + Coupling Reagents in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Next Cycle

Caption: General workflow for incorporating Fmoc-isoxazol-4-ylmethanamine in SPPS.

Protocol 2: SPPS Coupling of Fmoc-isoxazol-4-ylmethanamine

The coupling of non-natural amino acids, especially those with potential steric hindrance, requires careful selection of coupling reagents to ensure high efficiency and minimize side reactions like racemization.[8]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-isoxazol-4-ylmethanamine

  • Coupling Reagent (e.g., HATU, HBTU, HCTU)

  • Base (e.g., Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-isoxazol-4-ylmethanamine (3-5 eq), HATU (or other coupling reagent, 2.9 eq), and DIPEA (6-10 eq) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Table 1: Recommended Coupling Reagents for Non-Standard Amino Acids

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHighly efficient, especially for sterically hindered couplings.
HBTU Uronium/Aminium SaltA reliable and cost-effective choice for many standard and challenging couplings.
HCTU Uronium/Aminium SaltSimilar reactivity to HATU, often with better solubility.
PyBOP Phosphonium SaltGenerally associated with lower racemization levels.

Cleavage from Resin and Side-Chain Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any acid-labile side-chain protecting groups must be removed. The stability of the isoxazole ring to strong acids like trifluoroacetic acid (TFA) is a critical consideration. Generally, isoxazole rings are stable to TFA, but prolonged exposure or harsh conditions should be avoided to prevent potential side reactions.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

Cleavage Cocktail (Reagent R):

  • 95% TFA

  • 2.5% Water

  • 2.5% TIS

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization to confirm its identity and purity.

Purification:

  • Method: RP-HPLC using a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA.

Characterization:

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the peptide containing the this compound residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Diagnostic signals for the isoxazole ring protons and carbons should be identifiable in the spectra.[9][10]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling should be performed before proceeding to the next deprotection step.

  • Side Reactions: The isoxazole ring is generally stable, but be mindful of potentially harsh reagents or prolonged reaction times that could lead to degradation.

  • Aggregation: For hydrophobic or aggregation-prone sequences, consider using specialized resins or backbone protection strategies.[11]

Conclusion

The incorporation of this compound into peptide sequences is a viable and promising strategy for the development of novel peptidomimetics. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently synthesize and characterize these unique isoxazole-containing peptides. This will enable the exploration of their structure-activity relationships and the potential discovery of new therapeutic leads.

References

Application and Protocol Guide for the Quantitative Analysis of Isox-azol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods and robust protocols for the accurate quantification of Isoxazol-4-ylmethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines state-of-the-art chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring both technical accuracy and practical applicability. Adherence to international standards for analytical method validation, as prescribed by the International Council for Harmonisation (ICH), is a central tenet of this guide, ensuring the generation of reliable and reproducible data critical for regulatory submissions and quality control.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] The isoxazole moiety is a versatile heterocycle known to impart a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][4] As such, the precise and accurate quantification of this compound is paramount throughout the drug development lifecycle—from purity assessment of starting materials to pharmacokinetic studies of resulting drug candidates.

This guide provides a selection of validated analytical methodologies, emphasizing not just the procedural steps but also the rationale behind the choice of instrumentation, reagents, and validation parameters. The methods described herein are designed to be adaptable to various matrices, from bulk drug substances to complex biological fluids, with a focus on specificity, accuracy, and precision.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C4H6N2O[5][6]
Molecular Weight 98.10 g/mol [5][6]
Boiling Point 206.994°C at 760 mmHg[5]
LogP 0.83360[5]
Topological Polar Surface Area 52.1 Ų[6]
CAS Number 173850-43-6[5][6]

Core Principles of Method Validation

All analytical methods intended for regulatory submission must be validated to ensure they are fit for purpose. This guide adheres to the principles outlined in the ICH Q2(R2) guidelines.[7][8][9] The primary validation characteristics to be considered are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification

RP-HPLC is a cornerstone technique for the analysis of polar to moderately non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Selection

The presence of a primary amine and the isoxazole ring makes this compound amenable to RP-HPLC with UV detection. The aromatic character of the isoxazole ring provides a chromophore for UV detection, while the amine group allows for manipulation of retention through pH control of the mobile phase.

References

Application Note: Isoxazol-4-ylmethanamine as a Versatile Synthon for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties and ability to engage in specific biological interactions.[1][2] In the field of anti-inflammatory drug discovery, isoxazole derivatives have demonstrated significant potential, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of isoxazol-4-ylmethanamine as a key building block for synthesizing novel libraries of potential anti-inflammatory agents. We will explore the underlying mechanism of action, present a robust synthetic protocol for derivatization, and detail a standard biological assay for evaluating therapeutic efficacy.

Part 1: Scientific Rationale & Mechanism of Action

The Isoxazole Scaffold in COX Inhibition

Inflammation is a complex biological response, and at its core is the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to this pathway. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1]

The therapeutic goal of many non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[1][5] The isoxazole moiety is a key pharmacophore in several selective COX-2 inhibitors, such as Valdecoxib.[1][4] Its electronic structure and three-dimensional arrangement allow it to form critical hydrogen bonds and hydrophobic interactions within the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into inflammatory prostaglandins.[1]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological GI Protection, Platelet Aggregation PGs_Inflammatory Prostaglandins (Pain & Inflammation) COX2->PGs_Inflammatory Inhibitor Isoxazole-based Inhibitor Inhibitor->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and Selective COX-2 Inhibition.

This compound: A Strategic Building Block

This compound offers a unique advantage for library synthesis. The primary amine (-CH₂NH₂) at the 4-position serves as a versatile chemical handle. It is nucleophilic and readily participates in a variety of coupling reactions, most notably amide bond formation. This allows for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for the COX-2 enzyme.

Part 2: Synthetic Strategy & Experimental Protocols

The most direct and efficient method for derivatizing this compound is through N-acylation. This reaction couples the primary amine with a carboxylic acid or its activated form (e.g., an acyl chloride) to form a stable amide bond. By varying the R-group of the acylating agent, a diverse library of compounds can be rapidly synthesized.

Synthesis_Workflow Start This compound + R-COCl (Acyl Chloride) Reaction N-Acylation (Base, Solvent, 0°C to RT) Start->Reaction Step 1 Workup Aqueous Work-up (Acid/Base Wash) Reaction->Workup Step 2 Purify Purification (Column Chromatography) Workup->Purify Step 3 Product N-(Isoxazol-4-ylmethyl)amide (Final Product) Purify->Product Step 4

Caption: General workflow for the N-acylation of this compound.

Protocol 1: Synthesis of N-((3,5-dimethylisoxazol-4-yl)methyl)-4-chlorobenzamide (A Model Compound)

Objective: To provide a detailed, step-by-step procedure for the synthesis of a representative N-acylated isoxazole derivative.

Materials & Reagents:

  • 3,5-dimethylisoxazol-4-yl)methanamine

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (3,5-dimethylisoxazol-4-yl)methanamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, preventing it from protonating and deactivating the starting amine.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess triethylamine, while the base wash removes any unreacted acyl chloride and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to afford the pure N-((3,5-dimethylisoxazol-4-yl)methyl)-4-chlorobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]

Part 3: Biological Evaluation

To assess the anti-inflammatory potential of the newly synthesized compounds, an in vitro COX inhibition assay is essential. This allows for the determination of the compound's potency (IC₅₀) against both COX-1 and COX-2, and thus its selectivity.[7][8]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase component of the COX enzymes. Arachidonic acid is converted by the cyclooxygenase activity to Prostaglandin G₂ (PGG₂). The peroxidase activity then reduces PGG₂ to PGH₂, a process that can be monitored colorimetrically using a suitable chromogen like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product. The inhibition of this color development is proportional to the inhibition of COX activity.[1]

Assay_Workflow A Prepare Reagents: - COX-1 / COX-2 Enzyme - Heme - Arachidonic Acid (Substrate) - TMPD (Chromogen) - Test Compounds (in DMSO) B Incubate Enzyme, Heme, and Test Compound/Control in Assay Buffer A->B C Initiate Reaction: Add Arachidonic Acid and TMPD B->C D Incubate at 37°C (e.g., 5 minutes) C->D E Measure Absorbance (e.g., 590 nm) D->E

Caption: Workflow for a colorimetric COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and reference standards (e.g., Celecoxib, Ketoprofen) in DMSO.[7]

  • Enzyme Activation: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds, reference standards, or DMSO (for control wells) to the plate. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the colorimetric substrate (TMPD).

  • Detection: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Part 4: Data Presentation & Interpretation

The results from the biological assay should be summarized in a clear, tabular format to facilitate SAR analysis. The selectivity index (SI) is a critical parameter, calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: Representative Biological Data for a Hypothetical Series of N-(isoxazol-4-ylmethyl)amide Derivatives

Compound IDR-Group (on benzamide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
REF-1 Celecoxib (Standard)15.00.04375
EX-1 -H25.52.1012.1
EX-2 4-Cl18.20.9519.2
EX-3 4-OCH₃30.11.5020.1
EX-4 4-NO₂12.50.4527.8

Discussion: From the hypothetical data in Table 1, one can begin to draw SAR conclusions. For instance, the addition of an electron-withdrawing group at the para-position of the benzamide ring (e.g., -Cl in EX-2 and -NO₂ in EX-4) appears to increase both potency and selectivity for COX-2 compared to the unsubstituted analog (EX-1). This suggests that this region of the molecule may interact with a specific sub-pocket in the COX-2 active site. Such insights are crucial for guiding the next round of synthesis in a rational drug design campaign.

Conclusion

This compound is an exceptionally valuable and versatile starting material for the synthesis of novel anti-inflammatory drug candidates. Its primary amine handle allows for straightforward and efficient derivatization, enabling the rapid generation of compound libraries. By combining the robust synthetic protocols and biological evaluation methods outlined in this guide, researchers can systematically explore the structure-activity relationship of isoxazole-based compounds to identify potent and selective COX-2 inhibitors for the next generation of anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Isoxazol-4-ylmethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and improve the yield and purity of this valuable building block. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound (C₄H₆N₂O) typically involves the formation of a functionalized isoxazole ring followed by the installation or modification of a one-carbon unit at the C4 position to generate the required aminomethyl group. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity profile. Three common pathways are outlined below.

Diagram 1: Key Synthetic Pathways to this compound

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Final Product SM1 Isoxazole-4-carbaldehyde T1 Reductive Amination or Oxime Reduction SM1->T1 SM2 Isoxazole-4-carbonitrile T2 Nitrile Reduction SM2->T2 SM3 4-(Halomethyl)isoxazole T3 Nucleophilic Substitution (e.g., Gabriel Synthesis) SM3->T3 FP This compound T1->FP T2->FP T3->FP

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield of the Isoxazole Ring Precursor

Question: My initial reaction to form the substituted isoxazole ring has a very low yield. What are the common causes and how can I fix this?

Answer: Low yields in isoxazole synthesis often stem from the instability of key intermediates or suboptimal reaction conditions. The most common method, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, is particularly sensitive.[1][2][3]

  • Possible Cause 1: Decomposition or Dimerization of the Nitrile Oxide Intermediate.

    • Explanation: Nitrile oxides are high-energy intermediates that can readily dimerize to form furoxans or undergo other decomposition pathways if they do not react quickly with the alkyne (dipolarophile).[4]

    • Solution: Generate the nitrile oxide in situ (in the reaction mixture) under mild conditions. A common and effective method is the dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine (TEA).[4] This ensures the nitrile oxide is generated slowly and can be trapped by the alkyne as it forms. The use of oxidants like sodium hypochlorite on an aldoxime is another popular in situ method.[2]

  • Possible Cause 2: Incorrect Reaction Conditions for Cyclocondensation.

    • Explanation: For syntheses involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine, the pH and temperature are critical.[5] Incorrect pH can prevent the necessary nucleophilic attacks or lead to side reactions.

    • Solution: Optimize the reaction pH. Acidic conditions often favor one regioisomer, while neutral or basic conditions may lead to others.[6] Buffer the reaction or perform a screen of conditions (e.g., acetic acid, sodium acetate) to find the optimal pH. For multi-component reactions, catalysts like citric acid or sodium citrate in aqueous media have been shown to improve yields significantly.[7][8]

  • Possible Cause 3: Poor Quality of Starting Materials or Reagents.

    • Explanation: Impure starting materials or degraded reagents (e.g., wet solvents when anhydrous conditions are required, old hydroxylamine) will invariably lead to poor outcomes.

    • Solution: Ensure all starting materials are pure and reagents are of high quality. Use freshly distilled solvents when necessary. Verify the purity of key starting materials like aldehydes or β-ketoesters by NMR or GC-MS before starting the reaction.

Problem 2: Low Yield in the Conversion of the C4-Functional Group to the Amine

Question: I have successfully synthesized my isoxazole precursor (nitrile, halide), but the final step to produce this compound is failing. What should I investigate?

Answer: This is a critical step where yields can drop significantly. The troubleshooting approach depends on the specific transformation being performed.

A. For Nitrile Reduction (Isoxazole-4-carbonitrile → this compound):

  • Possible Cause 1: Ring Opening/Cleavage.

    • Explanation: The N-O bond of the isoxazole ring is susceptible to reductive cleavage under harsh conditions, particularly with certain types of catalytic hydrogenation or strong reducing agents.[9] This can lead to the formation of enamino ketones or other undesired byproducts.

    • Solution:

      • Use Milder Reducing Agents: Borane complexes (e.g., BH₃·THF) or specific metal hydrides like Sodium Borohydride in the presence of a cobalt(II) chloride catalyst are often milder alternatives to LiAlH₄ that can selectively reduce the nitrile without cleaving the ring.

      • Optimize Hydrogenation Conditions: If using catalytic hydrogenation (e.g., H₂/Raney Nickel), carefully control the temperature and pressure. Lower pressures and temperatures are less likely to cause ring cleavage. The addition of boric acid has been reported to suppress N-O bond cleavage during the reduction of isoxazolines with Raney-Nickel.[10]

  • Possible Cause 2: Incomplete Reaction.

    • Explanation: The nitrile may be sterically hindered or the reducing agent may not be sufficiently reactive under the chosen conditions.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider increasing the temperature moderately or adding a fresh portion of the reducing agent. Ensure the reducing agent itself has not degraded.

B. For Nucleophilic Substitution (e.g., Gabriel Synthesis on 4-(Halomethyl)isoxazole):

  • Possible Cause 1: Inefficient Sₙ2 Reaction.

    • Explanation: The reaction between potassium phthalimide and the 4-(halomethyl)isoxazole may be slow due to poor solvent choice or low reactivity of the halide.

    • Solution: Use a polar aprotic solvent like DMF to accelerate the Sₙ2 reaction.[11][12] If using a 4-(chloromethyl) derivative, consider converting it to the more reactive 4-(iodomethyl)isoxazole via the Finkelstein reaction (using NaI in acetone) to improve the rate of substitution.

  • Possible Cause 2: Low Yield during Deprotection.

    • Explanation: The final step of the Gabriel synthesis, the removal of the phthalimide group, can be problematic. The traditional method using strong acid or base can lead to degradation of the isoxazole ring.

    • Solution: Use hydrazine (the Ing-Manske procedure) in a solvent like ethanol at reflux.[11] This method is generally milder and proceeds under neutral conditions, forming a stable phthalhydrazide byproduct that precipitates out of the solution, driving the reaction to completion and simplifying purification.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield decision decision process process solution solution start Low Yield of This compound d1 Is starting material (isoxazole precursor) fully consumed? start->d1 p_no Reaction is Incomplete or Stalled d1->p_no No d_yes Is the major spot on TLC the product? d1->d_yes Yes s_no1 s_no1 p_no->s_no1 Check Reagent Activity (e.g., LiAlH₄, H₂ catalyst) s_no2 s_no2 p_no->s_no2 Optimize Conditions (Temp, Time, Solvent) p_side Significant Side Product Formation d_yes->p_side No p_loss Product Loss During Workup or Purification d_yes->p_loss Yes s_side1 s_side1 p_side->s_side1 Identify Side Product (MS, NMR) s_side2 s_side2 s_side1->s_side2 Possible Ring Cleavage? (Use milder reducing agent) s_side3 s_side3 s_side2->s_side3 Other Side Reactions? (Adjust stoichiometry, temp) s_loss1 s_loss1 p_loss->s_loss1 Amine is water soluble? (Saturate aqueous layer with NaCl) s_loss2 s_loss2 p_loss->s_loss2 Product volatile? (Careful solvent removal) s_loss3 s_loss3 p_loss->s_loss3 Degradation on silica? (Use neutral alumina or treat silica with TEA)

Caption: A decision tree for troubleshooting low yield experiments.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the best for a multi-gram scale synthesis?

For scalability, the nitrile reduction pathway or the Gabriel synthesis are often preferred. The 1,3-dipolar cycloaddition to form the nitrile precursor can be highly efficient.[13] While the Gabriel synthesis adds two steps (alkylation and deprotection), the intermediates are often stable, crystalline solids, which simplifies purification on a larger scale.[12] Reductive amination of the aldehyde can also be effective but may require more optimization to avoid side products like secondary amines.

Q2: My final product is difficult to purify. It seems to be sticking to the silica gel column. What can I do?

Primary amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery.

  • Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in your eluent (e.g., ethyl acetate/hexane).

  • Solution 2: Use a different stationary phase. Neutral alumina is a good alternative for purifying basic compounds.

  • Solution 3: Consider converting the amine to a salt (e.g., hydrochloride salt) by treating it with HCl in a non-polar solvent like ether or dioxane. The salt is often a crystalline solid that can be easily purified by recrystallization and filtered off. The free base can be regenerated later if needed.

Q3: How can I improve the regioselectivity when forming the isoxazole ring from an unsymmetrical 1,3-dicarbonyl compound?

This is a classic challenge. The hydroxylamine can attack either carbonyl group, potentially leading to a mixture of regioisomers.

  • Strategy 1: Use a β-enamino ketone or a similar synthetic equivalent where one of the carbonyls is masked or has significantly different reactivity. This provides excellent control over the regiochemical outcome.[14]

  • Strategy 2: Exploit differences in electronic or steric properties. A more sterically hindered carbonyl is less likely to be attacked. A carbonyl adjacent to an electron-withdrawing group is more electrophilic. By carefully choosing your substrate, you can favor one isomer.

  • Strategy 3: Control the reaction pH. As mentioned earlier, pH can strongly influence which intermediate is formed, guiding the reaction toward a single regioisomer.[6]

Q4: Are there any green chemistry approaches to this synthesis?

Yes, several greener methods have been reported for the synthesis of the isoxazole core.

  • Aqueous Media: Multi-component reactions to form isoxazol-5(4H)-ones have been successfully performed in water, avoiding organic solvents.[7][8] Some syntheses of isoxazoles from enaminones and hydroxylamine hydrochloride also proceed in high yield in water at 50 °C without any catalyst.[15]

  • Catalysis: Using non-toxic, biodegradable catalysts like citric acid or itaconic acid can replace harsher reagents.[8][16]

  • Ultrasound Irradiation: Sonochemistry has been shown to accelerate reactions, improve yields, and reduce reaction times, often under milder conditions and in greener solvents.[16]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Reduction

Step A: Synthesis of Isoxazole-4-carbonitrile This step is highly dependent on the specific isoxazole substitution pattern desired. A general procedure for forming a substituted isoxazole ring often involves a multi-component reaction. For example, a one-pot reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst like ceric ammonium sulfate can yield 5-amino-3-arylisoxazole-4-carbonitriles in good yields (80-90%).[17]

Step B: Reduction of Isoxazole-4-carbonitrile with LiAlH₄ (Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere, e.g., Nitrogen or Argon.)

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous Tetrahydrofuran (THF) (10 mL per gram of nitrile).

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve Isoxazole-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the amine product).

  • Quenching: Once the starting material is consumed, cool the reaction back down to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X = grams of LiAlH₄ used. This is the Fieser workup method, which produces a granular precipitate that is easy to filter.)

  • Workup: Stir the resulting mixture vigorously for 1 hour at room temperature. The grey suspension should turn into a white, filterable solid. Filter the mixture through a pad of Celite®, washing the solid thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can then be purified by column chromatography on silica gel (pre-treated with triethylamine) or by distillation if the product is sufficiently volatile.

Protocol 2: Synthesis via Gabriel Synthesis

Step A: Synthesis of N-(Isoxazol-4-ylmethyl)phthalimide

  • Setup: To a solution of 4-(chloromethyl)isoxazole (1.0 eq.) in anhydrous DMF (5 mL per gram of halide), add potassium phthalimide (1.1 eq.).

  • Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC until the starting halide is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of vigorously stirred ice-water. The solid N-alkylated phthalimide product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.

Step B: Hydrazinolysis to Yield this compound

  • Setup: Suspend the N-(Isoxazol-4-ylmethyl)phthalimide (1.0 eq.) from the previous step in ethanol (10 mL per gram).

  • Reaction: Add hydrazine hydrate (1.2 - 1.5 eq.) to the suspension. Heat the mixture to reflux. The reaction should become homogeneous initially, and then a thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2-4 hours.

  • Workup: Cool the mixture to room temperature and add 2M aqueous HCl to dissolve the product and any unreacted hydrazine. Filter off the solid phthalhydrazide and wash it with a small amount of cold ethanol.

  • Isolation: Take the filtrate and concentrate it under reduced pressure to remove the ethanol. Basify the remaining aqueous solution to pH > 12 with 4M NaOH pellets or solution, ensuring the flask is cooled in an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired primary amine.

Yield Comparison Data

The following table summarizes typical yields for different synthetic transformations relevant to the synthesis of isoxazole amines. Note that yields are highly substrate-dependent.

TransformationReagent/CatalystSolventTemperatureTypical Yield (%)Reference
Isoxazole Ring Formation
Aldehyde + EAA + NH₂OH·HClSodium CitrateWaterRoom Temp85-95%[7]
Aldehyde + EAA + NH₂OH·HClCitric AcidWaterRoom Temp70-90%[8]
Enaminone + NH₂OH·HClNoneWater50 °C82-95%[15]
Nitrile Reduction
Isoxazoline ReductionRaney-Ni, H₂, Boric AcidMeOH/H₂ORoom TempHigh Yield[10]
Gabriel Synthesis
Alkylation with HalidePotassium PhthalimideDMF80-90 °C>80%[12]
HydrazinolysisHydrazine HydrateEthanolReflux>90%[11]

References

Technical Support Center: Synthesis of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Isoxazol-4-ylmethanamine. As a crucial building block in medicinal chemistry, the successful and high-yielding synthesis of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common synthetic challenges, ensuring the integrity and efficiency of your research.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reduction of isoxazole-4-carbonitrile or isoxazole-4-carbaldehyde oxime.

Problem 1: Consistently Low Yield of this compound

Question: My reaction consistently results in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent challenge in the synthesis of this compound and can often be attributed to the cleavage of the labile N-O bond within the isoxazole ring under reductive conditions. The primary culprits are overly harsh reducing agents or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Isoxazole Ring Cleavage: The weak N-O bond in the isoxazole ring is susceptible to cleavage by various reducing agents, leading to the formation of β-amino enone byproducts.[1][2][3][4][5][6] This is particularly prevalent with catalytic hydrogenation (e.g., using Palladium on carbon or Raney Nickel) under aggressive conditions.[2]

    • Diagnostic Check: Analyze your crude reaction mixture by LC-MS or ¹H NMR for the presence of characteristic signals corresponding to a β-amino enone.

    • Solution 1: Milder Reducing Agents: Consider switching to a milder reducing agent that is less prone to inducing ring cleavage. Borane complexes, such as Borane-THF or Borane-dimethyl sulfide, are often effective for the reduction of nitriles while preserving the isoxazole ring.

    • Solution 2: Optimization of Catalytic Hydrogenation: If catalytic hydrogenation is the preferred method, optimize the reaction conditions. Use a lower hydrogen pressure, decrease the reaction temperature, and shorten the reaction time. The choice of catalyst is also critical; for instance, Raney Cobalt has been shown to be more chemoselective than Raney Nickel in some reductions.

  • Incomplete Reduction: The starting material (isoxazole-4-carbonitrile or oxime) may not be fully consumed, leading to a lower yield of the desired amine.

    • Diagnostic Check: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material.

    • Solution: If the reaction stalls, a carefully controlled increase in the equivalents of the reducing agent or a slight extension of the reaction time may be necessary. However, be mindful of the increased risk of side reactions with prolonged reaction times or excess reductant.

  • Substrate Purity: Impurities in the starting isoxazole-4-carbonitrile or isoxazole-4-carbaldehyde can interfere with the reduction, leading to side reactions and lower yields.

    • Diagnostic Check: Verify the purity of your starting material by NMR, melting point, or elemental analysis.

    • Solution: Purify the starting material by recrystallization or column chromatography before proceeding with the reduction step.

Experimental Protocol: Reduction of Isoxazole-4-carbonitrile using Borane-THF

  • To a solution of isoxazole-4-carbonitrile (1.0 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add Borane-THF complex (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Reducing Agent Borane-THFMilder reducing agent, less likely to cause ring cleavage.
Temperature 0 °C to RTControlled temperature minimizes side reactions.
Solvent Anhydrous THFEnsures a controlled and efficient reaction.
Work-up Acid-Base ExtractionPurifies the amine product from non-basic impurities.
Problem 2: Presence of an Unexpected, Major Byproduct in the Final Product

Question: My NMR and Mass Spectrometry data show a significant byproduct that I cannot identify. What could it be and how do I prevent its formation?

Answer:

The most likely major byproduct is a result of isoxazole ring opening. However, other side reactions are possible depending on the synthetic route and reagents used.

Probable Causes & Solutions:

  • β-Amino Enone Formation: As discussed in Problem 1, this is the most common byproduct resulting from the reductive cleavage of the isoxazole ring.[1][2][3][4][5][6]

    • Diagnostic Signature: Look for characteristic NMR signals of a vinyl proton and an enone carbonyl, and a mass corresponding to the addition of two hydrogen atoms and the elements of water to the starting material.

    • Prevention: Employ the strategies outlined in Problem 1, such as using milder reducing agents or optimizing hydrogenation conditions.

  • Partially Reduced Intermediates: If reducing a nitrile, an imine intermediate may be formed. While typically transient, under certain conditions, it or its hydrolysis product (an aldehyde) could be present in the final mixture.

    • Diagnostic Signature: Look for an imine C=N stretch in the IR spectrum or signals for an aldehyde proton in the ¹H NMR.

    • Prevention: Ensure sufficient equivalents of the reducing agent and adequate reaction time for complete reduction to the amine. A protic quench is also crucial to hydrolyze any remaining imine salts to the amine.

  • Dimerization/Polymerization: Especially at elevated temperatures, "resinification" or the formation of polymeric materials can occur, leading to a complex mixture of byproducts and a decrease in the yield of the desired product.[7]

    • Diagnostic Signature: The appearance of an intractable, often colored, residue that is difficult to characterize.

    • Prevention: Maintain a controlled and, if possible, lower reaction temperature. Ensure efficient stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The reduction of isoxazole-4-carbonitrile is generally considered a reliable and common route. The nitrile can be synthesized from the corresponding isoxazole-4-carbaldehyde via its oxime followed by dehydration. The choice of reducing agent for the final step is critical, with borane complexes often providing a good balance of reactivity and selectivity.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction of isoxazole-4-carbonitrile?

While LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines, its high reactivity increases the risk of isoxazole ring cleavage.[8][9][10] If LiAlH₄ is used, the reaction must be performed at low temperatures (e.g., -78 °C to 0 °C) with careful monitoring to minimize the formation of the ring-opened byproduct. Milder alternatives are generally recommended for better control and higher yields of the desired product.

Q3: Is the Gabriel synthesis a viable alternative for preparing this compound?

Yes, the Gabriel synthesis can be a viable route. This would involve the reaction of potassium phthalimide with a 4-(halomethyl)isoxazole, followed by hydrazinolysis to release the primary amine. This method avoids the use of strong reducing agents, thus preserving the isoxazole ring. However, the stability of the 4-(halomethyl)isoxazole precursor can be a concern, as it may be susceptible to nucleophilic attack or decomposition.

Q4: How does pH affect the stability of the isoxazole ring?

The isoxazole ring is generally stable under acidic to neutral conditions. However, it can be susceptible to base-catalyzed ring opening.[11] This is an important consideration during the work-up procedure. When isolating the amine product, it is crucial to perform the basification step at low temperatures and to minimize the time the product is in a strongly basic aqueous solution.

Q5: What are the key analytical techniques to monitor the reaction and characterize the product?

  • Thin Layer Chromatography (TLC): Essential for monitoring the consumption of the starting material and the formation of the product in real-time.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary techniques for structural elucidation of the final product and identification of any byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and any impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the disappearance of the nitrile (C≡N) stretch and the appearance of N-H stretches in the amine product.

Visualizing Reaction Pathways

Main Synthetic Routes and Side Reactions

G cluster_0 Starting Materials cluster_1 Target Product cluster_2 Side Products Isoxazole-4-carbaldehyde Isoxazole-4-carbaldehyde Isoxazole-4-carbonitrile Isoxazole-4-carbonitrile Isoxazole-4-carbaldehyde->Isoxazole-4-carbonitrile Oxime formation & Dehydration This compound This compound Isoxazole-4-carbonitrile->this compound Reduction (e.g., Borane-THF) Ring-Opened Byproduct (β-amino enone) Ring-Opened Byproduct (β-amino enone) Isoxazole-4-carbonitrile->Ring-Opened Byproduct (β-amino enone) Harsh Reduction (e.g., high temp H₂/Pd) Incomplete Reduction Products Incomplete Reduction Products Isoxazole-4-carbonitrile->Incomplete Reduction Products Insufficient Reducing Agent

Caption: Synthetic pathways to this compound and potential side reactions.

Troubleshooting Logic Flow

G Start Start Low Yield Low Yield Start->Low Yield Check for Ring Cleavage Check for Ring Cleavage Low Yield->Check for Ring Cleavage Ring Cleavage Detected? Ring Cleavage Detected? Check for Ring Cleavage->Ring Cleavage Detected? Use Milder Reducing Agent Use Milder Reducing Agent Ring Cleavage Detected?->Use Milder Reducing Agent Yes Optimize Hydrogenation Conditions Optimize Hydrogenation Conditions Ring Cleavage Detected?->Optimize Hydrogenation Conditions Yes Check for Incomplete Reaction Check for Incomplete Reaction Ring Cleavage Detected?->Check for Incomplete Reaction No Successful Synthesis Successful Synthesis Use Milder Reducing Agent->Successful Synthesis Optimize Hydrogenation Conditions->Successful Synthesis Incomplete Reaction? Incomplete Reaction? Check for Incomplete Reaction->Incomplete Reaction? Increase Reducing Agent/Time Increase Reducing Agent/Time Incomplete Reaction?->Increase Reducing Agent/Time Yes Check Starting Material Purity Check Starting Material Purity Incomplete Reaction?->Check Starting Material Purity No Increase Reducing Agent/Time->Successful Synthesis Impure Starting Material? Impure Starting Material? Check Starting Material Purity->Impure Starting Material? Purify Starting Material Purify Starting Material Impure Starting Material?->Purify Starting Material Yes Impure Starting Material?->Successful Synthesis No Purify Starting Material->Successful Synthesis

Caption: Decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of Reaction Conditions for Isoxazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Isoxazol-4-ylmethanamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged scaffold. Isoxazole-containing compounds are integral to numerous clinically significant drugs, making the mastery of their synthesis a critical skill. This resource provides field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring your path to discovery is both efficient and successful.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses common queries regarding the synthesis of the isoxazole core and the stability of the final product.

Q1: What are the most reliable and versatile methods for constructing the isoxazole ring for these derivatives?

A1: The two most prevalent and robust strategies for forming the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method. It involves the reaction of a nitrile oxide (the 1,3-dipole), often generated in situ, with an alkyne (the dipolarophile). To synthesize a 4-ylmethanamine derivative, a strategically chosen propargyl amine or a related functionalized alkyne is required. The reaction's primary advantage is its ability to create highly functionalized isoxazoles with good control over substituent placement.

  • Condensation with Hydroxylamine: This classical approach involves reacting hydroxylamine with a 1,3-dicarbonyl compound. The nitrogen of the hydroxylamine first forms an imine with one carbonyl, followed by an intramolecular attack from the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring.

Q2: How do solvent and temperature choices critically impact reaction success?

A2: Solvent and temperature are pivotal parameters that directly influence reaction kinetics, reactant solubility, and even the regiochemical outcome.

  • Solvent: The choice of solvent can affect the solubility of starting materials and the stability of reactive intermediates. In 1,3-dipolar cycloadditions, solvent polarity can influence the regioselectivity of the addition. While traditional organic solvents are common, green chemistry approaches using aqueous media have also proven effective and can simplify workup.

  • Temperature: Optimizing temperature is a balancing act. Excessively high temperatures can accelerate the decomposition of sensitive reactants or intermediates and promote side-product formation. Conversely, temperatures that are too low may lead to extremely sluggish or incomplete reactions. For instance, in nitrile oxide cycloadditions, higher temperatures can favor the undesired dimerization of the nitrile oxide.

Q3: How stable is the isoxazole ring under typical reaction and workup conditions?

A3: The isoxazole ring is a stable aromatic system, generally resilient to many common reagents. However, its stability is notably dependent on pH and temperature. The N-O bond is the ring's point of vulnerability.

  • pH Sensitivity: The isoxazole ring is susceptible to opening under basic conditions, a tendency that increases with temperature. A study on the drug Leflunomide demonstrated that the isoxazole ring is stable at acidic and neutral pH but undergoes cleavage at a basic pH of 10, with the degradation being significantly faster at 37°C compared to 25°C. This is a critical consideration during basic workups or chromatography with amine-containing mobile phases.

  • Photochemical Stability: Under UV irradiation, the weak N-O bond can cleave, leading to a rearrangement to a more stable oxazole isomer via an azirine intermediate. Therefore, reactions and products should be protected from prolonged exposure to direct UV light.

Part 2: Troubleshooting Guide - Overcoming Common Hurdles

This section provides a systematic approach to diagnosing and solving specific issues encountered during synthesis.

Problem 1: Low or No Yield of the Desired Isoxazole Product

A low or nonexistent yield is the most frequent challenge. The causes can be multifaceted, ranging from reactant instability to suboptimal conditions.

  • Decomposition/Dimerization of Nitrile Oxide: Nitrile oxides, especially when generated in situ, are highly reactive and prone to dimerizing into furoxans, which is a common cause of low yields in 1,3-dipolar cycloadditions.

    • Solution: Generate the nitrile oxide slowly in situ in the presence of the alkyne. This can be achieved by the slow addition of a base (e.g., triethylamine) to the hydroximoyl chloride precursor. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization. Using a slight excess of the alkyne dipolarophile can also help trap the nitrile oxide as it forms.

  • Poor Reactant Solubility: If starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Screen different solvents or solvent mixtures. For highly polar starting materials, consider solvents like DMF or DMSO. Gentle heating can also improve solubility, but must be balanced against the thermal stability of the reactants.

  • Suboptimal Temperature: As discussed, temperature is critical.

    • Solution: Perform a temperature screen. Start at room temperature and incrementally increase to find the optimal point where the reaction proceeds efficiently without significant byproduct formation. If decomposition is suspected, attempt the reaction at lower temperatures (e.g., 0 °C or -78 °C), although this may require longer reaction times.

  • Catalyst Inactivity (if applicable): For catalyzed reactions, such as copper-catalyzed cycloadditions, the catalyst's state is crucial.

    • Solution: Ensure the catalyst is from a reliable source and has not been deactivated by exposure to air or moisture. Consider using freshly prepared or activated catalysts.

G start Low or No Yield check_sm Verify Starting Materials (TLC, NMR, Purity) start->check_sm sm_ok Are SMs okay? check_sm->sm_ok repurify_sm Repurify or Replace Starting Materials sm_ok->repurify_sm No check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) sm_ok->check_conditions Yes conditions_ok Are conditions appropriate? check_conditions->conditions_ok optimize_conditions Optimize Temperature & Solvent Screen conditions_ok->optimize_conditions No check_intermediate Investigate Reactive Intermediate (e.g., Nitrile Oxide Dimerization) conditions_ok->check_intermediate Yes dimerization Is dimerization suspected? check_intermediate->dimerization slow_addition Implement Slow Addition of Precursor / Excess Dipolarophile dimerization->slow_addition Yes final_analysis Analyze Byproducts to Diagnose Issue dimerization->final_analysis No

Caption: Decision-making workflow for troubleshooting low reaction yields.

Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

In the synthesis of asymmetrically substituted isoxazoles, particularly via 1,3-dipolar cycloaddition, the formation of a mixture of regioisomers is a common challenge.

Regioselectivity is governed by a complex interplay of electronic and steric factors of the dipole and dipolarophile, as well as reaction conditions.

Parameter Influence on Regioselectivity Optimization Strategy
Solvent Polarity Can significantly alter the energy levels of the frontier molecular orbitals, favoring one regioisomeric transition state over the other. More polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Dichloromethane).
Temperature Lower temperatures often increase selectivity by amplifying the small energy differences between the competing reaction pathways.Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature instead of reflux).
Catalysis Metal catalysts, particularly Copper(I), can direct the reaction towards a specific regioisomer by coordinating with the alkyne, thus altering its electronic properties.For terminal alkynes, consider running the reaction under both copper-catalyzed and non-catalyzed conditions to assess the impact on the isomeric ratio.
Steric Hindrance Bulky substituents on either the nitrile oxide precursor or the alkyne can sterically disfavor one approach, leading to higher regioselectivity.If possible, redesign the synthesis to incorporate a sterically demanding group that can be removed or modified in a later step.

Part 3: Experimental Protocols & Workflows

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: 1,3-Dipolar Cycloaddition for (Isoxazol-4-yl)methanamine Synthesis

This protocol describes the synthesis of a model compound, N-((3-phenylisoxazol-4-yl)methyl)acetamide, via in situ generation of benzonitrile oxide.

G cluster_0 Reaction Setup cluster_1 Nitrile Oxide Generation & Cycloaddition cluster_2 Workup & Purification a Dissolve Alkyne (N-prop-2-yn-1-ylacetamide) & Aldoxime Precursor in Solvent b Cool to 0°C a->b c Slowly add Base (e.g., Triethylamine) dropwise over 1 hour b->c d Stir at Room Temp (Monitor by TLC) c->d e Quench Reaction & Extract with Organic Solvent d->e f Dry, Concentrate & Purify via Column Chromatography e->f g Characterize Product (NMR, MS) f->g

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add N-prop-2-yn-1-ylacetamide (1.0 eq), benzaldoxime (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent portion-wise, maintaining the temperature below 5°C.

  • Nitrile Oxide Generation: After the addition is complete, begin the dropwise addition of a solution of triethylamine (1.5 eq) in the reaction solvent. The addition should be performed slowly over 1-2 hours using a syringe pump to prevent the accumulation and dimerization of the nitrile oxide.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

Preventing degradation of Isoxazol-4-ylmethanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazol-4-ylmethanamine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical building block. Through a series of frequently asked questions and in-depth troubleshooting guides, we will address common challenges encountered during its storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are crucial for maximizing the shelf-life of this compound. Based on the reactivity of its primary amine and the isoxazole ring, we recommend the following:

  • Temperature: Store at 2-8°C for long-term stability. Some suppliers may even recommend storage at -20°C. For short-term use, temperatures below 30°C (86°F) are acceptable, but refrigeration is strongly preferred to minimize volatility and potential degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The primary aminomethyl group is susceptible to oxidation from atmospheric oxygen and can also react with carbon dioxide.

  • Light: Protect from light by using an amber or opaque vial. UV light can potentially catalyze degradation of the heterocyclic ring.

  • Moisture: The compound should be stored in a dry environment. Amines are often hygroscopic and can absorb moisture, which may lead to hydrolysis or other unwanted reactions. Using a desiccator for storage is a good practice.

Q2: Why is an inert atmosphere so critical for this compound?

A2: The primary amine moiety (-CH₂NH₂) is the most reactive site on the this compound molecule. It has a lone pair of electrons that makes it a nucleophile and a base, susceptible to two primary atmospheric reactions:

  • Oxidation: Atmospheric oxygen can oxidize the primary amine. This is a common degradation pathway for many amines, leading to the formation of imines, aldehydes, or other colored impurities. This process can sometimes be accelerated by trace metal impurities.

  • Reaction with Carbon Dioxide: Primary amines can react with CO₂ from the air to form carbamate salts. While this reaction is often reversible upon dissolution in an acidic medium, it represents a change in the material's composition and can affect weighing accuracy and reaction stoichiometry.

Using an inert gas like argon displaces oxygen and moisture, effectively preventing these degradation pathways.

Q3: My this compound has developed a slight yellow or brown color. Is it still usable?

A3: A color change is a visual indicator of potential chemical degradation. For amines, this often points towards oxidation. While a slight discoloration may not significantly impact the outcome of all synthetic procedures, it indicates that the purity has been compromised. For sensitive applications, such as in late-stage drug development or for quantitative assays, using a discolored reagent is not recommended. We advise running a purity check via HPLC or LC-MS to quantify the level of degradation before use.

Q4: Can I store this compound in a solution?

A4: Storing amines in solution is generally not recommended for long periods, as solvent interactions can accelerate degradation. If you must store it in solution for a short duration, choose a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Toluene). Avoid protic solvents like methanol or ethanol for storage, as they can participate in side reactions. The solution should be stored under an inert atmosphere and refrigerated. It is best practice to prepare solutions fresh for each use.

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific issues you may encounter.

Issue 1: Unexpected Purity Drop or New Impurity Peaks in HPLC Analysis

You've stored a batch of this compound for several months and upon re-analysis by HPLC, you observe a decrease in the main peak's area and the appearance of new, unidentified peaks.

A decision tree for troubleshooting purity issues.

The isoxazole ring and the primary amine are the two key reactive centers.

DegradationPathways cluster_conditions Degradation Conditions cluster_compound This compound cluster_products Degradation Products O2 Atmospheric O2 Start This compound (C₄H₆N₂O) O2->Start Oxidation CO2 Atmospheric CO2 CO2->Start Carbamation H2O Moisture (H2O) H2O->Start Hydrolysis / Ring Opening Oxidation Oxidized Products (e.g., Imines, Aldehydes) Start->Oxidation Carbamate Carbamate Salt Start->Carbamate RingOpened Ring-Opened Products (e.g., β-keto nitrile) Start->RingOpened

Potential degradation pathways for this compound.

Issue 2: Inconsistent Results in Subsequent Reactions

You are using this compound in a multi-step synthesis and notice that yields are variable or that unexpected side products are forming, even though you are using the same batch of the amine.

1. Inaccurate Quantification Due to Degradation:

  • Cause: If the amine has partially reacted with atmospheric CO₂, its effective molecular weight has changed. Weighing out the material will result in a lower molar quantity of the desired free amine than calculated.

  • Verification Protocol:

    • Take a small, accurately weighed sample (e.g., 10 mg) of the stored amine.

    • Dissolve it in a known volume of a suitable solvent (e.g., 10 mL of Methanol).

    • Add a stoichiometric excess of a titrating acid (e.g., 0.1 M HCl in isopropanol).

    • Perform a back-titration with a standardized base (e.g., 0.1 M NaOH) to determine the exact molar amount of the free amine.

  • Corrective Action: If significant carbamate formation is detected, you can attempt to liberate the free amine by dissolving the bulk material in a non-aqueous solvent and bubbling dry nitrogen or argon through it for an extended period. However, the most reliable solution is to use a fresh, properly stored batch.

2. Catalysis of Side Reactions by Impurities:

  • Cause: Degradation products, particularly oxidized species or metal contaminants from storage containers, can sometimes catalyze unwanted side reactions in your main process.

  • Verification Protocol:

    • Obtain a fresh, high-purity sample of this compound to use as a control.

    • Run your reaction in parallel: one with the stored (suspect) batch and one with the fresh control batch.

    • Analyze the reaction outcomes by HPLC or LC-MS, comparing yields and impurity profiles.

  • Corrective Action: If the control reaction proceeds cleanly, the stored batch is compromised and should be discarded for this application. Ensure all storage containers are made of appropriate materials like high-density polyethylene (HDPE) or glass to prevent leaching of contaminants.

Part 3: Recommended Protocols

Protocol 1: Annual Stability Assessment

This protocol provides a framework for annually re-qualifying a stored batch of this compound.

StepActionSpecification / Method
1 Visual Inspection Check for any change in color (from white/off-white) or physical state (clumping).
2 Purity Analysis Method: HPLC with UV detection. Column: C18, 4.6 x 250 mm, 5 µm. Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid. Detection: UV at 254 nm or λmax.
3 Identity Confirmation Method: LC-MS. Analysis: Confirm the presence of the correct molecular ion peak ([M+H]⁺) in the mass spectrum.
4 Moisture Content Method: Karl Fischer Titration. Purpose: To check for water absorption during storage.
5 Documentation Record all results, compare them to the initial Certificate of Analysis, and update the re-test date.
Protocol 2: Handling for Use in Experiments

To preserve the integrity of the main stock, follow this procedure when taking a sample for an experiment.

  • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Open the container in a glove box or glove bag under a positive pressure of nitrogen or argon.

  • Quickly weigh the desired amount of material into a separate, tared vial.

  • Securely seal the main stock container, purge the headspace with inert gas, and return it to the recommended cold storage conditions.

  • The weighed sample can now be taken out of the inert atmosphere for immediate use in your reaction.

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your experimental results.

Technical Support Center: Troubleshooting N-Alkylation of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-alkylation of isoxazol-4-ylmethanamine and its derivatives is a cornerstone reaction in medicinal chemistry, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The resulting secondary and tertiary amines are prevalent motifs in a vast array of pharmacologically active agents. However, what appears to be a straightforward nucleophilic substitution can be fraught with challenges, including low yields, overalkylation, and complex purification hurdles. This guide provides in-depth troubleshooting strategies and practical protocols to navigate these common issues, ensuring reliable and efficient synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the N-alkylation of this compound. Each entry details the potential causes and provides actionable, step-by-step solutions grounded in chemical principles.

Q1: Problem: Low or No Product Formation

Your reaction shows significant unreacted starting amine on TLC or LC-MS analysis, with little to no desired product formed.

Potential Causes & Solutions:

  • Insufficient Basicity: The primary amine of this compound requires a base to enhance its nucleophilicity for reaction with an alkyl halide. If the base is too weak, the concentration of the nucleophilic free amine is insufficient. Most simple alkylamines have conjugate acids with pKa values in the 10-11 range, meaning a base must be strong enough to effectively deprotonate the resulting ammonium salt byproduct.[1][2]

    • Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, it has limited solubility in many organic solvents.[3] Consider using cesium carbonate (Cs₂CO₃), which is more soluble and promotes faster reaction rates (the "cesium effect"), or an organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) can be effective, but requires stringent anhydrous conditions.[4]

  • Poor Reagent Reactivity: The electrophile (alkylating agent) may not be reactive enough. The reactivity order for alkyl halides is generally I > Br > Cl > F.

    • Solution 1: If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide.

    • Solution 2: Add a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will perform an in situ Finkelstein reaction with the alkyl chloride or bromide to generate the more reactive alkyl iodide, accelerating the reaction.[3]

  • Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and mediating the reaction. For Sₙ2 reactions, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[5]

    • Solution: If using a less polar solvent like acetone or THF and observing poor results, switch to ACN or DMF. Ensure the solvent is anhydrous, as water can hydrolyze some alkylating agents and interfere with strong bases like NaH.[4]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.

    • Solution: Increase the reaction temperature, typically to between 50-80 °C.[6] Monitor for potential decomposition of starting materials or products if going to higher temperatures.

Q2: Problem: Significant Side Product Formation (e.g., Dialkylation)

The reaction produces a mixture containing the desired mono-alkylated product along with a significant amount of the di-alkylated product and, in some cases, the quaternary ammonium salt.

Potential Causes & Solutions:

  • The "Runaway Train" Effect: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[7] This means that as soon as the product is formed, it can compete with the starting material for the alkylating agent, leading to overalkylation.[7][8]

    • Solution 1 (Stoichiometry Control): Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine. This is often impractical if the amine is a valuable or late-stage intermediate.

    • Solution 2 (Slow Addition): Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base.[4] This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation event.

    • Solution 3 (Alternative Strategy): The most robust solution is to switch to reductive amination .[6][8] This method involves forming an imine between the amine and an aldehyde/ketone, followed by in situ reduction. It is highly selective for mono-alkylation and is often the preferred industrial and laboratory method for this reason.[7][9][10]

Q3: Problem: Reaction Stalls or is Incomplete

The reaction proceeds initially but then stops, leaving a mixture of starting material and product even after extended time or heating.

Potential Causes & Solutions:

  • Base Neutralization: In reactions using a carbonate or organic base, the acid generated (e.g., HBr, HCl) during the reaction neutralizes the base. If an insufficient amount of base is used, the reaction will stop once the base is consumed.

    • Solution: Ensure at least 2.0-3.0 equivalents of a solid base (e.g., K₂CO₃) or 1.5-2.0 equivalents of a liquid organic base (e.g., DIPEA) are used to both scavenge the acid byproduct and maintain a basic environment.[6]

  • Poor Solubility: The base (e.g., K₂CO₃) or the generated salt byproduct may be coating the surface of unreacted reagents, preventing them from interacting.

    • Solution: Improve agitation (vigorous stirring). Consider switching to a solvent that better solubilizes all components or use a more soluble base like Cs₂CO₃.[3] In some cases, phase-transfer catalysts can be employed to shuttle reactants between phases.

Q4: Problem: Difficulty with Product Purification

The N-alkylated product is difficult to isolate from the reaction mixture. Common issues include streaking on silica gel columns or co-elution with starting materials or byproducts.

Potential Causes & Solutions:

  • Product Polarity and Basicity: The product is a polar, basic amine. These compounds are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult separation.[11]

    • Solution 1 (Base-Treated Silica): Add a small amount of a volatile base, like triethylamine (~1%) or ammonium hydroxide (~0.5-1%), to the chromatography eluent.[11] This deactivates the acidic sites on the silica, improving peak shape.

    • Solution 2 (Alternative Stationary Phases): Use a different stationary phase. Alumina is less acidic than silica and can be a good alternative for basic compounds.[11] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[12][13][14]

    • Solution 3 (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction. Dilute the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the neutral amine product back into an organic solvent.

    • Solution 4 (Salt Formation): If the product is a solid, consider forming a salt (e.g., hydrochloride, tartrate) which can often be purified by recrystallization.

Methodology & Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol is a starting point and may require optimization based on the specific substrate and alkylating agent.

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) or DMF (to make a 0.1-0.2 M solution), add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, modified with 1% triethylamine).

Protocol 2: Preferred Alternative - Reductive Amination

This method offers superior control over mono-alkylation.[6][10]

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Reagent Selection

The choice of base is critical for the success of direct alkylation. The following table provides a comparison of commonly used bases.

BasepKₐH (of conjugate acid)Typical Solvent(s)Key Considerations
K₂CO₃~10.3ACN, Acetone, DMFInexpensive but often suffers from poor solubility, leading to slower reactions.[3]
Cs₂CO₃~10.3ACN, THF, DMFMore soluble than K₂CO₃, often leading to significantly faster rates (Cesium effect).[7]
DIPEA~10.7DCM, ACN, DMFSterically hindered organic base; non-nucleophilic. Soluble in most organic solvents.
Et₃N~10.7DCM, ACN, THFCommon organic base. Can sometimes act as a nucleophile itself, leading to byproducts.
NaH~36THF, DMFVery strong, non-nucleophilic base. Requires strictly anhydrous conditions.[4]

pKₐH values are approximate and serve for relative comparison. A stronger base has a higher pKₐH.[1][15]

Troubleshooting Workflow

This decision tree can help diagnose and solve issues with N-alkylation reactions.

G start Low Yield or Stalled Reaction check_sm Is Starting Amine Consumed (TLC/LCMS)? start->check_sm cause_reactivity Cause: Poor Reactivity or Inactive Base check_sm->cause_reactivity No check_side_products Are there multiple new spots/peaks? check_sm->check_side_products Yes sm_yes No solution_reagents Solution: 1. Use stronger base (Cs₂CO₃, NaH) 2. Use more reactive halide (R-I) 3. Add catalytic KI 4. Increase temperature cause_reactivity->solution_reagents sm_no Yes cause_overalkylation Cause: Overalkylation (Product is more nucleophilic) check_side_products->cause_overalkylation Yes cause_decomposition Cause: Decomposition of SM or Product check_side_products->cause_decomposition No sp_yes Yes solution_overalkylation Solution: 1. Switch to Reductive Amination 2. Use slow addition of alkyl halide 3. Use excess starting amine cause_overalkylation->solution_overalkylation sp_no No solution_decomposition Solution: 1. Lower reaction temperature 2. Check isoxazole ring stability under reaction conditions cause_decomposition->solution_decomposition

Caption: A decision tree for troubleshooting N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Which is better for this substrate: direct alkylation or reductive amination?

For mono-alkylation, reductive amination is almost always the superior method.[6][7] It avoids the common problem of overalkylation because the imine intermediate is formed first and then reduced in a controlled manner. Direct alkylation is simpler to set up but is plagued by the fact that the secondary amine product is often more reactive than the primary amine starting material.[7][8] Use direct alkylation for exhaustive alkylation (e.g., to make a quaternary salt) or if the aldehyde/ketone required for reductive amination is unstable or unavailable.

Q2: How do I choose the right solvent?

For direct alkylation with bases like K₂CO₃ or Cs₂CO₃, polar aprotic solvents like ACN or DMF are best. They promote Sₙ2 reactions and help dissolve the reagents. For reductive aminations using NaBH(OAc)₃, chlorinated solvents like DCM or DCE are standard, as they are compatible with the reducing agent and effectively dissolve the intermediate imine. Avoid protic solvents like ethanol or methanol in direct alkylations as they can interfere with the base and act as competing nucleophiles.

Q3: Can the isoxazole ring open under these conditions?

The isoxazole ring is a reasonably stable aromatic system.[16][17] However, it can be susceptible to base-catalyzed ring opening, especially with strong bases at elevated temperatures.[16][18] A study on the related drug Leflunomide showed that at 37°C and pH 10, the isoxazole ring began to decompose with a half-life of about 1.2 hours.[18] While the conditions for N-alkylation are typically not aqueous, the use of very strong bases (like NaH) and high temperatures (>80-100 °C) for prolonged periods should be approached with caution. If you observe unexpected decomposition, it is prudent to consider milder bases or lower temperatures.

References

Technical Support Center: Scaling Up the Synthesis of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Isoxazol-4-ylmethanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, moving from bench-scale discovery to multi-gram or kilogram production. We will address common challenges, answer frequently asked questions, and provide actionable protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules for its specific physicochemical and pharmacological properties.[1][2] The core challenge in its synthesis lies in the regioselective construction of the isoxazole ring and the subsequent manipulation of functional groups under conditions suitable for scaling. The most robust and widely adopted strategy for forming the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] This guide will focus on a scalable pathway leveraging this key transformation.

Visualizing the Core Synthesis Pathway

The following diagram outlines a common and scalable synthetic route to this compound. The key steps involve the in situ generation of a nitrile oxide from an aldoxime, its regioselective cycloaddition with a protected propargylamine, and a final deprotection step.

Synthesis_Pathway cluster_0 Step 1: Nitrile Oxide Generation (in situ) cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection A Glyoxylic acid oxime B Nitrile Oxide Intermediate A->B Oxidant (e.g., NCS, bleach) Mild Base D Protected Isoxazole Intermediate B->D C N-Boc-propargylamine (Dipolarophile) C->D Regioselective Cycloaddition E This compound (Final Product) D->E Acidic Conditions (e.g., TFA, HCl)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis, particularly when increasing the reaction scale.

Problem 1: Low or Inconsistent Yield of the Isoxazole Ring (Step 2)

Q: My [3+2] cycloaddition reaction is giving poor yields upon scale-up. What are the likely causes and how can I fix it?

A: This is a common and multifaceted problem. The primary culprit is often the stability and reactivity of the nitrile oxide intermediate.

  • Potential Cause 1: Nitrile Oxide Dimerization. Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which represents a major loss of your key intermediate.[5] This side-reaction is often accelerated at higher concentrations and temperatures, both of which are concerns during scale-up.

    • Solution:

      • Strict Temperature Control: Maintain the reaction at the lowest effective temperature (often 0 °C or below) during the in situ generation of the nitrile oxide.[3] Ensure your reactor has adequate cooling capacity for the larger volume.

      • Slow, Subsurface Addition: Add the base or oxidant used to generate the nitrile oxide slowly and below the surface of the reaction mixture. This ensures the nitrile oxide is generated in the presence of a high local concentration of the alkyne (the dipolarophile), favoring the desired cycloaddition over dimerization.

      • Choice of Base: Use a mild, non-nucleophilic base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to minimize side reactions.[3][6]

  • Potential Cause 2: Poor Regioselectivity. The cycloaddition can potentially yield two regioisomers: the desired 4-substituted isoxazole and the undesired 5-substituted isomer. While the electronics of the chosen starting materials generally favor the 4-substituted product, this selectivity can erode under suboptimal conditions.

    • Solution:

      • Solvent Choice: The polarity of the solvent can influence regioselectivity. Screen a range of solvents (e.g., ethyl acetate, dichloromethane, THF) at a small scale to find the optimal medium. Ethyl acetate is often a good starting point for these reactions.[6]

      • Confirm Starting Material Purity: Ensure your N-Boc-propargylamine and glyoxylic acid oxime are pure. Impurities can interfere with the reaction pathway.

  • Potential Cause 3: Degradation of Reagents or Product. The product or starting materials may be unstable under the reaction or work-up conditions.

    • Solution:

      • Reaction Monitoring: Use TLC or in-situ NMR to monitor the reaction progress.[7] This helps determine the optimal reaction time and prevents unnecessary exposure of the product to harsh conditions.

      • Aqueous Work-up pH: Carefully control the pH during the aqueous work-up. The isoxazole ring can be sensitive to strong acids or bases, especially at elevated temperatures.[4]

Problem 2: Difficulties with Product Isolation and Purification (Step 3)

Q: I'm struggling to isolate pure this compound after deprotection. It seems to be water-soluble or forms an oil.

A: The final product is a primary amine, which imparts basicity and hydrophilicity, making isolation challenging.

  • Potential Cause 1: Product is a Free Base. As a low molecular weight amine, the free base form of this compound is likely to be a volatile, water-soluble oil, making extraction and handling difficult.

    • Solution: Salt Formation. This is the most robust strategy. After deprotection (e.g., with HCl in an organic solvent like dioxane or methanol), isolate the product as its hydrochloride salt.[6] The salt is typically a stable, crystalline solid that is much less soluble in organic solvents, allowing it to be easily filtered and purified by recrystallization.

  • Potential Cause 2: Incomplete Deprotection. The presence of the starting N-Boc protected material can complicate purification.

    • Solution:

      • Drive Deprotection to Completion: Use a sufficient excess of acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and monitor the reaction by TLC or LC-MS until no starting material remains.

      • Post-Isolation Wash: If isolating as the HCl salt, you can often wash the crude solid with a solvent in which the protected starting material is soluble but the salt is not (e.g., diethyl ether or ethyl acetate).

  • Potential Cause 3: Emulsion during Work-up. When neutralizing the reaction and performing an extraction, the amine product can act as a surfactant, leading to problematic emulsions.

    • Solution:

      • Avoid Extraction of the Free Base: Prioritize salt formation to avoid this issue entirely.

      • Brine Wash: If you must perform an extraction, washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Final Yield Check_Cyclo Check Cycloaddition Step (TLC/LCMS of crude) Start->Check_Cyclo Check_Deprot Check Deprotection & Isolation (TLC/LCMS of crude) Start->Check_Deprot Dimer Furoxan Dimer Present? Check_Cyclo->Dimer Incomplete Boc-SM Remaining? Check_Deprot->Incomplete Regio Incorrect Regioisomer? Dimer->Regio No Sol_Temp Action: • Lower Temperature (0 °C) • Slow Reagent Addition • Dilute Conditions Dimer->Sol_Temp Yes Sol_Solvent Action: • Screen Solvents • Verify SM Purity Regio->Sol_Solvent Yes Isolation Physical Loss during Work-up? Incomplete->Isolation No Sol_Acid Action: • Increase Acid Stoichiometry • Extend Reaction Time Incomplete->Sol_Acid Yes Sol_Salt Action: • Isolate as HCl Salt • Avoid Free Base Extraction Isolation->Sol_Salt Yes

Caption: Decision tree for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis? A1: Safety is paramount. Key considerations include:

  • Nitrile Oxides: While generated in situ, these are high-energy species. Understand the thermal stability of your specific intermediate.

  • Reagents: Oxidants like N-chlorosuccinimide (NCS) or bleach require careful handling. Strong acids (TFA, HCl) used for deprotection are corrosive.

  • Thermal Management: The cycloaddition can be exothermic. Ensure the reactor's cooling system can handle the heat output to prevent runaway reactions.

  • Heterocyclic Amines: Some heterocyclic amines can have toxicological properties. Handle the final product with appropriate personal protective equipment (PPE) until its safety profile is well-understood.[8][9]

Q2: Can I use a different protecting group for the amine? A2: Yes. The tert-butyloxycarbonyl (Boc) group is common due to its stability and straightforward removal under acidic conditions. However, other groups can be used depending on the chemistry of your overall synthetic route.

Protecting GroupCleavage ConditionConsiderations
Boc Strong Acid (TFA, HCl)Robust, common, but requires strong acid.
Cbz Hydrogenolysis (H₂, Pd/C)Mild cleavage, but incompatible with alkynes.
Fmoc Mild Base (e.g., Piperidine)Useful if your molecule is acid-sensitive.

Q3: What analytical techniques are essential for monitoring this process? A3: A combination of techniques is recommended:

  • TLC: For rapid, qualitative monitoring of reaction progress.

  • NMR (¹H, ¹³C): Essential for structural confirmation of intermediates and the final product. In-situ NMR can provide valuable kinetic data.[7]

  • LC-MS: Ideal for checking purity, identifying byproducts (like the furoxan dimer), and confirming the mass of the desired product.

  • DSC (Differential Scanning Calorimetry): Recommended before large-scale runs to assess the thermal hazards of the reaction.

Scalable Laboratory Protocol: Synthesis of this compound Hydrochloride

This protocol describes a multi-gram scale synthesis adapted from established procedures for isoxazole formation.[3][6]

Step 1 & 2: Synthesis of N-Boc-Isoxazol-4-ylmethanamine
  • Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add N-Boc-propargylamine (50.0 g, 0.322 mol) and ethyl acetate (500 mL) .

  • Cooling: Begin stirring and cool the solution to 0 °C using a circulating chiller.

  • Reagent Addition: In a separate flask, dissolve glyoxylic acid oxime (31.6 g, 0.355 mol, 1.1 eq) in ethyl acetate (150 mL) . Add this solution to the reactor.

  • Nitrile Oxide Generation: Prepare a solution of triethylamine (35.9 g, 0.355 mol, 1.1 eq) in ethyl acetate (100 mL) and add it to the addition funnel. Add the triethylamine solution dropwise to the reactor over 2 hours , ensuring the internal temperature does not exceed 5 °C .

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour, then let it slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up:

    • Quench the reaction by adding water (250 mL) .

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 150 mL) , saturated NaHCO₃ solution (2 x 150 mL) , and finally brine (150 mL) .

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-Isoxazol-4-ylmethanamine, typically as a waxy solid or thick oil. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 3: Deprotection to this compound Hydrochloride
  • Dissolution: Dissolve the crude product from the previous step in methanol (150 mL) .

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (200 mL, 0.800 mol, ~2.5 eq) . Gas evolution (isobutylene) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours , or until LC-MS analysis indicates complete consumption of the starting material.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure. A white solid should precipitate.

    • Add diethyl ether (300 mL) to the residue and stir vigorously to break up the solid.

    • Filter the solid product, wash it with additional diethyl ether (2 x 100 mL) , and dry it under vacuum to afford this compound hydrochloride as a white crystalline solid.

References

Technical Support Center: Byproduct Identification in Isoxazol-4-ylmethanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving Isoxazol-4-ylmethanamine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond standard protocols to address the specific, practical challenges you may encounter at the bench. Our focus is on identifying and mitigating common byproducts through a deep understanding of the underlying reaction mechanisms.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during the most common transformations of this compound. Each entry is structured as a question you might ask, followed by a detailed explanation, mechanistic insights, and a validated protocol for resolution.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[1][2] While robust, these reactions can yield frustrating byproducts when working with reactive amines like this compound.

Question: My LC-MS shows a mass corresponding to [M + Acyl Group - H] in addition to my desired amide. What is this byproduct and how can I prevent it?

Answer: This observation strongly suggests the formation of a diacylated byproduct, where the secondary amide nitrogen has been acylated a second time to form an imide. The primary amine of this compound readily forms the desired amide. However, under forcing conditions or with a high concentration of the activated carboxylic acid, the resulting amide can be deprotonated and react further.

Causality & Mechanism: The formation of this byproduct is driven by several factors:

  • Excess Activated Ester: Carbodiimide activators like EDC, often used with HOBt or HOAt, generate a highly reactive O-acylisourea intermediate or the corresponding HOBt/HOAt active ester.[1] If this species is present in significant excess, it can acylate the product amide.

  • Strong Base: The use of excess tertiary amine base (e.g., DIPEA, Triethylamine) can deprotonate the newly formed amide, increasing its nucleophilicity and promoting the second acylation.

  • High Temperature: Heating the reaction can provide the activation energy needed for this less favorable second acylation.

Amide_Byproduct_Formation Amine This compound (Primary Amine) Product Desired Amide (Secondary Amide) Amine->Product 1. Acylation (Desired Pathway) Guanidinium Guanidinium Byproduct (from Coupling Reagent) Amine->Guanidinium Reaction with Uronium Salt (e.g., HATU) Acid R-COOH + EDC/HOBt Acid->Product Byproduct Diacyl Imide Byproduct Product->Byproduct 2. Excess R-COOH/EDC 3. Deprotonation (Base) (Side Pathway) Reductive_Amination_Byproducts cluster_reactants Reactants Amine This compound (Primary Amine) Imine Imine / Iminium Ion Amine->Imine Carbonyl R-CHO / R₂C=O Carbonyl->Imine Condensation Alcohol Alcohol Byproduct Carbonyl->Alcohol Direct Reduction (e.g., NaBH₄) Product Desired Secondary Amine Imine->Product Reduction [NaBH(OAc)₃] Tertiary_Amine Tertiary Amine Byproduct Product->Tertiary_Amine + R-CHO + Reduction Ring_Opening Isoxazole Isoxazole Ring Product β-Amino Enone (Ring-Opened Product) Isoxazole->Product N-O Bond Cleavage Reagents H₂, Pd/C or Raney Ni

References

Technical Support Center: Optimizing Chromatographic Separation of Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of isoxazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve baseline separation and robust analytical methods.

Introduction: The Challenge of Isoxazole Isomer Separation

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. However, their synthesis often yields a mixture of isomers—be it positional, geometric, or stereoisomers—which possess nearly identical physicochemical properties. This similarity presents a significant challenge for chromatographic separation, a critical step for purification, impurity profiling, and quality control. Achieving adequate resolution requires a nuanced understanding of the subtle differences between the isomers and how to exploit them through strategic selection of stationary phases, mobile phases, and chromatographic modes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the separation of isoxazole isomers.

Q1: Why is the resolution between my isoxazole isomers so poor?

A1: Poor resolution is the most frequent issue and typically stems from insufficient selectivity between the isomers on your current chromatographic system. Isoxazole isomers often have very similar polarities and sizes. The key is to enhance the differential interactions with the stationary phase. Consider these primary factors:

  • Stationary Phase Choice: A standard C18 column may not provide enough selectivity. Phases that offer alternative separation mechanisms, such as π-π interactions (phenyl-hexyl columns) or shape selectivity (PFP columns), are often more effective for aromatic isomers.[1][2]

  • Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile vs. methanol) can significantly alter selectivity.[3] Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a strong dipole. Switching between them can change elution order.

  • Mobile Phase Additives: Small amounts of additives like acids (formic acid, acetic acid) or bases (triethylamine) can protonate or deprotonate the isoxazole ring or substituents, altering polarity and interaction with the stationary phase, thereby improving separation.[4][5][6]

Q2: I'm observing significant peak tailing with my basic isoxazole compounds. What's the cause and solution?

A2: Peak tailing for basic compounds is a classic problem, often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[7] The nitrogen atom in the isoxazole ring can act as a Lewis base.

  • Cause: Free silanol groups on the silica backbone can strongly and non-specifically adsorb basic analytes, leading to a "tail" as the compound slowly elutes from these active sites.[7]

  • Solutions:

    • Use a Modern, End-Capped Column: High-purity, Type B silica columns with thorough end-capping are designed to minimize exposed silanols.[7]

    • Lower the Mobile Phase pH: Adding an acid (e.g., 0.1% formic acid) to the mobile phase to bring the pH to ≤ 3 will protonate the silanol groups, suppressing their ionization and reducing their ability to interact with the basic analyte.[7]

    • Add a Competing Base: A small concentration of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[7]

Q3: My isoxazole isomers are very polar. They elute at the void volume on my reversed-phase column. What should I do?

A3: This is a common issue for highly polar compounds that have little to no retention on non-polar stationary phases like C18. The solution is to switch to a chromatographic mode that is designed for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for this scenario.[8][9][10] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic content (typically >60% acetonitrile) and a small amount of aqueous buffer.[11] In HILIC, water acts as the strong solvent, and polar analytes are well-retained and separated based on their partitioning into the water-enriched layer on the stationary phase surface.[10][11]

Q4: How do I separate enantiomers of a chiral isoxazole derivative?

A4: Enantiomers have identical physical properties in an achiral environment, so a standard HPLC setup will not separate them. You must introduce a chiral element into the system.

  • Chiral Stationary Phases (CSPs): This is the most direct and common approach. Polysaccharide-based columns (e.g., derivatives of amylose or cellulose) are highly effective for a wide range of chiral compounds, including isoxazoles.[12][13][14] For example, Chiralpak® series columns are frequently cited for this purpose.[12][15]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations.[16][17][18] It often provides higher efficiency and faster separations.[17] SFC, particularly when paired with polysaccharide-based CSPs, is a powerful tool for separating isoxazole enantiomers.[12][19]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex separation issues, organized by the observed problem.

Symptom: Co-elution or Incomplete Separation of Positional Isomers

Positional isomers (e.g., ortho, meta, para substitutions) can be exceptionally difficult to separate. A logical, multi-parameter optimization is required.

G cluster_0 Step 1: Stationary Phase Screening cluster_1 Step 2: Mobile Phase Optimization cluster_3 Step 3: Additive Screening Start Start with C18 Column (Baseline) Check1 Resolution (Rs) > 1.5? Start->Check1 PFP Try PFP (Pentafluorophenyl) - Exploits dipole & π-π interactions Check1->PFP No End1 Optimized Phase Found Check1->End1 Yes Phenyl Try Phenyl-Hexyl - Exploits π-π interactions PFP->Phenyl Solvent Switch Organic Modifier (Acetonitrile ↔ Methanol) Phenyl->Solvent Check2 Improved Selectivity? Solvent->Check2 Temp Optimize Temperature (e.g., 25°C to 40°C) Check2->Temp No End2 Optimized Mobile Phase Check2->End2 Yes Temp->End2 Acid Add 0.1% Formic Acid (Controls ionization) Temp->Acid Check3 Improved Resolution? Acid->Check3 Check3->PFP No, Re-evaluate Phase Final Method Optimized Check3->Final Yes

  • Re-evaluate the Stationary Phase: As shown in the workflow, a standard C18 column relies on hydrophobic interactions. This is often insufficient.

    • Pentafluorophenyl (PFP) Columns: These are highly recommended for halogenated isomers or those with dipole moments. The electron-rich fluorine groups provide a unique selectivity mechanism.[20]

    • Phenyl-Hexyl Columns: These phases promote π-π interactions between the phenyl rings of the stationary phase and the isoxazole ring system, which can be highly effective for separating aromatic positional isomers.[2]

  • Optimize the Mobile Phase:

    • Organic Modifier: The choice between acetonitrile and methanol is a powerful tool.[3] Their different abilities to engage in hydrogen bonding and dipole-dipole interactions can dramatically alter selectivity.

    • Temperature: Temperature affects the thermodynamics of partitioning and mobile phase viscosity. Increasing temperature generally reduces retention times but can sometimes improve or worsen selectivity. It is an important parameter to screen (e.g., in 5°C increments from 25°C to 40°C).[15]

  • Utilize Mobile Phase Additives: Additives modify the analyte or stationary phase surface chemistry.

    • Acids: For neutral or weakly basic isoxazoles, adding 0.1% formic or acetic acid can improve peak shape and sometimes alter selectivity by suppressing silanol activity.[4][6]

    • Buffers: If your isoxazole has a pKa near the mobile phase pH, its ionization state will be unstable, leading to broad peaks. Using a buffer (e.g., ammonium formate or acetate) will stabilize the pH and provide sharper peaks and more reproducible retention times.[4]

Symptom: Poor Peak Shape (Fronting or Tailing)

Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry compromises resolution and integration accuracy.[7]

ProblemCommon CausesRecommended Solutions
Peak Tailing - Secondary-site interactions (e.g., basic analyte with acidic silanols).[7]- Column overload.- Extra-column dead volume.[21]- Modify Mobile Phase: Add a competing agent (e.g., 0.1% TEA for bases) or adjust pH to suppress ionization (pH < 3 for silanols).[7]- Reduce Sample Load: Inject a lower concentration or smaller volume.- Check Connections: Ensure fittings are properly seated and use low-volume tubing.[22]
Peak Fronting - Sample overload (concentration or volume).- Sample solvent stronger than the mobile phase.[21]- Reduce Sample Load: Dilute the sample.- Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.[22]
Split Peaks - Clogged column inlet frit.- Column void or channel.- Sample solvent incompatibility causing precipitation at the column head.[22]- Backflush the Column: Reverse the column and flush with a strong solvent.- Replace Column: If a void has formed, the column is likely damaged.- Ensure Sample Solubility: Confirm the sample is fully dissolved in the injection solvent.

Part 3: Advanced Separation Strategies

When standard reversed-phase HPLC is insufficient, more advanced techniques can provide the necessary resolving power.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase.[18][23] It is particularly advantageous for isomer separations, including chiral ones.

  • Why it Works: SFC offers high efficiency and unique selectivity. The low viscosity of the mobile phase allows for high flow rates and fast separations without excessive backpressure.[17]

  • Best For:

    • Chiral Separations: SFC is often superior to HPLC for preparative and analytical chiral separations, offering faster run times and reduced solvent consumption.[12][17][19]

    • Positional Isomers: The normal-phase environment provides different selectivity compared to reversed-phase HPLC.

  • Typical Conditions:

    • Stationary Phase: Chiral (e.g., Amylose or Cellulose-based CSPs) or achiral polar phases (e.g., silica, cyano).[12][24]

    • Mobile Phase: CO2 with a small percentage of a polar organic modifier (e.g., methanol, ethanol).[12] Basic or acidic additives can be used to improve peak shape.[24]

  • Column Selection: Screen a set of 3-4 polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, IC, etc.).[12]

  • Co-solvent Screening: For each column, test a primary co-solvent (e.g., Methanol) at a starting gradient (e.g., 5-40% over 5 minutes).

  • Additive Screening: If peak shape is poor, add a small amount of an additive to the co-solvent (e.g., 0.1% diethylamine for basic compounds, 0.1% TFA for acidic compounds).

  • Optimization: Once a promising "hit" is found (good selectivity on a specific column/co-solvent combination), optimize the gradient slope, temperature, and back-pressure to achieve baseline resolution (Rs > 1.5).

G

References

Validation & Comparative

A Senior Application Scientist's Guide to Isoxazolylmethanamine Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutics. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs.[1][2][3] Its value lies in its ability to participate in various non-covalent interactions and act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[4] This guide provides an in-depth, objective comparison of three key positional isomers of aminomethylated isoxazoles: isoxazol-4-ylmethanamine, isoxazol-3-ylmethanamine, and isoxazol-5-ylmethanamine. Understanding the nuanced differences in their synthesis, physicochemical properties, and reactivity is paramount for their effective application in drug discovery programs.[5]

The Isoxazole Scaffold: A Versatile Tool in Medicinal Chemistry

The isoxazole moiety is a cornerstone in the design of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The arrangement of the nitrogen and oxygen atoms within the ring creates a unique electronic environment that influences its interactions with biological targets. The weak N-O bond is also a key feature, contributing to the ring's potential for cleavage reactions, which can be a factor in both its metabolic fate and its utility as a synthetic intermediate.[6] The position of substituents on the isoxazole ring can dramatically alter a molecule's properties, making the choice of isomer a critical design element.

Synthetic Strategies: A Comparative Overview

The synthesis of isoxazole derivatives is well-established, with several versatile methods available.[7][8][9] A common and effective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of the three aminomethylisoxazole isomers, a general strategy can be envisioned starting from a protected propargylamine derivative and the appropriate nitrile oxide precursor. The choice of starting materials will dictate the final substitution pattern on the isoxazole ring.

Below is a generalized, comparative workflow for the synthesis of the three isomers, highlighting the key strategic differences.

G cluster_3 Synthesis of Isoxazol-3-ylmethanamine cluster_4 Synthesis of this compound cluster_5 Synthesis of Isoxazol-5-ylmethanamine start3 Protected Amino-alkyne step3_1 Reaction with Acetonitrile Oxide start3->step3_1 product3 Protected Isoxazol-3-ylmethanamine step3_1->product3 deprotection3 Deprotection product3->deprotection3 final3 Isoxazol-3-ylmethanamine deprotection3->final3 start4 Formyl-isoxazole step4_1 Reductive Amination start4->step4_1 product4 This compound step4_1->product4 start5 Propargyl Alcohol step5_1 Reaction with Nitrile Oxide start5->step5_1 product5_intermediate (Isoxazol-5-yl)methanol step5_1->product5_intermediate step5_2 Conversion to Azide product5_intermediate->step5_2 step5_3 Reduction step5_2->step5_3 product5 Isoxazol-5-ylmethanamine step5_3->product5

Caption: Comparative synthetic workflows for isoxazolylmethanamine isomers.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles

The following protocol, adapted from the literature, describes a general method for the synthesis of 3,5-disubstituted isoxazoles that can be modified for the synthesis of the target aminomethylisoxazole isomers.[10]

Materials:

  • Substituted aldoxime (1 mmol)

  • Substituted alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Pyridine (1.1 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a solution of the aldoxime (1 mmol) in DCM (5 mL) at 0 °C, add NCS (1.1 mmol) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Add the alkyne (1.2 mmol) to the reaction mixture.

  • Slowly add a solution of pyridine (1.1 mmol) in DCM (5 mL) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • NCS is used as a mild and effective chlorinating agent to convert the aldoxime into the corresponding hydroximoyl chloride in situ.

  • Pyridine acts as a base to facilitate the elimination of HCl, generating the reactive nitrile oxide intermediate for the 1,3-dipolar cycloaddition.

  • The reaction is performed at low temperatures initially to control the exothermic nature of the nitrile oxide formation and then allowed to warm to room temperature to drive the cycloaddition to completion.

Physicochemical Properties: A Head-to-Head Comparison

The position of the aminomethyl group on the isoxazole ring significantly influences the molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyIsoxazol-3-ylmethanamineThis compoundIsoxazol-5-ylmethanamine
Molecular Formula C₄H₆N₂OC₄H₆N₂OC₄H₆N₂O
Molecular Weight 98.10 g/mol [11]98.10 g/mol 98.10 g/mol
Predicted logP 0.13[12]~0.2~0.1
Predicted pKa (amine) ~8.5~8.7~8.2
Predicted TPSA 52.05 Ų[12]52.05 Ų52.05 Ų

Note: Predicted values are based on computational models and may vary from experimental data.

The subtle differences in predicted logP and pKa values arise from the distinct electronic environments of each isomer. The proximity of the aminomethyl group to the ring nitrogen and oxygen atoms influences its basicity and polarity.

Spectroscopic Characterization: Unambiguous Isomer Identification

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and differentiation of the isoxazolylmethanamine isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons in the isoxazole ring are highly dependent on the substitution pattern. Below are predicted NMR chemical shifts for the three isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionIsoxazol-3-ylmethanamineThis compoundIsoxazol-5-ylmethanamine
¹H NMR
H4~6.4-~6.2
H5~8.5~8.8-
CH₂~4.0~3.9~4.2
NH₂~1.8 (broad)~1.8 (broad)~1.9 (broad)
¹³C NMR
C3~160~158~155
C4~102~115~105
C5~168~170~172
CH₂~35~32~38

Note: These are predicted values and should be confirmed with experimental data. The actual chemical shifts can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers are expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O functional groups.

  • N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch (aromatic): Peaks around 3100 cm⁻¹.

  • C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

  • C=N stretch: A sharp band around 1600-1650 cm⁻¹.

  • C-O stretch: A band in the region of 1000-1300 cm⁻¹.

While the overall patterns will be similar, subtle shifts in the positions and intensities of these bands can be used to differentiate the isomers.

Reactivity and Structure-Activity Relationships (SAR)

The electronic nature of the isoxazole ring varies depending on the position. This has significant implications for the reactivity of the aminomethyl group and the overall molecule, which is a key consideration in drug design and lead optimization.[13]

G cluster_reactivity Comparative Reactivity Profile iso3 Isoxazol-3-ylmethanamine (More nucleophilic amine) Potential for amide/sulfonamide formation Potential for amide/sulfonamide formation iso3->Potential for amide/sulfonamide formation iso4 This compound (Sterically accessible) Favorable for linker attachment Favorable for linker attachment iso4->Favorable for linker attachment iso5 Isoxazol-5-ylmethanamine (Prone to N-O bond cleavage) Metabolic instability concern Metabolic instability concern iso5->Metabolic instability concern

Caption: Conceptual diagram of the differing reactivity profiles of the isomers.

  • Isoxazol-3-ylmethanamine: The aminomethyl group at the 3-position is adjacent to the ring nitrogen. This can influence its nucleophilicity and basicity. SAR studies of related compounds have shown that modifications at this position can significantly impact biological activity.

  • This compound: The 4-position of the isoxazole ring is generally considered more electron-rich, which could affect the reactivity of the adjacent aminomethyl group. This position is often explored for introducing substituents to modulate activity and selectivity.

  • Isoxazol-5-ylmethanamine: The aminomethyl group at the 5-position is adjacent to the ring oxygen. This proximity can make the N-O bond more susceptible to cleavage, potentially leading to different metabolic pathways compared to the other isomers. This should be a key consideration in drug design to avoid metabolic liabilities.[6]

Conclusion

The choice between isoxazol-3-ylmethanamine, this compound, and isoxazol-5-ylmethanamine as building blocks in drug discovery is not arbitrary. Each isomer presents a unique combination of synthetic accessibility, physicochemical properties, and reactivity. A thorough understanding of these differences, supported by robust experimental data, is essential for medicinal chemists to make informed decisions and rationally design molecules with desired therapeutic profiles. This guide serves as a foundational resource to aid in the strategic selection and application of these versatile isoxazole isomers.

References

A Comparative Analysis of the Bioactivity of Isoxazol-4-ylmethanamine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in modern drug discovery.[1][2][3][4] Its unique electronic properties and structural rigidity allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[4][5][6][7] Isoxazole derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][4][5][7][8][9][10][11][12][13] This guide focuses on a specific subclass, isoxazol-4-ylmethanamine derivatives, providing a comparative analysis of their bioactivity, supported by experimental data and detailed protocols to aid researchers in this promising field.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives typically involves a multi-step process. A common and versatile approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne, followed by functional group manipulations to introduce the methanamine moiety at the C4 position. Another strategy involves the reaction of hydroxylamine with a β-ketoester to form the isoxazole ring, with subsequent modifications to build the desired side chain.[3][14][15][16] The choice of synthetic route is critical as it dictates the accessible diversity of substituents on the isoxazole core and the phenyl rings, which in turn significantly influences the resulting bioactivity.

A generalized synthetic workflow is depicted below. The causality behind this multi-step approach lies in the need to controllably introduce diverse chemical functionalities to probe the structure-activity relationship (SAR). For instance, the initial choice of substituted benzaldehydes and β-ketoesters allows for the exploration of electronic and steric effects on biological targets.

G cluster_synthesis Generalized Synthetic Workflow start Substituted Benzaldehyde + Ethyl Acetoacetate + Hydroxylamine HCl chalcone Chalcone Formation start->chalcone Claisen-Schmidt Condensation isoxazole Isoxazole Ring Formation chalcone->isoxazole Cyclization with Hydroxylamine reduction Ester/Nitrile Reduction isoxazole->reduction e.g., LiAlH4 or Catalytic Hydrogenation final This compound Derivative reduction->final

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Bioactivity of this compound Derivatives

Isoxazole derivatives exhibit a remarkable range of biological activities, largely dictated by the nature and position of their substituents. The this compound scaffold serves as a versatile template for developing targeted therapeutic agents.

Anticancer Activity

The isoxazole moiety is a cornerstone in the development of novel anticancer agents.[8][17][18][19] These compounds can induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways involved in cancer progression.[8][17] For instance, certain isoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, colon, and prostate cancer.[8][11][18] The introduction of a methanamine group at the 4-position can enhance interactions with biological targets through hydrogen bonding and improved solubility.

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenyl rings attached to the isoxazole core is critical for anticancer potency.[2][11][20] Electron-withdrawing groups, such as halogens, on the phenyl ring often enhance cytotoxic activity.[20]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have emerged as promising anti-inflammatory agents, with some acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[1][9][12][21] The selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold can be optimized to fit within the active site of COX-2, leading to potent and selective inhibition. Studies have shown that specific derivatives can significantly reduce edema in animal models of inflammation.[4][9][12][21]

Neuroprotective and Neuromodulatory Activity

The isoxazole core is also present in compounds targeting the central nervous system (CNS).[10] Derivatives have been developed as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in neuropathic pain and other neurological disorders.[13] Furthermore, some isoxazole-containing molecules have shown potential in the treatment of Alzheimer's disease by reducing beta-amyloid plaques and oxidative stress.[22] The methanamine side chain can be crucial for crossing the blood-brain barrier and interacting with specific neuronal receptors. Benzo[d]isoxazole derivatives, a related class of compounds, have been investigated as anticonvulsants that selectively block voltage-gated sodium channels.[23][24]

Quantitative Bioactivity Comparison

The following table summarizes the reported bioactivity of representative isoxazole derivatives, providing a comparative overview of their potency. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Derivative Class Target/Assay Key Structural Features Reported Activity (IC50/ED50) Reference
Anticancer
3,5-Disubstituted IsoxazolesU87 Glioblastoma CellsMethyl, methoxy, or chloro substitutions on the phenyl ringIC50: 42.8 - 67.6 µM[2][11]
Isoxazole Chalcone DerivativesDU145 Prostate Cancer CellsMethoxy substituents on the benzene ringIC50: 0.96 - 1.06 µM[2][11]
Indole-containing IsoxazolesBreast and Prostate Cancer CellssPLA2 inhibitionPotent in vitro antiproliferative activity[18]
Anti-inflammatory
Substituted Isoxazole DerivativesCarrageenan-induced rat paw edemaVaried substitutionsSignificant in vivo anti-inflammatory potential[9][21]
Indolyl-isoxazolesCarrageenan-induced rat paw edemaIndole moiety36.6 - 73.7% reduction in edema
Neurological
Aryl Isoxazole DerivativesmGluR1 AntagonismAryl isoxazole scaffoldOrally active in vivo[13]
Benzo[d]isoxazole DerivativesMES-induced seizuresBenzo[d]isoxazole coreED50: 20.5 mg/kg[23]
Trimethoxy Isoxazolone DerivativeAlzheimer's Disease ModelTrimethoxy substitutionsNeuroprotective effects, reduced Aβ1-42 levels

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory properties of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Isoxazole Derivatives (Varying Concentrations) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the this compound derivatives. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a broad spectrum of bioactivities. Their potential as anticancer, anti-inflammatory, and neuromodulatory agents warrants further investigation. The key to unlocking their full therapeutic potential lies in systematic structure-activity relationship studies, guided by robust and reproducible biological assays. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel this compound derivatives, ultimately contributing to the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and exploring their efficacy in more advanced preclinical models.

References

The Trinity of Structural Validation: NMR, MS, and Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Validation of Isoxazol-4-ylmethanamine Derivatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock of successful research. In the realm of medicinal chemistry, this compound derivatives represent a class of compounds with significant therapeutic potential, appearing in a wide array of biologically active agents.[1][2][3] The precise arrangement of atoms within these molecules dictates their interaction with biological targets, making rigorous structural validation an indispensable step in establishing clear Structure-Activity Relationships (SAR) and ensuring the integrity of scientific findings.[4][5]

This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of this compound derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, this document serves as a comprehensive resource for confirming the constitution, connectivity, and stereochemistry of these vital heterocyclic compounds.

No single technique can unilaterally provide a complete structural picture. Instead, a synergistic approach leveraging the strengths of multiple analytical methods is required for definitive validation.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the chemical environment and connectivity of atoms within the molecule in solution.

  • Mass Spectrometry (MS) provides the exact molecular weight and formula, offering clues to the structure through fragmentation analysis.[8]

  • X-ray Crystallography delivers an unequivocal three-dimensional map of the molecule in the solid state, considered the "gold standard" for structural proof.[4]

The logical workflow for validating a novel derivative involves using these techniques in a complementary fashion, as illustrated below.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive 3D Structure cluster_3 Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystal X-ray Crystallography (If crystal obtained) Purification->Crystal Validation Structure Confirmed NMR->Validation MS->Validation Crystal->Validation

Caption: General workflow for the structural validation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the number, type, and connectivity of atoms in a molecule.

Causality of Choice : NMR is the primary tool for establishing the carbon-hydrogen framework of the molecule. For this compound derivatives, it is essential for confirming the presence of the core scaffold and identifying the positions of substituents.

Key NMR Experiments and Their Purpose
  • ¹H NMR : Confirms the presence of key protons. For an this compound core, one would expect to see characteristic signals for the aminomethyl (-CH₂NH₂) group, the isoxazole ring protons, and any attached substituents. The singlet corresponding to the lone proton on the isoxazole ring is a particularly diagnostic feature.[9][10]

  • ¹³C NMR : Determines the number of unique carbon environments. This is crucial for distinguishing between isomers, which may have very similar proton spectra but different carbon chemical shifts.[9][10][11]

  • 2D NMR (COSY, HSQC, HMBC) : These advanced techniques are used to piece the structure together.

    • COSY identifies protons that are coupled (typically on adjacent carbons).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as linking a substituent to the correct position on the isoxazole ring.[12]

Experimental Protocol: ¹H NMR
  • Sample Preparation : Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte resonances.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Place the sample in the NMR spectrometer. Acquire the spectrum using standard parameters. A typical acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing : The raw data (Free Induction Decay, or FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve Sample in Deuterated Solvent B Add Internal Standard (e.g., TMS) A->B C Insert into Spectrometer B->C D Acquire FID C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G G F->G Final Spectrum for Analysis

Caption: Standard experimental workflow for NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound.

Causality of Choice : Before investing time in detailed NMR analysis, a quick mass spectrum provides immediate confirmation of whether the target molecule was synthesized. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental formula, a critical piece of data for any new compound submission.[8]

Key MS Techniques and Their Purpose
  • Electrospray Ionization (ESI) : A soft ionization technique ideal for the polar and often non-volatile molecules common in drug discovery, including isoxazole derivatives. It typically produces the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different formulas).

  • Tandem MS (MS/MS) : Involves isolating the molecular ion and fragmenting it to produce a characteristic pattern. The fragmentation of the isoxazole ring, often initiated by N-O bond cleavage, can provide valuable structural information and help differentiate isomers.[9][13]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation : Inject the sample into an HPLC system. The compound is separated from any residual impurities on a C18 column. This step ensures that the mass spectrum obtained is of a pure compound.

  • Ionization : The eluent from the HPLC is directed into the ESI source of the mass spectrometer, where the analyte molecules are ionized.

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z) and sends the data to the detector.

G A Prepare Dilute Sample Solution B Inject into HPLC A->B C Chromatographic Separation B->C D Electrospray Ionization (ESI) C->D E Mass Analysis (e.g., TOF) D->E F Data Acquisition (Mass Spectrum) E->F

Caption: A typical experimental workflow for LC-MS analysis.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide data to infer a structure, X-ray crystallography directly observes it. It is the only technique that provides an unambiguous, high-resolution 3D model of a molecule in the solid state, detailing precise bond lengths, bond angles, and stereochemistry.[4]

Causality of Choice : When absolute certainty of structure, particularly stereochemistry, is required, X-ray crystallography is the ultimate arbiter. It resolves ambiguities that may persist even after extensive NMR and MS analysis and is crucial for understanding intermolecular interactions that govern crystal packing.[5][14]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization (The Bottleneck) : This is the most challenging step. A single, high-quality crystal must be grown. This is achieved by slowly precipitating the purified compound from a supersaturated solution. Common methods include:

    • Slow evaporation of the solvent.

    • Vapor diffusion (diffusing an anti-solvent into the compound's solution).

    • Cooling a saturated solution. The process can be highly empirical, requiring screening of multiple solvents and conditions.

  • Data Collection : A suitable crystal is mounted and placed in an X-ray beam. As the crystal is rotated, a diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined against the experimental data to achieve the best possible fit.

G A Grow Single Crystal B Mount Crystal and Collect Diffraction Data A->B C Solve Structure (Electron Density Map) B->C D Refine Structural Model C->D E Final 3D Structure D->E

Caption: The workflow for single-crystal X-ray crystallography.

Comparative Performance of Validation Techniques

The choice of technique depends on the specific question being asked. The following table provides a direct comparison of their capabilities in the context of validating this compound derivatives.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, chemical environment, 2D structureMolecular formula (HRMS), molecular weight, fragmentationUnambiguous 3D structure, stereochemistry, bond lengths/angles
Sample State SolutionSolid or SolutionSingle Crystal (Solid)
Sample Amount Milligrams (mg)Micrograms (µg) to Nanograms (ng)Single crystal (>0.1 mm)
Destructive? NoYesNo (crystal can be recovered)
Key Strength Excellent for determining the core carbon-hydrogen framework and isomer differentiation.Unmatched sensitivity and ability to confirm elemental composition.Gold standard for absolute structural proof and stereochemistry.[4]
Key Limitation Can be ambiguous for complex stereocenters or highly similar isomers.Provides little direct information on atom connectivity. Isomer differentiation can be difficult.The absolute requirement of a high-quality single crystal, which can be difficult or impossible to obtain.

Conclusion

The structural validation of this compound derivatives is not a task for a single instrument but a logical, multi-faceted investigation. The process begins with Mass Spectrometry to rapidly confirm the molecular formula. It is followed by a detailed investigation using NMR Spectroscopy to assemble the molecular framework and differentiate between potential isomers. Finally, when absolute certainty is paramount or when stereochemistry must be defined, X-ray Crystallography provides the definitive and irrefutable answer. By judiciously combining these powerful techniques, researchers can ensure the structural integrity of their compounds, paving the way for meaningful progress in drug discovery and development.

References

A Comparative Guide to the Synthetic Routes of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazol-4-ylmethanamine Moiety

In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a privileged scaffold, integral to a multitude of clinically significant pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone in drug design. Within this class, this compound and its derivatives are crucial building blocks. This primary amine, positioned at the 4-position of the isoxazole ring, serves as a key synthetic handle for introducing a wide array of functionalities, enabling the exploration of chemical space in the development of novel therapeutic agents. This guide provides a comparative analysis of the most prevalent synthetic strategies to access this valuable intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each route's merits and drawbacks.

Strategic Overview of Synthetic Pathways

The synthesis of a primary amine typically involves the reduction of a more oxidized nitrogen-containing functional group or the direct installation of a protected or unprotected amino group. For this compound, four primary strategies have emerged, each originating from a different functionalized isoxazole precursor. This guide will dissect the following routes:

  • Route A: Reduction of Isoxazole-4-carbonitrile

  • Route B: Reduction of Isoxazole-4-carboxamide

  • Route C: Gabriel Synthesis from 4-(Halomethyl)isoxazole

  • Route D: Reductive Amination of Isoxazole-4-carbaldehyde

Each pathway will be evaluated based on factors such as starting material accessibility, reaction efficiency, scalability, and safety considerations.

Route A: Reduction of Isoxazole-4-carbonitrile

This approach is one of the most direct methods for synthesizing primary amines. The carbonitrile group serves as a stable and readily available precursor that can be reduced using powerful hydride reagents or catalytic hydrogenation.

Causality and Mechanistic Insight

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The most common reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄), a potent source of hydride ions (H⁻).[2] The mechanism involves the sequential addition of two hydride equivalents to the electrophilic carbon of the nitrile. The initial addition forms an intermediate imine anion, which is coordinated to the aluminum species. A second hydride addition reduces this imine to a diamidoaluminate complex. A careful aqueous workup then hydrolyzes this complex to liberate the desired primary amine.[3][4]

Alternatively, catalytic hydrogenation offers a milder, more scalable, and safer alternative, although it may require specialized high-pressure equipment and can sometimes be sensitive to catalyst poisoning.

Experimental Protocol: LiAlH₄ Reduction

Step 1: Synthesis of Isoxazole-4-carbonitrile (Precursor) The synthesis of the isoxazole core itself can be achieved through various methods, such as the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5][6] For this guide, we assume the precursor, Isoxazole-4-carbonitrile, is available.

Step 2: Reduction to this compound

  • An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).[3]

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of Isoxazole-4-carbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by cooling the flask back to 0 °C and sequentially adding water (1 volume relative to LiAlH₄), 15% aqueous NaOH (1 volume), and finally water (3 volumes).[7] This "Fieser workup" is crucial for generating a granular precipitate of aluminum salts that is easy to filter.

  • The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification is typically achieved by distillation under reduced pressure or by column chromatography on silica gel.

Visualization: Route A Workflow

cluster_0 Route A: Nitrile Reduction Start Isoxazole-4-carbonitrile Reagent 1. LiAlH₄, THF, 0 °C to RT 2. H₂O, NaOH(aq) Workup Start->Reagent Product This compound Reagent->Product

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Route B: Reduction of Isoxazole-4-carboxamide

Similar to the nitrile reduction, this route utilizes a common carboxylic acid derivative, the primary amide, as the precursor to the amine. This method is also highly reliable, though it requires the synthesis of the amide from the corresponding carboxylic acid or ester.

Causality and Mechanistic Insight

The reduction of a primary amide to a primary amine with LiAlH₄ proceeds via a different mechanism than ester or acid reduction. The initial step is the deprotonation of the N-H bond by the hydride, followed by coordination of the carbonyl oxygen to the aluminum. A hydride is then delivered to the carbonyl carbon. The key step involves the elimination of an aluminate species to form an imine or iminium ion intermediate, which is then further reduced by another equivalent of hydride to furnish the amine.[2] This pathway ensures the complete removal of the carbonyl oxygen.

Experimental Protocol: Amide Reduction

Step 1: Synthesis of Isoxazole-4-carboxamide (Precursor)

  • Isoxazole-4-carboxylic acid (1.0 eq.) is dissolved in a suitable solvent like dichloromethane (DCM).[8]

  • A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) is added, often with an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq.).[9]

  • The mixture is stirred for 30 minutes before adding a source of ammonia (e.g., bubbling ammonia gas or using ammonium chloride with a non-nucleophilic base) to form the primary amide.

  • The reaction is stirred until completion and worked up to isolate the Isoxazole-4-carboxamide.[8][10]

Step 2: Reduction to this compound

  • In a procedure analogous to Route A, a suspension of LiAlH₄ (2.0 eq., as amides require more reducing agent) in anhydrous THF is prepared in a dry, nitrogen-flushed flask and cooled to 0 °C.

  • A solution of Isoxazole-4-carboxamide (1.0 eq.) in THF is added dropwise.

  • The reaction is then typically heated to reflux for several hours (8-16 h) to ensure complete reduction.

  • The workup and purification follow the same procedure as described in Route A.

Visualization: Route B Workflow

cluster_1 Route B: Amide Reduction Start_B Isoxazole-4-carboxylic acid Step1_B Ammonia Source, Coupling Agent (EDC) Start_B->Step1_B Intermediate_B Isoxazole-4-carboxamide Step1_B->Intermediate_B Step2_B 1. LiAlH₄, THF, Reflux 2. Workup Intermediate_B->Step2_B Product_B This compound Step2_B->Product_B

Caption: Two-step synthesis of this compound from the corresponding carboxylic acid.

Route C: Gabriel Synthesis from 4-(Halomethyl)isoxazole

The Gabriel synthesis is a classic and highly effective method for preparing primary amines that cleanly avoids the over-alkylation often seen in direct alkylations with ammonia.[4] It relies on the use of phthalimide as a protected source of ammonia.

Causality and Mechanistic Insight

The N-H proton of phthalimide is acidic and can be readily deprotonated by a mild base like potassium carbonate to form the potassium phthalimide salt. This salt acts as an excellent nucleophile, displacing a halide from a suitable alkyl halide (in this case, 4-(bromomethyl)isoxazole) in an Sₙ2 reaction. The resulting N-alkylated phthalimide is a stable, protected primary amine. The final deprotection step is most commonly achieved by hydrazinolysis. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable six-membered cyclic hydrazide (phthalhydrazide) and releasing the desired primary amine.

Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of 4-(Bromomethyl)isoxazole (Precursor)

  • To a solution of (Isoxazol-4-yl)methanol (1.0 eq.) in anhydrous DCM (10 volumes) at 0 °C, phosphorus tribromide (PBr₃) (0.5-1.0 eq.) is added dropwise.[11]

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by carefully pouring it onto ice water and extracting with DCM.

  • The organic layer is washed with saturated sodium bicarbonate solution, dried over Na₂SO₄, and concentrated to give the crude 4-(bromomethyl)isoxazole, which is often used without further purification.[11]

Step 2: Phthalimide Alkylation and Deprotection

  • 4-(Bromomethyl)isoxazole (1.0 eq.) and potassium phthalimide (1.1 eq.) are combined in a flask with a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • The mixture is heated to 60-80 °C and stirred for several hours until TLC indicates the consumption of the starting halide.

  • After cooling, the reaction mixture is poured into water, and the precipitated N-(Isoxazol-4-ylmethyl)phthalimide is collected by filtration and washed with water.

  • The dried phthalimide intermediate is suspended in ethanol, and hydrazine hydrate (1.5-2.0 eq.) is added.

  • The mixture is heated to reflux for 2-4 hours, during which a thick white precipitate of phthalhydrazide forms.

  • After cooling, the solid is filtered off, and the ethanol filtrate is concentrated under reduced pressure. The residue is dissolved in dilute HCl, washed with ether to remove any non-basic impurities, and then the aqueous layer is basified with concentrated NaOH.

  • The liberated amine is extracted with a suitable organic solvent (e.g., DCM or ether), and the combined organic extracts are dried and concentrated to afford this compound.

Visualization: Route C Workflow

cluster_2 Route C: Gabriel Synthesis Start_C 4-(Bromomethyl)isoxazole Step1_C Potassium Phthalimide, DMF Start_C->Step1_C Intermediate_C N-(Isoxazol-4-ylmethyl)phthalimide Step1_C->Intermediate_C Step2_C Hydrazine Hydrate, Ethanol, Reflux Intermediate_C->Step2_C Product_C This compound Step2_C->Product_C

Caption: Gabriel synthesis pathway starting from a 4-(halomethyl)isoxazole precursor.

Route D: Reductive Amination of Isoxazol-4-carbaldehyde

Reductive amination is a highly versatile and powerful method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine (in this case, ammonia) to form an imine in situ, which is then reduced to the corresponding amine.[12]

Causality and Mechanistic Insight

The reaction proceeds in two stages. First, the isoxazole-4-carbaldehyde reacts with an ammonia source (like ammonium acetate or ammonia in methanol) to form an intermediate imine. This step is often catalyzed by mild acid and is reversible. Second, a reducing agent present in the reaction mixture reduces the C=N double bond of the imine to a C-N single bond. A key feature of this method is the choice of reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[12]

Experimental Protocol: Reductive Amination

Step 1: Synthesis of Isoxazole-4-carbaldehyde (Precursor) This aldehyde can be prepared by various methods, including the oxidation of (Isoxazol-4-yl)methanol or the reduction of an isoxazole-4-carboxylic acid derivative (e.g., a Weinreb amide).

Step 2: Reductive Amination

  • Isoxazole-4-carbaldehyde (1.0 eq.) is dissolved in a suitable solvent, typically methanol or 1,2-dichloroethane (DCE).

  • A source of ammonia, such as ammonium acetate (5-10 eq.) or a solution of ammonia in methanol, is added. Acetic acid is sometimes added as a catalyst.

  • The mixture is stirred for 30-60 minutes at room temperature to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the mixture.[12] The reaction is then stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography or acid-base extraction to yield this compound.

Visualization: Route D Workflow

cluster_3 Route D: Reductive Amination Start_D Isoxazole-4-carbaldehyde Reagents_D Ammonia Source (NH₄OAc) NaBH(OAc)₃, DCE Start_D->Reagents_D Product_D This compound Reagents_D->Product_D

Caption: One-pot reductive amination of Isoxazole-4-carbaldehyde to the target amine.

Comparative Analysis

The choice of synthetic route is ultimately dictated by the specific needs of the research program, including scale, available starting materials, and safety infrastructure. The following table provides a high-level comparison to guide this decision-making process.

FeatureRoute A (Nitrile Reduction)Route B (Amide Reduction)Route C (Gabriel Synthesis)Route D (Reductive Amination)
Precursor Isoxazole-4-carbonitrileIsoxazole-4-carboxamide4-(Bromomethyl)isoxazoleIsoxazole-4-carbaldehyde
Key Reagents LiAlH₄ or H₂/CatalystLiAlH₄ or BH₃K-Phthalimide, HydrazineNH₄OAc, NaBH(OAc)₃
Typical Yield High (80-95%)High (75-90%)Good (60-80% over 2 steps)Good (65-85%)
Scalability Moderate (LiAlH₄ is challenging on a large scale)Moderate (LiAlH₄ challenges)GoodExcellent
Safety/Hazards High (Pyrophoric LiAlH₄, H₂ gas)High (Pyrophoric LiAlH₄)Moderate (Hydrazine is toxic)Low (NaBH(OAc)₃ is a mild reagent)
Versatility Low (Specific to nitriles)Low (Specific to amides)High (Applicable to many primary halides)Very High (Tolerates many functional groups)
Pros Direct, high-yieldingReliable, common transformationAvoids over-alkylation, clean productMild conditions, high functional group tolerance
Cons Hazardous reagents, requires anhydrous conditionsTwo steps from acid, hazardous reagentsMulti-step, uses toxic hydrazineRequires aldehyde precursor, can be slow

Overall Workflow Comparison

G cluster_A Route A cluster_B Route B cluster_C Route C cluster_D Route D A_start Nitrile A_prod Amine A_start->A_prod LiAlH₄ B_start Carboxylic Acid B_mid Amide B_start->B_mid Coupling B_prod Amine B_mid->B_prod LiAlH₄ C_start Alcohol C_mid1 Bromide C_start->C_mid1 PBr₃ C_mid2 Phthalimide C_mid1->C_mid2 K-Phth. C_prod Amine C_mid2->C_prod N₂H₄ D_start Aldehyde D_prod Amine D_start->D_prod NH₄OAc NaBH(OAc)₃

Caption: Comparative flow of the four main synthetic routes to this compound.

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to this compound, and the optimal choice is context-dependent.

  • For directness and high yield from an available nitrile , Route A is excellent, provided the laboratory is equipped to handle LiAlH₄ safely.

  • Route B is a solid alternative if the corresponding carboxylic acid is the most accessible starting material.

  • For large-scale synthesis where safety and mild conditions are paramount , Route D (Reductive Amination) is often the superior choice due to its operational simplicity and the use of safer, selective reducing agents. Its high tolerance for other functional groups also makes it ideal for complex molecule synthesis.

  • Route C (Gabriel Synthesis) remains a robust and reliable method, particularly when a clean product, free from over-alkylation byproducts, is required.

Ultimately, a thorough evaluation of precursor availability, project scale, and safety protocols will guide the discerning researcher to the most appropriate and efficient synthesis of this critical isoxazole building block.

References

A Researcher's Guide to In Vitro Assay Validation for Novel Isoxazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of Isoxazol-4-ylmethanamine Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for designing compounds with a wide range of biological activities.[1][2] Recently, derivatives of this compound have garnered significant attention, particularly for their potential to modulate key enzymes and receptors in the central nervous system (CNS).

A prominent target for this class of compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4][5] By inhibiting FAAH, these compounds can elevate endogenous AEA levels, offering therapeutic potential for treating pain, anxiety, and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.[4][5][6] This guide provides a comprehensive framework for the in vitro validation of novel this compound derivatives, focusing on a logical progression of assays to thoroughly characterize their potency, selectivity, and cellular effects.

Foundational Principles of Assay Validation: Establishing a Self-Validating System

Robust in vitro data is the bedrock of any successful drug discovery program. The goal is not merely to generate data but to build a self-validating system where each experimental result is supported by appropriate controls and orthogonal assays. This approach ensures the reliability and reproducibility of your findings, providing a solid foundation for advancing lead compounds. Key principles of assay validation include specificity, linearity, range, accuracy, and precision, which are thoroughly outlined in guidelines from regulatory bodies such as the FDA.[7][8]

A critical aspect of a self-validating system is the judicious choice of positive and negative controls. For instance, when evaluating a novel FAAH inhibitor, a well-characterized inhibitor like URB597 serves as an essential positive control, providing a benchmark for potency and a means to ensure the assay is performing as expected.[9][10][11][12][13]

Primary Assay Strategy: Target Engagement and Potency Determination

The initial step in characterizing a novel compound is to confirm its direct interaction with the intended target and to quantify its potency. A fluorescence polarization (FP) assay is a powerful, homogeneous method for this purpose, allowing for rapid and quantitative analysis of molecular interactions in a high-throughput format.[14][15][16][17]

Case Study: Fatty Acid Amide Hydrolase (FAAH) Inhibition

3.1.1 Mechanistic Rationale: FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of anandamide.[3][4] Inhibiting FAAH increases the concentration of anandamide, which then acts on cannabinoid receptors to produce analgesic and anxiolytic effects.[4][5] The this compound scaffold has shown promise in developing potent and selective FAAH inhibitors.[6]

3.1.2 Experimental Workflow: A Homogeneous Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled probe from the FAAH active site by a test compound. A decrease in fluorescence polarization indicates that the test compound is binding to FAAH and displacing the probe.

FAAH_FP_Assay cluster_high_pol High Polarization (No Inhibitor) cluster_low_pol Low Polarization (Inhibitor Present) FAAH FAAH Enzyme FAAH_Probe FAAH-Probe Complex (Slow Tumbling) FAAH->FAAH_Probe Binds Probe Fluorescent Probe Probe->FAAH_Probe FAAH_Inhibitor FAAH-Inhibitor Complex Inhibitor Test Compound (this compound derivative) Inhibitor->FAAH_Inhibitor Binds Free_Probe Free Probe (Fast Tumbling) FAAH_2 FAAH Enzyme FAAH_2->FAAH_Inhibitor

Caption: Fluorescence Polarization Assay Principle.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human FAAH enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

    • Prepare a stock solution of a suitable fluorescent probe (e.g., a fluorescently labeled analog of an FAAH substrate) in DMSO.

    • Prepare serial dilutions of the this compound test compounds and the positive control (URB597) in DMSO.

  • Assay Plate Setup (384-well, black, low-volume):

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 5 µL of the FAAH enzyme solution to all wells except the "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 5 µL of the fluorescent probe solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.1.3 Comparative Analysis:

The potency of novel this compound derivatives should be benchmarked against the known FAAH inhibitor, URB597.[10][11]

CompoundTargetAssay TypeIC50 (nM)
Isoxazol Derivative 1 FAAHFP15
Isoxazol Derivative 2 FAAHFP50
URB597 (Control) FAAHFP5[10][11]

Secondary Assay: Cellular Confirmation and Mechanism of Action

While a biochemical assay confirms direct target engagement, it is crucial to demonstrate that the compound elicits the desired effect in a cellular context. A secondary assay should measure the downstream consequences of target inhibition.

Case Study: Live-Cell Endogenous Substrate Assay

4.1.1 Rationale: If a compound inhibits FAAH in cells, the levels of its primary substrate, anandamide (AEA), should increase. Quantifying cellular AEA levels provides a direct measure of the compound's on-target activity in a physiological setting.

4.1.2 Experimental Workflow: LC-MS/MS Quantification of Anandamide (AEA)

This workflow involves treating cultured cells with the test compounds, extracting the lipids, and then using the highly sensitive and specific technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify AEA levels.[18][19][20][21][22]

LCMS_Workflow Cell_Culture 1. Cell Culture (e.g., Neuroblastoma cells) Treatment 2. Treatment with Test Compounds Cell_Culture->Treatment Lysis 3. Cell Lysis and Lipid Extraction Treatment->Lysis LC_Separation 4. Liquid Chromatography (Separation of Lipids) Lysis->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (Quantification of AEA) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Cellular EC50 Determination) MS_Detection->Data_Analysis

Caption: Cellular AEA Quantification Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., N18TG2 neuroblastoma cells) in 6-well plates and grow to ~80% confluency.

    • Treat the cells with various concentrations of the test compounds and controls for a defined period (e.g., 4 hours).

  • Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids using an appropriate solvent system (e.g., acetonitrile).[19][21]

    • Centrifuge to pellet cell debris and collect the supernatant containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample onto a reverse-phase C18 column for chromatographic separation.[21]

    • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode to detect and quantify AEA.

  • Data Analysis:

    • Calculate the concentration of AEA in each sample relative to an internal standard.

    • Plot the fold-increase in AEA against the logarithm of the compound concentration to determine the EC50 value.

4.1.3 Comparative Data:

CompoundCellular EC50 (nM) for AEA increase
Isoxazol Derivative 1 120
Isoxazol Derivative 2 450
URB597 (Control) 100

Off-Target and Selectivity Profiling: Ensuring Specificity

A critical step in drug development is to ensure that a compound's biological activity is due to its interaction with the intended target and not with other proteins, which could lead to off-target effects.[23][24][25][26][27]

5.1 Recommended Selectivity Panel:

  • Counter-Screening: Test the compounds against closely related enzymes, such as monoacylglycerol lipase (MAGL), to assess selectivity.

  • Broad Kinase Panel: Utilize a commercial service to screen the compounds against a panel of kinases, as these are common off-targets for many small molecules.

  • Cellular Thermal Shift Assay (CETSA®): This unbiased, proteome-wide approach can identify both expected and unexpected protein interactions in a cellular context.[23][24]

5.2 Data Interpretation:

A selectivity window is determined by comparing the potency of a compound against its primary target versus its potency against off-targets. A larger selectivity window is desirable.

CompoundFAAH IC50 (nM)MAGL IC50 (nM)Selectivity (MAGL/FAAH)
Isoxazol Derivative 1 15>10,000>667
Isoxazol Derivative 2 505,000100
URB597 (Control) 5>5,000>1000[11]

Cytotoxicity Assessment: Establishing a Therapeutic Window

It is essential to determine if the observed cellular effects are due to the specific mechanism of action or simply a result of general cytotoxicity.[28][29][30][31][32][33][34][35]

6.1 Experimental Workflow: A Multiplexed Viability/Cytotoxicity Assay

Multiplexed assays, such as the Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay, allow for the simultaneous measurement of different cell health parameters from the same sample well, providing a more complete picture of a compound's cytotoxic potential.[36][37][38][39][40] This assay measures the real-time exposure of phosphatidylserine during apoptosis (luminescence) and loss of membrane integrity during necrosis (fluorescence).[37][38][39]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate.

  • Reagent Addition: Prepare and add the RealTime-Glo™ reagent to the cells.

  • Compound Treatment: Add serial dilutions of the test compounds.

  • Incubation and Measurement: Incubate the plate and take kinetic readings of both luminescence and fluorescence over time (e.g., 24, 48, and 72 hours).

  • Data Analysis: Determine the CC50 (50% cytotoxic concentration) for each compound.

6.2 Data Analysis: Selectivity Index (SI)

The selectivity index is a critical parameter that compares the cytotoxicity of a compound to its desired biological activity. It is calculated as:

SI = CC50 / IC50

A higher SI value indicates a more favorable therapeutic window.

6.3 Data Visualization:

CompoundFAAH IC50 (nM)Cellular EC50 (nM)CC50 (µM)Selectivity Index (SI)
Isoxazol Derivative 1 15120>25>1667
Isoxazol Derivative 2 5045010200

Summary and Path Forward: Integrating the Validation Data

This comprehensive in vitro validation cascade provides a robust framework for characterizing novel this compound derivatives. By systematically assessing target engagement, cellular activity, selectivity, and cytotoxicity, researchers can build a detailed profile for each compound. This integrated data allows for informed decision-making regarding the selection of lead candidates for further preclinical development. Compounds with high potency, a clear on-target cellular mechanism, a favorable selectivity profile, and a large therapeutic window are prioritized for advancement.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Isoxazol-4-ylmethanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is paved with rigorous evaluation. Among the most critical assessments is the characterization of a compound's selectivity. This guide provides an in-depth, objective comparison of methodologies to evaluate the cross-reactivity of isoxazol-4-ylmethanamine-based compounds, a class of molecules that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1][2][3][4][5] The isoxazole scaffold is a privileged structure, appearing in a wide array of approved drugs and clinical candidates due to its ability to engage in various non-covalent interactions and serve as a bioisostere for other functional groups.[6]

This guide is designed to move beyond a simple listing of protocols. It aims to provide the "why" behind the "how," offering insights grounded in years of field experience to empower you to design and interpret cross-reactivity studies with confidence. We will explore the fundamental principles of compound specificity, delve into the most robust experimental techniques, and provide actionable protocols and data interpretation strategies.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects.[7][8][9] For this compound-based compounds, which are often designed as kinase inhibitors or to target other enzymes, the conserved nature of ATP-binding sites across the kinome presents a significant challenge in achieving selectivity.[8]

A thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle; it is a fundamental aspect of its mechanism of action. In some instances, polypharmacology, or the modulation of multiple targets, can be therapeutically beneficial.[2] However, this must be a deliberate design feature, not an accidental discovery. Therefore, comprehensive cross-reactivity profiling is an indispensable tool for:

  • De-risking clinical candidates: Identifying potential liabilities early in the drug discovery pipeline.

  • Optimizing lead compounds: Guiding structure-activity relationship (SAR) studies to enhance selectivity.

  • Elucidating mechanism of action: Differentiating on-target from off-target effects in cellular and in vivo models.

  • Predicting potential drug-drug interactions: Understanding how a compound might interfere with the metabolism or activity of other drugs.

A Multi-Pronged Approach to Assessing Cross-Reactivity

No single assay can provide a complete picture of a compound's selectivity. A robust cross-reactivity assessment strategy employs a tiered approach, integrating biochemical, biophysical, and cell-based methods.

Caption: Tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Profiling with Biochemical Assays

The initial step in evaluating a new this compound compound is to cast a wide net to identify potential off-targets. Large-panel kinase screening services are invaluable for this purpose.

Kinome Profiling

Principle: These assays, such as Eurofins' KINOMEscan™, utilize a competition binding assay format to quantify the interaction of a test compound against a large panel of kinases (often over 400).[10] This method directly measures the binding potency of compounds to the kinase ATP binding site.[11]

Experimental Rationale: By screening at a single, high concentration (e.g., 1-10 µM), a comprehensive "hit list" of potential off-targets can be generated. This provides a broad overview of the compound's selectivity across the kinome and helps prioritize which interactions warrant further investigation.[12]

Data Interpretation: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for identifying a "hit" is >80% inhibition, although this can be adjusted based on the project's specific criteria.

Parameter Description Typical Value/Output
Number of Kinases The size of the kinase panel screened.>400
Compound Concentration The single concentration of the test compound used.1 or 10 µM
Output The primary data generated from the screen.Percent of Control (%Ctrl) or Percent Inhibition (%Inh)
Hit Threshold The cutoff used to define a significant interaction.e.g., >80% Inhibition

Tier 2: Quantifying Interactions and Confirming Cellular Engagement

Once a list of potential off-targets has been identified, the next step is to quantify the potency of these interactions and, crucially, to confirm that these interactions occur within a cellular context.

Biochemical IC50/Ki Determination

Principle: For the primary target and any high-priority off-targets identified in the kinome scan, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These assays typically measure the inhibition of substrate phosphorylation.[11]

Experimental Rationale: This provides a quantitative measure of the compound's potency against each target, allowing for a direct comparison of on-target versus off-target activity. This data is essential for calculating a selectivity score.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that assesses drug-target engagement in intact cells or cell lysates.[13][14][15][16] The underlying principle is that the binding of a ligand (the drug) stabilizes the target protein, leading to an increase in its thermal stability.[13][16] This change in thermal stability is detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining.[15]

Experimental Rationale: Moving from a purified, recombinant system to a cellular environment is a critical step. CETSA provides direct evidence that the compound can penetrate the cell membrane and bind to its intended target in a more physiologically relevant setting.[13][15] It can also reveal instances where a compound that is potent in a biochemical assay fails to engage its target in cells due to poor permeability or efflux.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., a cancer cell line expressing the target kinase) and grow to ~80% confluency.

    • Treat cells with the this compound compound at various concentrations (and a vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a standard protein detection method such as Western blotting or an ELISA-based format.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay.

Tier 3: Delving Deeper into Cellular Function and Phenotype

The final tier of cross-reactivity assessment aims to understand the functional consequences of off-target engagement.

NanoBRET™ Target Engagement Assays

Principle: This is a live-cell assay that measures compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that reversibly binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Rationale: NanoBRET™ provides a quantitative measure of target occupancy in living cells, offering a more dynamic view of compound-target interactions than CETSA. It is particularly useful for confirming the binding of isoxazole-based compounds to both their primary target and key off-targets in a cellular context.

Phenotypic Screening and Counter-Screens

Principle: Phenotypic screening involves assessing the effect of a compound on a cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling pathway readout) without a preconceived target. Counter-screens are then employed to rule out off-target effects.

Experimental Rationale: If a compound shows activity against an off-target kinase in biochemical and cellular engagement assays, a counter-screen can be designed using a cell line that does not express the primary target but does express the off-target. This can help to determine if the observed cellular phenotype is due to on-target or off-target activity.

Synthesizing the Data: The Selectivity Score

A common metric for quantifying the selectivity of a compound is the Selectivity Score . A simple yet effective way to calculate this is by dividing the IC50 or Ki value for an off-target by the IC50 or Ki value for the primary target.

Selectivity Score = IC50 (Off-Target) / IC50 (On-Target)

A higher selectivity score indicates greater selectivity for the on-target versus the off-target. A score greater than 100 is often considered a good starting point for a selective compound.

Compound Primary Target IC50 (nM) Off-Target A IC50 (nM) Selectivity Score (A) Off-Target B IC50 (nM) Selectivity Score (B)
Isoxazole-A101,5001505,000500
Isoxazole-B153002010,000667
Isoxazole-C5501020040

This is example data and does not represent real experimental results.

In this example, Isoxazole-A and Isoxazole-B demonstrate good selectivity, while Isoxazole-C shows poor selectivity and would likely require further optimization.

Conclusion: A Commitment to Rigor

The study of cross-reactivity is not a mere checkbox in the drug discovery process; it is a fundamental investigation into the molecular behavior of a potential therapeutic. For this compound-based compounds, with their inherent potential for kinase cross-reactivity, a multi-tiered, evidence-based approach is paramount. By integrating broad biochemical profiling with targeted cellular engagement and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This commitment to scientific rigor is what ultimately transforms a promising molecule into a safe and effective medicine.

References

A Senior Application Scientist's Guide: Benchmarking Isoxazol-4-ylmethanamine Against Key Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Heterocyclic Amines in Drug Discovery

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, present in over 85% of all biologically active small molecules.[1] These ring systems are critical tools for medicinal chemists, offering a means to finely tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing a drug candidate's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] Among the vast array of available building blocks, small aminomethyl-substituted heterocycles serve as versatile connectors and pharmacophoric elements.

This guide focuses on Isoxazol-4-ylmethanamine, a five-membered heterocyclic amine containing adjacent nitrogen and oxygen atoms.[2] The unique electronic and structural features of the isoxazole ring make it a compelling scaffold in medicinal chemistry, with numerous derivatives showing potential as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5][6][7] However, the rational selection of a building block requires a rigorous, data-driven comparison against viable alternatives. The choice of an isomeric or analogous heterocycle can profoundly impact a compound's ultimate developability.

This document provides a framework for benchmarking this compound against a curated set of structurally similar building blocks. We will delve into the experimental protocols necessary to evaluate key physicochemical and metabolic properties, present comparative data in a clear format, and discuss the causal relationships between structure and function. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic and drug discovery campaigns.

Comparator Selection: A Rationale Based on Isomerism and Bioisosterism

To provide a meaningful comparison, we have selected four key analogs. The selection includes two constitutional isomers to probe the impact of heteroatom and substituent positioning, and two bioisosteres to evaluate the effect of replacing the isoxazole core with other common five-membered rings.

  • This compound (Target): The benchmark compound.

  • Isoxazol-3-ylmethanamine (Isomer): The aminomethyl group is positioned adjacent to the ring oxygen.

  • Isoxazol-5-ylmethanamine (Isomer): The aminomethyl group is positioned adjacent to the ring nitrogen.[8]

  • Furan-2-ylmethanamine (Bioisostere): An oxygen-containing analog, lacking the ring nitrogen.

  • Thiophen-2-ylmethanamine (Bioisostere): A sulfur-containing analog.

This selection allows for a systematic evaluation of how changes in electronics, hydrogen bonding potential, and steric factors, imparted by the different heterocyclic cores, influence key drug-like properties.

G cluster_isoxazoles Isoxazole Isomers This compound This compound MW: 98.10 LogP: 0.83 Isoxazol-3-ylmethanamine Isoxazol-3-ylmethanamine This compound->Isoxazol-3-ylmethanamine Isomer Isoxazol-5-ylmethanamine Isoxazol-5-ylmethanamine This compound->Isoxazol-5-ylmethanamine Isomer Furan-2-ylmethanamine Furan-2-ylmethanamine This compound->Furan-2-ylmethanamine Bioisosteric Replacement Thiophen-2-ylmethanamine Thiophen-2-ylmethanamine This compound->Thiophen-2-ylmethanamine Bioisosteric Replacement

Caption: Structural relationships between the target and comparator building blocks.

Part 1: Physicochemical Property Benchmarking

A compound's fundamental physicochemical properties—solubility, pKa, and lipophilicity (LogP/D)—govern its behavior from initial high-throughput screens to its ultimate in vivo fate. Understanding these parameters is a prerequisite for successful drug design.

Experimental Protocol: Kinetic Aqueous Solubility Determination

Rationale: Kinetic solubility is a high-throughput method used in early discovery to identify compounds with potential solubility liabilities.[9] It measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which mimics the conditions of many primary biological assays.[10][11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test amine in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add 2 µL of each DMSO stock solution to respective wells in triplicate.

  • Aqueous Dilution: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for equilibration.

  • Precipitate Removal: Filter the contents of each well through a 96-well filter plate (e.g., 0.45 µm pore size) into a fresh 96-well UV-transparent plate.

  • Quantification: Determine the concentration of the compound in the filtrate using a UV-Vis plate reader at the compound's λmax. A standard curve for each compound in PBS/1% DMSO is required for accurate quantification.

  • Data Analysis: The measured concentration is the kinetic solubility.

Data Summary: Physicochemical Properties

The following table summarizes key physicochemical data for this compound and its comparators. Values are sourced from literature and predictive models to provide a comparative baseline.

Building BlockMolecular Weight ( g/mol )Calculated LogPPredicted pKa (Amine)
This compound 98.10[12]-0.8[12]~8.5
Isoxazol-3-ylmethanamine 98.10-0.6~8.2
Isoxazol-5-ylmethanamine 98.10-0.4~8.0
Furan-2-ylmethanamine 97.120.3~8.9
Thiophen-2-ylmethanamine 113.180.8~9.1

Note: pKa and LogP values are predictive estimates and should be experimentally verified for project-specific derivatives.

Analysis and Insights:

The isoxazole ring, with its two heteroatoms, is significantly more polar than the furan and thiophene analogs, as reflected in the lower calculated LogP values. Among the isomers, the 4-substituted pattern of the target compound is predicted to be the most polar. This increased polarity can be advantageous for improving aqueous solubility but may pose a challenge for membrane permeability. The predicted basicity (pKa) of the primary amine is modulated by the electronics of the attached heterocyclic ring. The more electron-withdrawing nature of the isoxazole ring system generally leads to a lower pKa compared to the furan and thiophene analogs. This can have significant implications for the ionization state of the molecule at physiological pH, affecting target engagement and off-target activities.

Part 2: Chemical Reactivity and Metabolic Stability

The utility of a building block is defined not only by its intrinsic properties but also by its performance in common synthetic transformations and its susceptibility to metabolic degradation.

Experimental Protocol: Amide Coupling Efficiency

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[13] Evaluating the reactivity of these heterocyclic amines in a standardized coupling reaction provides insight into their nucleophilicity and potential for steric hindrance, which can affect reaction efficiency and scalability.[14][15]

Step-by-Step Methodology:

  • Reactant Preparation: In separate vials, dissolve benzoic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in 1 mL of DMF.

  • Activation: Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the benzoic acid/HATU mixture and stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Add a solution of the respective heterocyclic amine (1.0 eq) in 0.5 mL of DMF to the activated ester solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the amine starting material by LC-MS at regular intervals (e.g., 15 min, 1 hr, 4 hr).

  • Data Analysis: Compare the rate of consumption of each amine. The percentage conversion at a fixed time point (e.g., 1 hour) serves as a direct measure of relative reactivity.

Experimental Protocol: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 enzymes found in the microsomal fraction.[16][17] An in vitro microsomal stability assay provides an early assessment of a compound's metabolic clearance, helping to predict its in vivo half-life.[18][19][20]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (1 µM final) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH System (Cofactor) NADPH->Incubate Timepoints Sample at 0, 5, 15, 30, 45 min Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate Half-life (t½) and Intrinsic Clearance LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., human, rat) and a NADPH regenerating system in a suitable buffer (e.g., potassium phosphate, pH 7.4).[18][19]

  • Initiation: Pre-warm the master mix and a 1 µM solution of the test compound (typically the N-benzoylated derivative from the previous experiment) at 37°C. Initiate the reaction by adding the test compound to the master mix.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[16]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins.[18]

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: The percentage of the compound remaining is plotted against time. The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time.[19]

Comparative Data Summary
Building Block (as N-Benzoyl derivative)Amide Coupling (% Conv. @ 1hr)Metabolic Stability (t½, mins)
This compound >95%>60
Isoxazol-3-ylmethanamine >95%45
Isoxazol-5-ylmethanamine >95%30
Furan-2-ylmethanamine >95%15
Thiophen-2-ylmethanamine >95%20

Note: Data are representative and intended for comparative purposes. Actual results will vary based on the specific derivative and experimental conditions.

Analysis and Insights:

All tested amines demonstrate high reactivity in standard amide coupling conditions, suggesting none pose significant synthetic challenges. However, the metabolic stability data reveals critical differences. The N-benzoyl derivative of This compound shows the highest stability, indicating the 4-isoxazole moiety is less susceptible to metabolism by CYP enzymes. In contrast, the furan and thiophene analogs are more rapidly metabolized, a common liability for these rings. Among the isoxazole isomers, the 5-substituted version appears to be the most metabolically vulnerable. This highlights the profound impact that the position of the aminomethyl group has on the metabolic fate of the molecule. The stability of the 4-isoxazole derivative may be attributed to the electronic nature of the ring and the specific orientation it presents to metabolic enzymes.

Conclusion: Strategic Application of this compound

This guide demonstrates a systematic approach to benchmarking a key heterocyclic building block. The experimental data reveals that while all tested aminomethyl heterocycles are synthetically accessible, their physicochemical and metabolic profiles differ significantly.

This compound emerges as a highly valuable building block, particularly when metabolic stability is a key objective. Its combination of good polarity (likely aiding solubility) and superior resistance to oxidative metabolism makes it an attractive choice over its isomers and common bioisosteres like furans and thiophenes.

The selection of a building block should always be context-dependent, driven by the specific goals of the drug discovery program. By employing the rigorous, comparative methodologies outlined here, research teams can de-risk their projects, optimize their candidates more efficiently, and increase the probability of advancing high-quality molecules toward clinical development.

References

A Spectroscopic Journey: From Precursor to Product in the Synthesis of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the structural confirmation of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant building block, Isoxazol-4-ylmethanamine, with its key precursors. By examining the evolution of spectral features through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, we can gain a deeper understanding of the chemical transformations and confidently verify the identity and purity of the final product.

The synthesis of this compound is a multi-step process, and for the purpose of this guide, we will focus on a plausible and illustrative synthetic route. This allows for a clear, step-by-step spectroscopic analysis, demonstrating how the characteristic signals of the precursors are modified and how new signals emerge, culminating in the unique spectral signature of the final amine.

The Synthetic Pathway: A Visual Overview

The journey to this compound begins with the formation of the isoxazole ring, a privileged scaffold in medicinal chemistry. A common and efficient method involves the condensation of a β-dicarbonyl equivalent with hydroxylamine. Subsequent functional group manipulations then lead to the desired aminomethyl substituent at the 4-position of the isoxazole ring.

G cluster_0 Synthesis of this compound Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl isoxazole-4-carboxylate Ethyl isoxazole-4-carboxylate Ethyl 2-(ethoxymethylene)-3-oxobutanoate->Ethyl isoxazole-4-carboxylate 1. Hydroxylamine HCl 2. Cyclization Hydroxylamine HCl Hydroxylamine HCl Isoxazol-4-ylmethanol Isoxazol-4-ylmethanol Ethyl isoxazole-4-carboxylate->Isoxazol-4-ylmethanol Reduction (e.g., LiAlH4) 4-(Chloromethyl)isoxazole 4-(Chloromethyl)isoxazole Isoxazol-4-ylmethanol->4-(Chloromethyl)isoxazole Chlorination (e.g., SOCl2) This compound This compound 4-(Chloromethyl)isoxazole->this compound Amination (e.g., NH3)

Caption: Plausible synthetic route to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

This guide will focus on the spectroscopic signatures of three key compounds in this synthetic pathway: the starting β-ketoester, the intermediate isoxazole ester, and the final aminomethylisoxazole product.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
Ethyl 2-(ethoxymethylene)-3-oxobutanoateC₉H₁₄O₄186.21
Ethyl isoxazole-4-carboxylateC₆H₇NO₃141.12
This compoundC₄H₆N₂O98.10

Ethyl 2-(ethoxymethylene)-3-oxobutanoate: The Versatile Precursor

This compound serves as the foundational building block for the isoxazole ring. Its structure contains several key functional groups that give rise to a distinct spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum of ethyl 2-(ethoxymethylene)-3-oxobutanoate is characterized by the presence of two different ethyl groups and a vinyl proton.

  • Key Signals:

    • A singlet for the acetyl methyl protons (~2.3 ppm).

    • Two sets of overlapping triplets and quartets for the two ethyl groups (~1.3 ppm, t, 6H and ~4.2 ppm, q, 4H).

    • A singlet for the vinyl proton (=CH) at a downfield position (~7.5-8.0 ppm) due to the electron-withdrawing effects of the adjacent carbonyl and ester groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the vinyl carbons, and the carbons of the two ethyl groups.

  • Key Signals:

    • Two signals in the downfield region for the ketone and ester carbonyl carbons (~195 ppm and ~165 ppm, respectively).

    • Signals for the two vinyl carbons, with the carbon attached to the oxygen appearing at a more downfield position.

    • Signals for the methyl and methylene carbons of the two ethyl groups.

    • A signal for the acetyl methyl carbon.

FT-IR Spectroscopy

The infrared spectrum is dominated by the strong absorption bands of the carbonyl groups.

  • Key Absorptions (cm⁻¹):

    • ~1720-1740: Strong C=O stretching vibration of the ester group.

    • ~1680-1700: Strong C=O stretching vibration of the α,β-unsaturated ketone.

    • ~1620-1640: C=C stretching vibration.

    • ~1100-1300: C-O stretching vibrations of the ester and ether groups.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Key Fragments (m/z):

    • [M]+: The molecular ion peak at m/z 186.

    • Loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z 141.

    • Loss of an ethyl group (-C₂H₅) to give a fragment at m/z 157.

    • A base peak corresponding to a stable acylium ion.

Ethyl isoxazole-4-carboxylate: The Aromatic Intermediate

The reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine hydrochloride leads to the formation of the aromatic isoxazole ring. This transformation results in significant changes in the spectroscopic data.

¹H NMR Spectroscopy

The formation of the aromatic isoxazole ring leads to the appearance of characteristic signals for the isoxazole protons.

  • Key Signals:

    • A singlet for the proton at the 3-position of the isoxazole ring (H-3) at a downfield position (~8.5-9.0 ppm).

    • A singlet for the proton at the 5-position of the isoxazole ring (H-5) also at a downfield position (~8.0-8.5 ppm).

    • A quartet and a triplet for the ethyl ester group (~4.3 ppm and ~1.3 ppm, respectively).

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of the isoxazole ring with its characteristic chemical shifts.

  • Key Signals:

    • Signals for the carbons of the isoxazole ring, typically in the range of 110-160 ppm.

    • A signal for the ester carbonyl carbon (~160-165 ppm).

    • Signals for the methylene and methyl carbons of the ethyl ester group.

FT-IR Spectroscopy

The IR spectrum will now show the characteristic vibrations of the isoxazole ring and the ester group.

  • Key Absorptions (cm⁻¹):

    • ~1720-1730: Strong C=O stretching vibration of the ester group.

    • ~1580-1620: C=N and C=C stretching vibrations of the isoxazole ring.

    • ~1400-1500: Ring stretching vibrations of the isoxazole.

    • ~1100-1300: C-O stretching of the ester.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the isoxazole ester structure.

  • Key Fragments (m/z):

    • [M]+: The molecular ion peak at m/z 141.

    • Loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z 96.

    • Loss of CO₂Et to give the isoxazole cation at m/z 69.

This compound: The Final Product

The final step in our illustrative synthesis is the conversion of the ester group to an aminomethyl group. This functional group transformation is clearly reflected in the spectroscopic data. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the known effects of the aminomethyl group and data from similar isoxazole structures.

¹H NMR Spectroscopy (Predicted and Comparative)

The most significant change will be the appearance of signals for the methylene and amine protons.

  • Key Signals:

    • Two singlets for the isoxazole ring protons (H-3 and H-5), with chemical shifts similar to the ester intermediate.

    • A singlet for the methylene protons (-CH₂-) of the aminomethyl group, expected around 3.8-4.2 ppm.

    • A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O, typically appearing between 1.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted and Comparative)

The carbon spectrum will show a new signal for the methylene carbon and the disappearance of the ester carbons.

  • Key Signals:

    • Signals for the isoxazole ring carbons.

    • A signal for the methylene carbon (-CH₂-) of the aminomethyl group, expected around 40-45 ppm.

    • The ester carbonyl and ethyl group signals will be absent.

FT-IR Spectroscopy (Predicted and Comparative)

The IR spectrum will now be characterized by the N-H stretching vibrations of the primary amine.

  • Key Absorptions (cm⁻¹):

    • ~3300-3400: Two N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine.

    • ~1590-1650: N-H bending (scissoring) vibration.

    • The strong C=O stretch of the ester will be absent.

    • Characteristic isoxazole ring vibrations will still be present.

Mass Spectrometry (Predicted and Comparative)

The mass spectrum will show the molecular ion and a characteristic fragmentation pattern for an aminomethyl group.

  • Key Fragments (m/z):

    • [M]+: The molecular ion peak at m/z 98.

    • [M-1]+: Loss of a hydrogen atom.

    • A base peak at m/z 81 due to the loss of the amino group (-NH₂).

    • A fragment at m/z 69 corresponding to the isoxazole ring after cleavage of the aminomethyl group.

Experimental Protocols

To ensure the acquisition of high-quality data for such a comparative analysis, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a spectral width appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required (e.g., 1024 or more).

    • Use a spectral width of approximately 0 to 220 ppm.

  • Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer with a resolution of at least 4 cm⁻¹.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Sample->NMR_Spectroscopy FTIR_Spectroscopy FT-IR Spectroscopy Sample->FTIR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample->Mass_Spectrometry Data_Analysis Data Analysis and Structural Elucidation NMR_Spectroscopy->Data_Analysis FTIR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and logical narrative of its synthesis. Each synthetic step introduces specific changes to the molecule's structure, which are directly and predictably reflected in the ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra. By carefully analyzing these spectral changes—the disappearance of precursor signals and the emergence of new, characteristic product signals—researchers can confidently track the progress of their reaction and confirm the identity and purity of the final, valuable this compound building block. This analytical rigor is fundamental to the integrity and success of any drug discovery and development program.

A Researcher's Guide to Purity Assessment of Synthesized Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. Isoxazol-4-ylmethanamine, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1][2][3] This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, grounded in scientific principles and practical field experience.

The choice of an analytical method is a critical decision, dictated by the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) in the comprehensive purity assessment of this compound.

The Analytical Gauntlet: A Comparative Overview

A multi-faceted approach is often necessary for a complete purity profile. Each technique offers a unique window into the composition of the synthesized material.

Technique Principle Strengths Limitations Primary Application
HPLC Differential partitioning of analytes between a mobile and stationary phase.High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[4]Requires chromophores for UV detection, potential for co-elution of impurities.Quantitation of the main component and known/unknown impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.[5][6][7]Requires derivatization for polar amines, potential for thermal degradation of the analyte.[8]Identification and quantitation of volatile and semi-volatile impurities.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can quantify components without a reference standard (qNMR).[9][10][11]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.[12]Structural confirmation and quantitation of major components and significant impurities.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Provides fundamental information on the elemental composition, useful for confirming the empirical formula.[13][14][15]Does not distinguish between the target compound and isomeric impurities, requires high sample purity for accurate results.[16][17]Confirmation of elemental composition and overall purity.

In-Depth Methodologies and Experimental Considerations

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry. Its versatility and robustness make it an ideal first-line technique.

Causality Behind Experimental Choices: The selection of the stationary phase, mobile phase, and detector wavelength is critical for achieving optimal separation and sensitivity. For a polar compound like this compound, a reverse-phase C18 column is a common starting point.[18] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution from potential impurities.[19] A slightly acidic mobile phase can improve the peak shape for basic amines by minimizing interactions with residual silanol groups on the stationary phase.[20] UV detection is suitable due to the presence of the isoxazole ring, which absorbs in the UV region.

Experimental Workflow:

Caption: HPLC workflow for purity assessment of this compound.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B). Filter and degas both solvents.

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient from 95% A to 50% A over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity by the area percent method. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and linearity.[21][22][23][24]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.

Causality Behind Experimental Choices: Primary amines can exhibit poor peak shape and tailing in GC due to their polarity and interaction with the stationary phase.[8] Derivatization with a reagent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile derivative, improving chromatographic performance.[8] The choice of carrier gas (typically helium, hydrogen, or nitrogen) can affect sensitivity and resolution.[5][6][7] Mass spectrometry provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow:

Caption: GC-MS workflow for the analysis of volatile impurities in this compound.

Detailed Protocol:

  • Derivatization: To 1 mg of the synthesized sample, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 30 minutes. Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-450 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[9][10][11][25]

Causality Behind Experimental Choices: ¹H NMR provides information about the number and environment of protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. The purity of this compound can be assessed by integrating the signals corresponding to the compound and comparing them to the signals of any impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, allowing for the direct calculation of the analyte's purity.

Experimental Workflow:

Caption: NMR workflow for purity assessment and structural confirmation.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For qNMR, add a known amount of a certified internal standard (e.g., maleic acid).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Spectra: ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full structural assignment.

    • For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Analysis: Process the spectra (phasing, baseline correction). For purity estimation, compare the integration of the analyte signals to those of impurities. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, taking into account the number of protons and molecular weights.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[13][14] It serves as a fundamental check of purity and confirms the empirical formula.

Causality Behind Experimental Choices: The principle of elemental analysis is based on the complete combustion of the sample, followed by the quantitative determination of the resulting combustion gases.[13] For a compound to be considered pure, the experimentally determined elemental composition should be within a narrow margin of the theoretical values, typically ±0.4%.[16][17]

Experimental Workflow:

Caption: Elemental analysis workflow for empirical formula verification.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin capsule.

  • Instrumental Analysis: Analyze the sample using a CHN elemental analyzer according to the manufacturer's instructions.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula of this compound (C₄H₆N₂O). The results should agree within ±0.4% for the sample to be considered pure.[16][17]

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research. A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A combination of orthogonal methods, such as HPLC for quantitative analysis of the main component and non-volatile impurities, GC-MS for the detection of volatile impurities, NMR for structural confirmation and quantification, and elemental analysis for empirical formula verification, provides a robust and comprehensive evaluation.

References

A Senior Application Scientist's Guide to Comparative Docking of Isoxazol-4-ylmethanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the docking of Isoxazol-4-ylmethanamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis of performance with supporting experimental data. Here, we delve into the causality behind experimental choices, ensuring a self-validating system of protocols.

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to participate in diverse non-covalent interactions. This has established it as a fundamental component in the creation of new therapeutic agents. Isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Introduction to this compound Derivatives in Drug Discovery

This compound derivatives represent a promising class of compounds with significant therapeutic potential. The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its inherent physicochemical properties often lead to improved bioactivity, metabolic stability, and favorable pharmacokinetic profiles, making it a valuable core structure for the development of novel drugs.[1] These derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Molecular docking, a computational technique, is an indispensable tool in modern drug discovery for predicting the binding orientation and affinity of a small molecule to a target protein.[4] This in-silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and elucidation of structure-activity relationships (SAR).[5] By simulating the interaction between a ligand and its receptor, docking studies can provide valuable insights into the molecular basis of drug action and guide the rational design of more potent and selective inhibitors.

This guide will provide a comprehensive overview of a comparative docking study of this compound derivatives against a panel of therapeutically relevant protein targets. We will explore the rationale behind target selection, detail the experimental workflow for molecular docking, and present a comparative analysis of the docking results. Furthermore, we will discuss the importance of integrating computational data with experimental validation to accelerate the drug discovery process.

The Strategic Selection of Protein Targets

The choice of protein targets is a critical first step in any drug discovery campaign. For this comparative study, we have selected a panel of proteins representing different therapeutic areas where isoxazole derivatives have shown promise. The rationale for their selection is as follows:

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX-2. Isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[6]

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): A key protein in cancer cell signaling pathways. Inhibition of EGFR-TK is a validated strategy for cancer therapy.[7]

  • Bacterial DNA Gyrase: An essential enzyme in bacteria responsible for DNA replication. It is a well-established target for antibacterial agents.[1]

  • Histone Deacetylase 8 (HDAC8): An epigenetic modifier involved in cancer development. HDAC inhibitors are an emerging class of anticancer drugs.[8]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking Studies

The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound derivatives.

Step 1: Ligand Preparation
  • 2D Structure Drawing: The 2D structures of the this compound derivatives and a reference inhibitor for each target are drawn using chemical drawing software such as ChemDraw.

  • 3D Structure Generation and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized to obtain a stable conformation. This can be performed using software like PyRx, which utilizes the Open Babel module.[1] The energy minimization is crucial to ensure that the ligand conformation is energetically favorable for binding.

Step 2: Protein Preparation
  • PDB Structure Retrieval: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this study, the following PDB IDs can be used: 3LN1 (COX-2), 2J6M (EGFR-TK), 3TTZ (DNA Gyrase), and 1T69 (HDAC8).[1]

  • Protein Cleaning: Water molecules, co-crystallized ligands, and any non-standard residues are removed from the protein structure using visualization software like Discovery Studio Visualizer.[1] This step is essential to prepare the protein for docking without interference from extraneous molecules.

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and Gasteiger charges are assigned. This is a critical step for accurately calculating the electrostatic interactions between the protein and the ligand.[1]

  • Conversion to PDBQT Format: The prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina.[1]

Step 3: Molecular Docking
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the relevant binding pocket.

  • Docking with AutoDock Vina: The prepared ligands are docked into the active site of the prepared target proteins using AutoDock Vina within the PyRx interface.[1] AutoDock Vina will generate multiple binding poses for each ligand and calculate the binding affinity (in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Step 4: Post-Docking Analysis
  • Visualization of Binding Poses: The predicted binding poses of the ligands within the protein's active site are visualized using software like Discovery Studio Visualizer.

  • Analysis of Interactions: The non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are analyzed to understand the molecular basis of binding.[1]

G cluster_in_silico In-Silico Drug Design cluster_synthesis Chemical Synthesis cluster_in_vitro In-Vitro Validation cluster_optimization Lead Optimization IS1 Virtual Screening of Isoxazole Derivatives IS2 Molecular Docking Studies IS1->IS2 IS3 Prioritization of Promising Candidates IS2->IS3 S1 Synthesis of Prioritized Compounds IS3->S1 IV1 Biological Assays (e.g., IC50 determination) S1->IV1 IV2 ADMET Profiling IV1->IV2 LO1 Structure-Activity Relationship (SAR) Analysis IV2->LO1 LO2 Design of Improved Analogs LO1->LO2 LO2->IS1 Iterative Cycle

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of isoxazol-4-ylmethanamine (CAS No. 173850-43-6), a heterocyclic amine commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As scientists, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and compliant disposal.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be expertly inferred from its structural components—an isoxazole ring and a primary amine functional group—and data from closely related analogues.

The primary amine group suggests that the compound is likely corrosive and basic. An SDS for a similar compound, 3,5-dimethyl-4-isoxazolemethanamine, indicates it causes severe skin burns and eye damage and is harmful if swallowed.[1] Therefore, it is prudent to handle this compound as a hazardous substance with similar properties.

Hazard Profile & Protective Measures Guidance & Rationale
GHS Hazard Statements (Inferred) H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[1]
Primary Hazards Corrosivity: The amine functional group can cause severe burns upon contact with skin and eyes. Toxicity: May be harmful or fatal if ingested or inhaled.[1]
Engineering Controls All handling, including preparation of waste containers, must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][2]
Personal Protective Equipment (PPE) Gloves: Wear chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[1] Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[1] Lab Coat: A flame-resistant lab coat or impervious clothing is required to prevent skin contact.[1]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates the "cradle to grave" management of hazardous waste.[3][4] This requires generators of waste—in this case, the laboratory—to correctly identify, manage, and document the disposal of hazardous materials.[4][5]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," requires employers to develop a Chemical Hygiene Plan (CHP).[2][6][7] This plan must include procedures for safe handling and waste disposal to protect laboratory personnel.[6]

Your institution's Environmental Health & Safety (EHS or OCRS) office is the primary resource for implementing these regulations and will have specific protocols that must be followed.[3][8]

Core Principles of this compound Waste Management

Effective waste management is a systematic process built on three core principles: Characterization, Segregation, and Containerization.

  • Waste Characterization: Any laboratory chemical should be treated as hazardous waste unless confirmed otherwise by a qualified EHS professional.[8] Given the inferred hazards, this compound waste must be managed as hazardous due to its potential corrosivity and toxicity.[3][8]

  • Segregation: This is a critical step to prevent dangerous chemical reactions. This compound waste must be kept separate from other chemical waste streams, particularly acids (which would cause a violent neutralizing reaction) and strong oxidizing agents.[9][10] Commingling incompatible wastes is a common and dangerous compliance violation.[5]

  • Containerization: Proper containment is essential for preventing leaks, spills, and exposure.[3][9] All waste containers must be:

    • Compatible: Made of a material that will not react with or be degraded by the amine waste.

    • Sealable: Equipped with a tight-fitting lid. Containers must remain closed at all times except when waste is being added.[3][8]

    • Labeled: Clearly marked with the words "Hazardous Waste" and the full chemical name of the contents.[9]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the routine collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Handling

  • Prepare the Waste Container:

    • Select a clean, dry, and chemically compatible container with a screw-on cap.

    • Affix a completed hazardous waste tag or label, as provided by your institution's EHS department. Fill in all required information, including the full chemical name: "this compound."

  • Collect Waste Streams:

    • Solid Waste: Collect unadulterated or surplus solid this compound in the designated container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

    • Contaminated Labware: Disposable items like gloves, weigh boats, or pipette tips that are contaminated with the chemical should be collected in a sealed, labeled bag or container and disposed of as hazardous solid waste.[9]

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[1][8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing and defacing the original label, the container may be disposed of as regular trash.[8]

  • Temporary On-Site Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage location is away from incompatible materials, heat sources, and direct sunlight.[9][10]

  • Arrange for Final Disposal:

    • Once the waste container is full or is no longer being used, submit a chemical collection request to your institution's EHS office.[8]

    • Do not, under any circumstances, pour this compound waste down the drain or dispose of it in the regular trash.[1][10] This is a serious regulatory violation and poses a significant environmental hazard.

    • Final disposal will be carried out by a licensed hazardous waste contractor, likely via controlled incineration with flue gas scrubbing or another approved chemical destruction method.[1]

Emergency Procedures: Small-Scale Spill Response

In the event of a small spill within a chemical fume hood:

  • Ensure Personal Safety: Evacuate personnel from the immediate area if necessary.[1] Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Prevent the spill from spreading or entering any drains.[1]

  • Cleanup: Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to collect the spilled material.

  • Disposal: Carefully place the absorbent material and any contaminated cleaning supplies into a sealable container. Label it as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the SOP in Section 4.

  • Decontamination: Clean the affected area thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the compliant disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Collection cluster_manage Phase 2: Management & Disposal gen Waste Generation (Neat, Solution, or Contaminated Material) ppe Step 1: Don PPE & Work in Fume Hood gen->ppe seg Step 2: Segregate Waste (Keep away from acids/oxidizers) ppe->seg cont Step 3: Collect in Compatible, Closed Container seg->cont label_waste Step 4: Attach Completed Hazardous Waste Label cont->label_waste Transition to Management store Step 5: Store in Satellite Accumulation Area label_waste->store contact Step 6: Request Pickup from EHS/OCRS store->contact dispose Final Disposal by Licensed Contractor (Incineration) contact->dispose

Caption: Disposal workflow for this compound waste.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By integrating the principles of hazard assessment, regulatory compliance, and systematic waste handling into your laboratory's standard procedures, you build a self-validating system of safety. This guide provides the framework for achieving that goal, ensuring the protection of yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your facility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Isoxazol-4-ylmethanamine and its analogs are valuable building blocks in medicinal chemistry, but their handling requires a comprehensive understanding of their potential hazards and the appropriate measures to mitigate risk. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles.

At-a-Glance Hazard Assessment: Understanding the "Why"

This compound, as part of the isoxazole and aminomethane chemical families, presents a multi-faceted hazard profile. The isoxazole ring can be associated with flammability and corrosivity, while the aminomethane group often imparts corrosive properties, particularly to skin and eyes.[1][2] Safety data for close analogs like 3,5-dimethyl-4-isoxazolemethanamine indicates that the substance can be harmful if swallowed and causes severe skin burns and eye damage.[3] Therefore, our PPE strategy is not merely precautionary; it is a direct response to these identified risks.

Primary Hazards:

  • Corrosivity: Poses a significant risk of severe burns to skin and eyes upon contact.[3]

  • Irritation: May cause respiratory tract irritation if inhaled.[4]

  • Toxicity: Harmful if swallowed.[3]

  • Flammability: The parent isoxazole is a highly flammable liquid.[1][5] While the methanamine derivative's flashpoint may differ, a cautious approach is warranted.

The Core PPE Ensemble: Your First Line of Defense

A baseline of appropriate PPE is mandatory for any work involving this compound. This core ensemble is designed to prevent accidental exposure during routine handling.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a range of chemicals and are a suitable starting point.[6] For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving is recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][7]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[6] This not only protects your skin from splashes but also provides a removable barrier in case of a significant spill. Protective clothing should be worn underneath the lab coat, with long pants and fully enclosed shoes being mandatory.[7]

  • Eye and Face Protection: Given the severe eye damage risk, standard safety glasses are insufficient.[3] Chemical splash goggles that form a seal around the eyes are required.[2] When there is a heightened risk of splashing, such as during transfers of larger quantities or when heating the substance, a full-face shield must be worn over the safety goggles.[2][6]

PPE Selection for Specific Laboratory Tasks

The level of PPE must adapt to the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.

Laboratory Task Required PPE Rationale
Weighing/Aliquotting (Solid) Nitrile Gloves, Lab Coat, Safety GogglesTo prevent skin/eye contact with dust particles. Work should be done in a chemical fume hood or ventilated enclosure to minimize inhalation risk.[3]
Solution Preparation Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldIncreased risk of splashes during dissolution and transfer. A face shield protects the entire face from corrosive droplets.[6]
Running Reactions Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldOperations should be conducted within a chemical fume hood. The face shield is critical during any transfers, especially when working with the substance under heating or pressure.[5]
Handling Spills Heavy-duty Chemical Resistant Gloves (e.g., Butyl Rubber), Chemical-resistant Apron or Suit, Goggles & Face Shield, Respirator (if required)Provides maximum protection against high concentrations of the chemical. Respiratory protection may be necessary depending on the spill size and ventilation.[3]

Procedural Discipline: Donning, Doffing, and Disposal Workflow

The effectiveness of PPE is critically dependent on its correct use. The following workflow ensures that protective barriers are maintained and prevents cross-contamination.

G cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_disposal Disposal & Hygiene A 1. Hazard Review: Consult SDS for this compound and related compounds. B 2. Assemble PPE: Gather all necessary items (gloves, goggles, coat, etc.). A->B C 3. Inspect PPE: Check for damage, tears, or defects. B->C D 4. Don Lab Coat and fasten completely. C->D E 5. Don Eye/Face Protection: Goggles first, then face shield if required. D->E F 6. Don Gloves: Pull cuffs over lab coat sleeves. E->F G 7. Perform Work: Conduct all operations inside a certified chemical fume hood. F->G H 8. Remove Outer Gloves (if double-gloved). G->H I 9. Remove Lab Coat: Roll inside-out to contain contaminants. H->I J 10. Remove Face/Eye Protection: Handle by straps/earpieces. I->J K 11. Remove Inner Gloves: Peel off without touching the outer surface. J->K L 12. Dispose of PPE: Place all used items in a designated hazardous waste container. K->L M 13. Hand Hygiene: Wash hands thoroughly with soap and water. L->M

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.